Flerobuterol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
101687-91-6 |
|---|---|
Molecular Formula |
C12H18FNO |
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-(tert-butylamino)-1-(2-fluorophenyl)ethanol |
InChI |
InChI=1S/C12H18FNO/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13/h4-7,11,14-15H,8H2,1-3H3 |
InChI Key |
XTJMTDZHCLBKFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(C1=CC=CC=C1F)O |
Related CAS |
82101-08-4 (hydrochloride) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Flerobuterol in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flerobuterol is a preferential β2-adrenoceptor agonist that has demonstrated antidepressant-like effects in preclinical models. Its mechanism of action in the central nervous system (CNS) is primarily characterized by its modulatory effects on the serotonergic (5-HT) system. Chronic administration of this compound leads to a series of adaptive changes in serotonergic neurotransmission, beginning with an enhancement of serotonin synthesis and leading to a desensitization of 5-HT autoreceptors, ultimately resulting in potentiated postsynaptic 5-HT signaling. While its central activity is established, specific quantitative data regarding its receptor binding affinities, functional potency in CNS-relevant assays, and detailed pharmacokinetic profile in the brain remain limited in publicly available literature. This guide synthesizes the current understanding of this compound's CNS mechanism, presents the available quantitative data, details the experimental protocols used in its characterization, and provides visual representations of its signaling pathways and experimental workflows.
Core Mechanism of Action in the CNS
This compound, acting as a β2-adrenergic agonist, exerts its primary influence within the CNS by modulating the serotonergic system. This modulation appears to be the cornerstone of its observed antidepressant-like properties. The mechanism unfolds through a cascade of events involving both presynaptic and postsynaptic adaptations in serotonin pathways.
Sustained exposure to this compound has been shown to initially decrease the firing rate of serotonergic neurons in the dorsal raphe nucleus. This is thought to be a consequence of increased synaptic availability of serotonin, leading to the activation of somatodendritic 5-HT1A autoreceptors which in turn inhibit neuronal firing[1]. Over a longer period of administration (e.g., 14 days), a tolerance to this inhibitory effect develops. This is accompanied by a desensitization of the 5-HT1A autoreceptors, leading to a recovery of the firing rate of serotonergic neurons to normal levels[1]. The desensitization of these autoreceptors, coupled with a persistent increase in serotonin synthesis, results in an overall enhancement of serotonergic neurotransmission in projection areas like the hippocampus[1].
Data Presentation
Quantitative Data on Serotonin Synthesis Modulation
The following table summarizes the quantitative effects of this compound on serotonin synthesis in various brain regions of the rat after short-term and long-term administration.
| Brain Region | 2-Day this compound Treatment (% Increase in 5-HT Synthesis) | 14-Day this compound Treatment (% Increase in 5-HT Synthesis) |
| Dorsal Raphe | Significant Increase | No Significant Change |
| Median Raphe | Significant Increase | No Significant Change |
| Parietal Cortex | Significant Increase | Persistent Significant Increase |
| Occipital Cortex | Significant Increase | Persistent Significant Increase |
| Superior Colliculus | Significant Increase | Persistent Significant Increase |
| Hypothalamus | No Significant Change | No Significant Change |
| Data derived from a study in Sprague-Dawley rats treated with this compound at 0.5 mg/kg/day via osmotic pumps[2]. The term "Significant Increase" indicates a statistically significant change from control animals, though the exact percentage values were not provided in the abstract. |
Receptor Binding Affinity and Functional Potency
Despite extensive searches of scientific literature, specific quantitative data for this compound's binding affinities (Ki values) at β1, β2, and β3-adrenoceptors, and its functional potency (EC50 values) for cAMP accumulation in CNS-related cell lines or tissues are not publicly available. This compound is characterized as a preferential β2-adrenoceptor agonist, suggesting a higher affinity and/or efficacy for this subtype over others[2].
CNS Pharmacokinetics
While this compound is described as a centrally acting agent, detailed pharmacokinetic data, such as its brain-to-plasma ratio and the specifics of its transport across the blood-brain barrier, are not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in the CNS
Caption: Proposed signaling cascade of this compound in the CNS.
Experimental Workflow for Autoradiographic Analysis of Serotonin Synthesis
Caption: Workflow for assessing this compound's effect on serotonin synthesis.
Experimental Workflow for In Vivo Electrophysiology in the Dorsal Raphe Nucleus
Caption: Workflow for electrophysiological analysis of this compound's effects.
Experimental Protocols
Autoradiographic Measurement of Serotonin Synthesis
This protocol is based on the methodology used to assess the effects of this compound on regional brain serotonin synthesis.
-
Animals: Male Sprague-Dawley rats.
-
Drug Administration:
-
This compound is dissolved in saline and administered continuously via subcutaneously implanted osmotic minipumps at a dose of 0.5 mg/kg/day for either 2 or 14 days.
-
Control animals receive saline-filled osmotic pumps.
-
-
Tracer Administration:
-
Following the treatment period, animals are administered α-[14C]methyl-L-tryptophan, a tracer for serotonin synthesis, via intravenous injection.
-
-
Tissue Preparation:
-
At a designated time post-tracer injection, animals are euthanized, and their brains are rapidly removed and frozen.
-
Coronal brain sections (e.g., 20 µm) are cut using a cryostat at various anatomical levels.
-
-
Autoradiography:
-
The brain sections are apposed to X-ray film for a specified duration to generate autoradiograms.
-
-
Data Analysis:
-
The optical densities of the autoradiograms in specific brain regions are measured using a computerized image analysis system.
-
These densities are then converted to rates of serotonin synthesis using appropriate calibration standards and kinetic models.
-
Statistical analysis is performed to compare the rates of serotonin synthesis between this compound-treated and control groups in different brain regions.
-
In Vivo Electrophysiological Recording of Dorsal Raphe Neurons
This protocol is a generalized procedure based on standard methods for recording from dorsal raphe neurons, as was done to characterize this compound's effects.
-
Animals: Male Sprague-Dawley rats.
-
Surgical Preparation:
-
Animals are anesthetized (e.g., with chloral hydrate).
-
The rat is placed in a stereotaxic frame.
-
A burr hole is drilled in the skull overlying the dorsal raphe nucleus.
-
A recording microelectrode is lowered into the dorsal raphe nucleus at stereotaxically defined coordinates.
-
-
Neuron Identification:
-
Serotonergic neurons are identified based on their characteristic slow, regular firing pattern (0.5-2.5 Hz) and long-duration, positive-going action potentials.
-
-
Recording and Drug Administration:
-
Once a stable recording from a presumed serotonergic neuron is established, a baseline firing rate is recorded for a defined period.
-
This compound is administered intravenously at various doses.
-
The firing rate of the neuron is continuously monitored and recorded before, during, and after drug administration.
-
-
Data Analysis:
-
The recorded neuronal activity is amplified, filtered, and digitized.
-
Spike sorting software is used to isolate single-unit activity.
-
The firing rate (in spikes per second) is calculated in discrete time bins.
-
The effects of this compound on neuronal firing are quantified by comparing the post-drug firing rate to the baseline firing rate.
-
In Vivo Microdialysis for Measurement of Extracellular Serotonin
While not specifically detailed for this compound in the available literature, this is a standard technique to measure neurotransmitter levels in the brain and would be a key experiment to further elucidate its mechanism.
-
Animals: Freely moving male rats.
-
Surgical Procedure:
-
Animals are anesthetized, and a guide cannula is stereotaxically implanted with its tip aimed at a specific brain region of interest (e.g., hippocampus or prefrontal cortex).
-
The cannula is secured to the skull with dental cement.
-
Animals are allowed to recover from surgery.
-
-
Microdialysis:
-
On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration and Sample Collection:
-
Baseline samples are collected to establish basal extracellular serotonin levels.
-
This compound is administered (e.g., systemically or via reverse dialysis through the probe).
-
Dialysate collection continues to monitor changes in serotonin levels over time.
-
-
Neurochemical Analysis:
-
The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Serotonin concentrations are typically expressed as a percentage of the baseline levels.
-
Statistical analysis is used to determine the significance of this compound-induced changes in extracellular serotonin.
-
Conclusion
This compound's mechanism of action in the CNS is intricately linked to the modulation of the serotonergic system. As a preferential β2-adrenoceptor agonist, it initiates a cascade that enhances serotonin synthesis and, with chronic use, leads to adaptive changes in 5-HT autoreceptors, ultimately potentiating serotonergic neurotransmission. This provides a plausible explanation for its antidepressant-like effects observed in animal models. However, a comprehensive understanding of its CNS pharmacology is hampered by the lack of publicly available quantitative data on its receptor binding profile, functional potency, and brain pharmacokinetics. Further research to elucidate these parameters is crucial for a complete characterization of this compound's central effects and to fully assess its therapeutic potential for CNS disorders. The experimental protocols detailed herein provide a roadmap for such future investigations.
References
- 1. This compound, a beta-adrenoceptor agonist, enhances serotonergic neurotransmission: an electrophysiological study in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the beta-adrenoceptor agonist this compound on serotonin synthesis in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Flerobuterol: A Technical Guide to Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flerobuterol is a selective β-adrenergic receptor agonist that has been investigated for its potential therapeutic applications, including for major depressive disorder. As an agonist of β1, β2, and β3-adrenergic receptors, its mechanism of action is intrinsically linked to the G-protein coupled receptor signaling cascade. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of this compound. Detailed experimental protocols for its characterization and for assessing its biological activity are also presented to support further research and development efforts in this area.
Chemical Properties
This compound, with the IUPAC name 2-(tert-butylamino)-1-(2-fluorophenyl)ethanol, is a chiral molecule containing a stereocenter at the carbon atom bearing the hydroxyl group. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈FNO | [1] |
| Molecular Weight | 211.28 g/mol | [1] |
| Predicted Boiling Point | 310.4 ± 27.0 °C | [2] |
| Predicted pKa | 13.52 ± 0.20 | [2] |
| Solubility | Soluble in DMSO | [3] |
| Appearance | Solid powder |
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not extensively published, a plausible synthetic route can be devised based on established organic chemistry principles and the synthesis of structurally related β-adrenergic agonists. A common approach involves the reaction of a suitable ketone or epoxide with an amine.
A potential synthetic pathway for this compound can start from 2'-fluoroacetophenone. The synthesis can be conceptualized in the following key steps:
-
Bromination: The first step would involve the α-bromination of 2'-fluoroacetophenone to yield 2-bromo-1-(2-fluorophenyl)ethan-1-one. This reaction is typically carried out using a brominating agent such as bromine (Br₂) in a suitable solvent like methanol or acetic acid.
-
Reduction of the Ketone: The subsequent step involves the reduction of the carbonyl group in the α-bromoketone intermediate to a hydroxyl group. This can be achieved using a reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent. This step is crucial as it creates the chiral center of the this compound molecule. The use of a non-chiral reducing agent will result in a racemic mixture of the bromohydrin intermediate.
-
Reaction with tert-Butylamine: The final step is the nucleophilic substitution of the bromine atom by tert-butylamine. This reaction leads to the formation of this compound. The reaction is typically performed in a suitable solvent and may require heating.
Experimental Workflow: Proposed Synthesis of this compound
Caption: A proposed synthetic workflow for this compound.
Mechanism of Action: β2-Adrenergic Receptor Signaling
This compound exerts its pharmacological effects by acting as an agonist at β-adrenergic receptors, with a notable selectivity for the β2 subtype. The activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a well-defined intracellular signaling cascade.
Upon binding of this compound to the extracellular domain of the β2-adrenergic receptor, a conformational change is induced in the receptor. This change facilitates the coupling of the receptor to a heterotrimeric Gs protein on the intracellular side of the cell membrane. The activation of the Gs protein leads to the dissociation of its α-subunit (Gαs), which is bound to GTP.
The activated Gαs-GTP complex then interacts with and activates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP), a crucial second messenger. The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).
PKA, in turn, phosphorylates various downstream target proteins within the cell, leading to the ultimate physiological response. In the context of smooth muscle cells, for instance, this cascade results in muscle relaxation, which is the basis for the bronchodilatory effects of β2-agonists.
Signaling Pathway: β2-Adrenergic Receptor Activation
Caption: The β2-adrenergic receptor signaling pathway.
Experimental Protocols
Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is designed to determine the binding affinity of this compound for the β2-adrenergic receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human β2-adrenergic receptor.
-
Radioligand: [³H]-CGP 12177 (a known β-adrenergic antagonist).
-
Non-labeled competitor: this compound.
-
Binding buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound in the binding buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and the varying concentrations of this compound.
-
For determining non-specific binding, a high concentration of a known non-labeled antagonist (e.g., propranolol) is used instead of this compound.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
The data is then analyzed using non-linear regression to determine the IC₅₀ value of this compound, which can be converted to a Ki value using the Cheng-Prusoff equation.
Experimental Workflow: Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Analytical Characterization
Due to the presence of a chiral center, it is essential to separate and quantify the enantiomers of this compound. Chiral HPLC is the method of choice for this purpose.
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or a macrocyclic glycopeptide-based column like Chirobiotic V).
Typical Method Parameters (to be optimized):
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). For basic compounds like this compound, a small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Column Temperature: Controlled to ensure reproducible retention times.
Procedure:
-
Dissolve a sample of this compound in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Elute the enantiomers with the chosen mobile phase.
-
Detect the separated enantiomers using the UV detector.
-
The retention times of the two peaks will correspond to the two enantiomers. The area under each peak can be used to determine the enantiomeric purity.
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and confirmation of this compound.
-
¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the C-OH group, the methylene protons adjacent to the amine, and the protons of the tert-butyl group. The coupling patterns and chemical shifts of these signals would provide valuable information about the molecular structure.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for each unique carbon atom in the this compound molecule. The chemical shifts of the aromatic carbons, the carbon bearing the hydroxyl group, the carbons of the ethylamino chain, and the carbons of the tert-butyl group would be characteristic of the structure.
Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of this compound, which can further confirm its structure.
-
Electrospray Ionization (ESI) or Chemical Ionization (CI): These soft ionization techniques are suitable for obtaining the molecular ion peak ([M+H]⁺) of this compound, which would confirm its molecular weight.
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the molecular ion, a characteristic fragmentation pattern can be obtained. Common fragmentation pathways for similar molecules involve cleavage of the C-C bond adjacent to the hydroxyl group and cleavage of the C-N bond.
Conclusion
This technical guide has provided a detailed overview of the synthesis, chemical properties, and mechanism of action of this compound. The outlined experimental protocols for receptor binding assays and analytical characterization serve as a valuable resource for researchers and drug development professionals. Further investigation into the specific biological activities and the development of enantioselective synthetic routes will be crucial for advancing the therapeutic potential of this compound.
References
Flerobuterol: A Technical Guide to its β-Adrenergic Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flerobuterol is a β-adrenergic receptor agonist that has been investigated for its potential therapeutic effects.[1] As a member of this class of compounds, its pharmacological activity is primarily mediated through its interaction with β-adrenergic receptors (β-ARs), which are key components of the sympathetic nervous system. Understanding the binding affinity of this compound for the different β-AR subtypes (β1, β2, and β3) is crucial for elucidating its mechanism of action, predicting its physiological effects, and guiding further drug development.
This technical guide provides a comprehensive overview of the binding affinity of this compound for β-adrenergic receptors. Due to the limited availability of specific quantitative binding data for this compound in publicly accessible literature, this guide also includes detailed experimental protocols for key assays used to determine such affinities and discusses the downstream signaling pathways typically activated by β-agonists. This information is intended to serve as a valuable resource for researchers actively involved in the study of this compound and related compounds.
β-Adrenergic Receptor Binding Affinity of this compound
Currently, there is a lack of specific publicly available quantitative data (e.g., Ki, IC50, or pKi values) detailing the binding affinity of this compound for the β1, β2, and β3 adrenergic receptor subtypes. While some studies have characterized this compound as a β-adrenoceptor agonist, precise affinity constants from radioligand binding assays or other quantitative methods are not readily found in the scientific literature.[1]
For context, other well-characterized β-agonists, such as clenbuterol, have demonstrated high affinity for β-adrenoceptors, with equilibrium dissociation constants in the nanomolar range for both β1 and β2 subtypes.[2] Specifically, clenbuterol has shown equilibrium dissociation constants of 38 nM for β1 and 6.3 nM for β2 adrenoceptors, indicating a degree of selectivity for the β2 subtype.[2] It is plausible that this compound exhibits a similar binding profile, but this remains to be experimentally confirmed and published.
Experimental Protocols for Determining β-Adrenergic Receptor Binding Affinity
The following sections detail the standard experimental protocols used to quantify the binding affinity of a ligand like this compound to β-adrenergic receptors.
Radioligand Displacement Binding Assay
This is a common and robust method to determine the binding affinity (Ki) of an unlabeled compound (like this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.[3]
Objective: To determine the inhibitory constant (Ki) of this compound for β1, β2, and β3 adrenergic receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single subtype of human β-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled antagonist for β-adrenergic receptors, such as [3H]-dihydroalprenolol ([3H]-DHA) or [125I]-iodocyanopindolol ([125I]-ICYP).
-
Unlabeled this compound.
-
Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity antagonist (e.g., propranolol).
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture cells expressing the target β-AR subtype and harvest them. Homogenize the cells in a suitable buffer and centrifuge to isolate the cell membrane fraction. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for a Radioligand Displacement Binding Assay.
Functional Assays for Downstream Signaling
Functional assays measure the cellular response to receptor activation and can provide information about the efficacy of a ligand.
β-adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the stimulatory G protein (Gs). Activation of Gs leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
Objective: To determine the potency (EC50) and efficacy of this compound in stimulating cAMP production.
Materials:
-
Whole cells expressing the target β-AR subtype.
-
This compound.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with a PDE inhibitor.
-
Stimulation: Add varying concentrations of this compound to the cells and incubate for a specific time.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 and maximal response (Emax).
Upon agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor, leading to receptor desensitization, internalization, and initiation of G protein-independent signaling pathways.
Objective: To determine if this compound induces β-arrestin recruitment to the β-adrenergic receptor.
Materials:
-
Cells co-expressing the β-AR subtype and a β-arrestin fusion protein (e.g., with a reporter enzyme or fluorescent protein).
-
This compound.
-
Assay-specific substrate or detection reagents.
Procedure:
-
Cell Culture and Stimulation: Culture the engineered cells and treat them with varying concentrations of this compound.
-
Detection: Measure the recruitment of β-arrestin to the receptor using a detection method appropriate for the specific assay format (e.g., luminescence or fluorescence).
-
Data Analysis: Plot the signal against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.
Downstream Signaling Pathways
Activation of β-adrenergic receptors by an agonist like this compound initiates a cascade of intracellular signaling events.
Gs-cAMP-PKA Pathway
The canonical signaling pathway for β-adrenergic receptors involves the activation of the Gs protein.
-
Gs Protein Activation: Binding of this compound to the β-AR induces a conformational change in the receptor, leading to the activation of the associated Gs protein. This involves the exchange of GDP for GTP on the α-subunit of the G protein (Gαs).
-
Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates from the βγ subunits and activates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase converts ATP into the second messenger cAMP.
-
PKA Activation: cAMP binds to the regulatory subunits of protein kinase A (PKA), causing their dissociation from the catalytic subunits. The free catalytic subunits of PKA are now active and can phosphorylate various downstream target proteins, leading to a cellular response.
Canonical Gs-cAMP-PKA signaling pathway.
β-Arrestin Mediated Signaling
In addition to G protein-dependent signaling, agonist-occupied β-ARs can signal through β-arrestin pathways.
-
Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the β-AR.
-
β-Arrestin Recruitment: Phosphorylated receptors serve as a docking site for β-arrestins.
-
Receptor Desensitization and Internalization: The binding of β-arrestin sterically hinders further G protein coupling, leading to desensitization. β-arrestin also acts as an adapter protein to facilitate receptor internalization via clathrin-coated pits.
-
Scaffolding and Signal Transduction: β-arrestins can also act as scaffolds for various signaling proteins, such as kinases of the MAPK/ERK pathway, initiating G protein-independent signaling cascades.
β-Arrestin mediated signaling pathway.
Conclusion
While specific quantitative binding affinity data for this compound at the β1, β2, and β3 adrenergic receptor subtypes remains to be fully elucidated in the public domain, the experimental frameworks and signaling paradigms outlined in this guide provide a robust foundation for its investigation. The detailed protocols for radioligand binding and functional assays offer a clear path for researchers to determine the binding profile and functional activity of this compound. Furthermore, the understanding of the canonical Gs-cAMP-PKA and β-arrestin signaling pathways provides a basis for interpreting the cellular and physiological effects of this compound. Further research is warranted to definitively characterize the receptor subtype selectivity and downstream signaling profile of this compound to fully understand its therapeutic potential.
References
- 1. This compound, a beta-adrenoceptor agonist, enhances serotonergic neurotransmission: an electrophysiological study in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the beta 1 and beta 2 adrenoceptor interactions of the partial agonist, clenbuterol (NAB365), in the rat jugular vein and atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Flerobuterol Analogues
Disclaimer: As of late 2025, publicly available scientific literature lacks comprehensive data on the pharmacokinetics and pharmacodynamics of Flerobuterol. The primary information identifies it as a novel β-adrenoceptor agonist with antidepressant properties, primarily studied for its effects on the serotonergic system.[1][2] Due to this scarcity of specific data for this compound, this guide will provide a detailed overview of a closely related and well-researched β2-adrenergic agonist, Clenbuterol . The information presented for Clenbuterol can serve as a valuable reference point for researchers, scientists, and drug development professionals interested in the pharmacological profile of compounds like this compound.
Introduction to β2-Adrenergic Agonists
β2-adrenergic agonists are a class of drugs that selectively bind to and activate β2-adrenergic receptors.[3] This activation triggers a cascade of intracellular signaling events, leading to various physiological responses, most notably smooth muscle relaxation.[3] Consequently, they are widely used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[3] Clenbuterol is a potent, long-acting β2-adrenergic agonist with established effects on muscle and adipose tissue, making it a subject of extensive research.
Pharmacokinetics of Clenbuterol
The pharmacokinetic profile of Clenbuterol has been investigated in various species, including humans and rats.
Absorption
Clenbuterol is well-absorbed after oral administration. In humans, the bioavailability of orally administered Clenbuterol is reported to be between 89% and 98%.
Distribution
Following absorption, Clenbuterol is distributed to various tissues. It has been shown to cross the placenta, although the concentration in fetal tissues is significantly lower than in the maternal animal.
Metabolism
The metabolism of Clenbuterol has been studied in rats, revealing several metabolic pathways. The primary routes of metabolism include N-dealkylation of the secondary amine, N-oxidation, and sulfate conjugation of the primary amine. Gender-related differences in the rate of N-dealkylation have been observed in rats. The major metabolite detected in rat urine is 4-N-hydroxylamine-clenbuterol, while clenbuterol sulfamate is the predominant metabolite in feces.
Excretion
Clenbuterol and its metabolites are primarily excreted through the kidneys. In rats, after a single oral dose, approximately 80% of the administered radioactivity is eliminated in the urine and feces.
Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of Clenbuterol in different species.
| Parameter | Species | Value | Route of Administration | Reference |
| Peak Plasma Concentration (Cmax) | Human | 0.1 - 0.35 ng/mL (dose-dependent) | Oral (20 - 80 µg) | |
| Rat | 0.5 µg/mL | Oral (2 mg/kg) | ||
| Time to Peak Plasma Concentration (Tmax) | Human | ~2.5 hours | Oral | |
| Rat | 2 hours | Oral (2 mg/kg) | ||
| Elimination Half-Life (t½) | Human | ~35 hours | Oral | |
| Rat | ~30 hours | Oral | ||
| Rabbit | ~9 hours | Oral | ||
| Protein Binding | Human | 89 - 98% | Oral |
Pharmacodynamics of Clenbuterol
The pharmacodynamic effects of Clenbuterol are mediated through its interaction with β2-adrenergic receptors.
Mechanism of Action
Clenbuterol selectively binds to β2-adrenergic receptors, which are G-protein coupled receptors. This binding activates the receptor, leading to the stimulation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the physiological response.
Signaling Pathways
The activation of β2-adrenergic receptors by Clenbuterol initiates several downstream signaling pathways.
Caption: Clenbuterol-activated β2-adrenergic receptor signaling pathways.
One of the key pathways involves the activation of the cAMP-PKA-CREB cascade. Activated PKA can phosphorylate the cAMP response element-binding protein (CREB), which then modulates the transcription of target genes. Additionally, Clenbuterol has been shown to activate the Akt/eNOS/NO signaling pathway, which is implicated in cardioprotective effects. The p38 MAPK signaling pathway is also activated by Clenbuterol and is involved in cellular remodeling.
Receptor Affinity and Intrinsic Activity
The following table presents data on the receptor binding affinity and intrinsic activity of Clenbuterol.
| Parameter | Receptor | Value | Species/System | Reference |
| Intrinsic Activity | β2-adrenoceptor | 0.65 (relative to isoprenaline) | Mast cells |
Experimental Protocols
This section outlines general methodologies for key experiments cited in the literature on Clenbuterol.
In Vivo Pharmacokinetic Studies in Rats
-
Animal Model: Male Wistar rats are commonly used.
-
Drug Administration: For oral administration studies, a single dose of radio-labeled Clenbuterol (e.g., [14C]clenbuterol) is administered by gavage. For intravenous studies, the drug is administered via a tail vein.
-
Sample Collection: Blood samples are collected at various time points post-administration via retro-orbital sinus or tail vein bleeding. Urine and feces are collected using metabolic cages.
-
Sample Analysis: Plasma, urine, and fecal samples are analyzed for radioactivity using liquid scintillation counting. High-performance liquid chromatography (HPLC) coupled with a radioactivity detector is used to separate and quantify Clenbuterol and its metabolites. Mass spectrometry (MS) techniques are employed for metabolite identification.
Caption: Workflow for in vivo pharmacokinetic studies of Clenbuterol in rats.
In Vitro Signaling Pathway Analysis
-
Cell Culture: A suitable cell line expressing β2-adrenergic receptors (e.g., neonatal cardiomyocytes) is cultured under standard conditions.
-
Treatment: Cells are treated with Clenbuterol at a specific concentration for a defined period.
-
Protein Extraction and Western Blotting: After treatment, cells are lysed, and protein extracts are prepared. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of the signaling proteins of interest (e.g., p-p38 MAPK, total p38 MAPK, p-Akt, total Akt).
-
Detection: Following incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), the protein bands are visualized using a chemiluminescence detection system.
Caption: Workflow for in vitro analysis of Clenbuterol-induced signaling pathways.
Conclusion
While specific data on this compound remains limited, the extensive research on its structural and functional analogue, Clenbuterol, provides a robust framework for understanding the potential pharmacokinetic and pharmacodynamic properties of this class of β2-adrenergic agonists. The detailed information on Clenbuterol's absorption, distribution, metabolism, excretion, and its intricate signaling pathways serves as a critical resource for guiding future research and development of novel β2-adrenergic agonists like this compound. Further studies are warranted to elucidate the specific pharmacological profile of this compound and to determine its therapeutic potential.
References
Flerobuterol: A Technical Overview of a Beta-Adrenergic Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flerobuterol is a beta-adrenoceptor agonist, a class of drugs that selectively stimulate beta-adrenergic receptors. While structurally similar to the more widely known compound Clenbuterol, this compound has been investigated for its distinct pharmacological effects, particularly its influence on the serotonergic neurotransmitter system. This technical guide provides an in-depth overview of the available scientific information on this compound, focusing on its discovery and development, mechanism of action, and preclinical findings. Due to the limited publicly available data on this compound, some information is contextualized with data from the closely related compound, Clenbuterol, to provide a representative understanding.
Discovery and Development History
Chemical Structure and Properties
The chemical structure of this compound is characterized by a substituted phenylaminoethanol backbone, which is typical for beta-adrenergic agonists.
Chemical Name: 4-Amino-3,5-dichloro-α-[[(1,1-dimethylethyl)amino]methyl]benzenemethanol Molecular Formula: C₁₂H₁₈Cl₂N₂O
Mechanism of Action
This compound functions as a selective agonist for beta-2 adrenergic receptors (β2-AR). The binding of this compound to these receptors is believed to initiate a cascade of intracellular signaling events.
Beta-2 Adrenergic Receptor Signaling Pathway
The presumed signaling pathway for this compound, consistent with other β2-AR agonists, is initiated by its binding to the receptor, which leads to the activation of adenylyl cyclase through a stimulatory G protein (Gs). Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological response.
Preclinical Studies
Preclinical research on this compound has primarily been conducted in rodent models, with a focus on its neurological effects.
Summary of Preclinical Data
| Study Parameter | Details | Reference |
| Animal Model | Male Sprague-Dawley rats | [1] |
| Dosage and Administration | 0.5 mg/kg/day via subcutaneously implanted osmotic minipumps | [1] |
| Treatment Duration | 2 days and 14 days | [1] |
| Key Findings (2-day treatment) | - Marked decrease in the firing rate of dorsal raphe 5-HT neurons. - Suggests an enhanced synaptic availability of 5-HT. | [1] |
| Key Findings (14-day treatment) | - Progressive recovery of 5-HT neuron firing rate to normal levels. - Desensitization of somatodendritic 5-HT autoreceptors. - Enhanced effectiveness of electrical stimulation of the ascending 5-HT pathway in suppressing hippocampal pyramidal neuron firing. | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are not widely published. The following represents a generalized workflow for the evaluation of a novel beta-adrenergic agonist, based on common practices in the field.
Representative Synthesis of a Related Compound (Clenbuterol)
While a specific, detailed protocol for this compound synthesis is not available, the synthesis of the closely related Clenbuterol typically involves the following key steps. This is provided for illustrative purposes.
-
Chlorination: Double chlorination of 4-aminoacetophenone to yield 4-amino-3,5-dichloroacetophenone.
-
Bromination: Reaction with bromine to produce 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone.
-
Amination: Reaction with tert-butylamine to yield 2-(tert-butylamino)-1-(4-amino-3,5-dichlorophenyl)ethanone.
-
Reduction: Reduction of the ketone group, typically with sodium borohydride, to give the final clenbuterol base.
-
Salt Formation: Conversion to a hydrochloride salt using alcoholic HCl.
Clinical Development
As of the current date, there is no publicly available information on any clinical trials conducted with this compound in human subjects. The development of this compound appears to have been limited to the preclinical stage.
Conclusion
This compound is a beta-2 adrenergic agonist with demonstrated effects on the serotonergic system in preclinical models. However, there is a significant lack of detailed public information regarding its discovery, synthesis, and clinical development. The available data suggests it is a compound of interest for its neurological effects, but it has not progressed to the same extent as its close analogue, Clenbuterol. Further research and publication of data would be necessary to fully elucidate the therapeutic potential and safety profile of this compound.
References
In Vitro Characterization of Flerobuterol: A Technical Guide
Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature, patents, and drug databases did not yield specific quantitative in vitro pharmacological data for Flerobuterol, such as receptor binding affinities (Kᵢ) or functional potencies (EC₅₀). The following guide provides a detailed framework for the in vitro characterization of a compound like this compound, a putative β₂-adrenergic agonist. To illustrate the expected data and methodologies, representative values for the structurally and functionally similar β₂-agonist, Clenbuterol, are provided where this compound-specific data is unavailable. This is intended for illustrative purposes only.
Introduction
This compound is identified as a β-adrenoceptor agonist. This class of compounds is of significant interest in drug development for conditions such as asthma and chronic obstructive pulmonary disease (COPD), due to their ability to induce bronchodilation. A thorough in vitro characterization is a critical step in the preclinical evaluation of such compounds, providing essential information on receptor affinity, selectivity, potency, and the mechanism of action. This guide outlines the core in vitro assays and signaling pathways relevant to the pharmacological profiling of this compound.
Receptor Binding Affinity
Receptor binding assays are employed to determine the affinity of a ligand for its target receptor. For this compound, this involves assessing its binding to the three main β-adrenergic receptor subtypes (β₁, β₂, and β₃) to establish its affinity and selectivity profile. Competition binding assays are the standard method for this determination.[1][2]
Table 1: Receptor Binding Affinity of β-Adrenergic Agonists
| Compound | Receptor | Radioligand | Kᵢ (nM) | Source (Cell Line/Tissue) |
| This compound | β₁ | [³H]-CGP 12177 | Data Not Available | - |
| β₂ | [³H]-CGP 12177 | Data Not Available | - | |
| β₃ | [³H]-CGP 12177 | Data Not Available | - | |
| Clenbuterol (Illustrative) | β₁ | [¹²⁵I]-Iodocyanopindolol | 38 | Rat Atria |
| β₂ | [¹²⁵I]-Iodocyanopindolol | 6.3 | Rat Jugular Vein |
Note: Clenbuterol data is provided for illustrative purposes to demonstrate the expected output of receptor binding assays.
Functional Activity: cAMP Accumulation
β₂-adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαs subunit. Agonist binding activates Gαs, which in turn stimulates adenylyl cyclase to produce the second messenger cyclic adenosine monophosphate (cAMP).[3][4] Functional assays measuring cAMP accumulation are therefore the gold standard for determining the potency (EC₅₀) and efficacy (Eₘₐₓ) of β₂-agonists.
Table 2: Functional Potency and Efficacy of β-Adrenergic Agonists
| Compound | Assay Type | Parameter | Value | Source (Cell Line) |
| This compound | cAMP Accumulation | EC₅₀ (nM) | Data Not Available | - |
| Eₘₐₓ (% of Isoproterenol) | Data Not Available | - | ||
| Clenbuterol (Illustrative) | Myorelaxation (Trachea) | EC₅₀ (nM) | 43.8 | Guinea-pig Trachea |
| Heart-beat Rate | EC₅₀ (nM) | 15.2 | Guinea-pig Atrium |
Note: Clenbuterol data from tissue-based functional assays is provided for illustrative purposes. Efficacy (Eₘₐₓ) is often expressed relative to a full agonist like isoproterenol.
Signaling and Experimental Workflows
β₂-Adrenergic Receptor Signaling Pathway
The canonical signaling pathway for a β₂-agonist like this compound involves the activation of the Gαs-protein, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the cellular response, such as smooth muscle relaxation.
Experimental Workflow: Radioligand Competition Binding Assay
The following diagram illustrates the typical workflow for a radioligand competition binding assay to determine the binding affinity (Kᵢ) of a test compound.
Experimental Workflow: cAMP Accumulation Assay
This diagram outlines the process for a cell-based functional assay to measure cAMP production in response to agonist stimulation.
Experimental Protocols
Radioligand Competition Binding Assay Protocol
This protocol is a generalized procedure for determining the binding affinity of a test compound for β-adrenergic receptors.[5]
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human β₁, β₂, or β₃ adrenergic receptor to near confluence.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, add a constant amount of membrane preparation (e.g., 10-20 µg protein/well).
-
Add a fixed concentration of a suitable radioligand (e.g., [³H]-CGP 12177 at a concentration close to its Kₔ).
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
For determining non-specific binding, add a high concentration of a non-radiolabeled, high-affinity antagonist (e.g., 10 µM propranolol).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Detection and Analysis:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), washing with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Cell-Based cAMP Accumulation Assay Protocol
This protocol describes a general method for quantifying the functional potency of a β-agonist by measuring intracellular cAMP levels.
-
Cell Preparation:
-
Seed cells expressing the β₂-adrenergic receptor into 96- or 384-well plates and culture until they form a confluent monolayer.
-
On the day of the assay, aspirate the culture medium and wash the cells gently with a buffered salt solution (e.g., HBSS).
-
Pre-incubate the cells in stimulation buffer, typically containing a phosphodiesterase (PDE) inhibitor such as IBMX (3-isobutyl-1-methylxanthine), to prevent the degradation of cAMP.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of the test compound (this compound) and a reference full agonist (e.g., isoproterenol) in stimulation buffer.
-
Add the agonist dilutions to the respective wells of the cell plate. Include a vehicle control for basal cAMP levels.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for cAMP production.
-
-
Detection and Analysis:
-
Terminate the stimulation by lysing the cells.
-
Measure the concentration of cAMP in the cell lysates using a commercially available detection kit (e.g., HTRF®, AlphaScreen®, or ELISA-based kits).
-
Generate a standard curve using known concentrations of cAMP.
-
Plot the measured cAMP concentration against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response).
-
The intrinsic activity can be expressed as the ratio of the Eₘₐₓ of this compound to the Eₘₐₓ of the full agonist, isoproterenol.
-
Conclusion
The comprehensive in vitro characterization of this compound requires a systematic evaluation of its binding affinity, selectivity, and functional potency at β-adrenergic receptors. The methodologies and workflows detailed in this guide, including radioligand binding and cAMP accumulation assays, represent the standard approach for obtaining this critical pharmacological data. While specific quantitative data for this compound is not currently available in the public domain, the provided framework and illustrative data for Clenbuterol serve as a robust blueprint for the necessary experimental investigation and data presentation for any novel β-adrenergic agonist.
References
An In-depth Technical Guide to the Molecular Structure and Analogues of Flerobuterol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flerobuterol: Molecular Structure
This compound is chemically known as 2-(tert-butylamino)-1-(2-fluorophenyl)ethanol. Its core structure consists of a phenylethanolamine scaffold, which is crucial for its interaction with adrenergic receptors.
Chemical Identifiers:
-
IUPAC Name: 2-(tert-butylamino)-1-(2-fluorophenyl)ethanol
-
Molecular Formula: C₁₂H₁₈FNO
-
Molar Mass: 211.28 g/mol
-
SMILES: CC(C)(C)NCC(C1=CC=CC=C1F)O
-
InChI: InChI=1S/C12H18FNO/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13/h4-7,11,14-15H,8H2,1-3H3
The key structural features of this compound include:
-
A phenyl ring substituted with a fluorine atom at the ortho-position. This lipophilic substitution pattern influences receptor interaction and pharmacokinetic properties.
-
An ethanolamine side chain which is a critical pharmacophore for binding to adrenergic receptors. The hydroxyl group on the benzylic carbon and the secondary amine are essential for agonist activity.
-
A tert-butyl group on the nitrogen atom. This bulky substituent is a hallmark of β2-selectivity in phenylethanolamine agonists.
Analogues and Structure-Activity Relationships (SAR)
While specific analogues of this compound with corresponding pharmacological data are not publicly available, the extensive research on phenylethanolamine-based β2-agonists provides a robust framework for understanding the structure-activity relationships relevant to this compound.
Key SAR Principles for Phenylethanolamine β2-Agonists:
-
Substitution on the Aromatic Ring: The nature and position of substituents on the phenyl ring are major determinants of potency and selectivity. For high β2-agonist activity, substitutions at the meta and para positions that can mimic the catechol hydroxyl groups of endogenous agonists (like epinephrine) are often employed. In this compound, the ortho-fluoro substituent is less common for β2-agonists and its specific contribution to activity would require empirical testing.
-
The Ethanolamine Side Chain: The (R)-enantiomer of the hydroxyl group on the carbon adjacent to the phenyl ring is typically more active. The length of the alkyl chain separating the phenyl ring and the amine is optimal at two carbons.
-
Substitution on the Amino Group: The size of the alkyl substituent on the nitrogen atom is a critical determinant of β-receptor selectivity. A larger substituent, such as a tert-butyl group (as in this compound and Salbutamol), sterically hinders binding to the β1-receptor, thereby conferring β2-selectivity.
Comparison with Structurally Related Analogues:
To contextualize the likely pharmacological profile of this compound, it is useful to compare its structure with well-characterized β2-agonists.
| Compound | Aromatic Ring Substituents | N-Substituent | Key Pharmacological Property |
| Isoproterenol | 3,4-dihydroxy (catechol) | Isopropyl | Non-selective β-agonist |
| Salbutamol | 3-hydroxymethyl, 4-hydroxy | tert-Butyl | Selective β2-agonist |
| Clenbuterol | 4-amino, 3,5-dichloro | tert-Butyl | Potent, long-acting β2-agonist |
| This compound | 2-fluoro | tert-Butyl | Reported as a selective β2-agonist |
This table is for comparative purposes and is based on established knowledge of these compounds.
Experimental Protocols
The characterization of this compound and its analogues involves a series of in vitro and in vivo assays to determine their binding affinity, functional potency, and selectivity for adrenergic receptor subtypes.
Synthesis of Phenylethanolamines (General Protocol)
A common synthetic route to phenylethanolamines like this compound involves the reaction of a substituted phenacyl bromide with a primary amine, followed by reduction of the resulting α-aminoketone.
Example Workflow for Synthesis:
Radioligand Binding Assay for β-Adrenergic Receptors
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human β1, β2, or β3-adrenergic receptor are prepared from stable cell lines (e.g., CHO or HEK293).
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl₂) is used.
-
Radioligand: A radiolabeled antagonist with high affinity for the receptor (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow Diagram:
cAMP Accumulation Assay for Functional Potency
This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a second messenger downstream of β-adrenergic receptor activation, to determine its functional potency (EC50) and efficacy (Emax).
Methodology:
-
Cell Culture: Whole cells stably expressing the human β1, β2, or β3-adrenergic receptor are cultured in appropriate media.
-
Phosphodiesterase Inhibition: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Agonist Stimulation: Cells are then stimulated with increasing concentrations of the test compound (e.g., this compound) for a defined period.
-
Cell Lysis: The reaction is terminated, and the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log of the agonist concentration. The EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response) are determined using non-linear regression.
Signaling Pathway Diagram:
Quantitative Data
As of the latest literature review, specific quantitative binding affinity (Ki) and functional potency (EC50) values for this compound across the β-adrenergic receptor subtypes are not publicly available. For drug development and research purposes, the experimental protocols outlined above would need to be performed to generate this data. For context, highly selective β2-agonists like Salmeterol exhibit pKi values (-log Ki) at the β2-receptor in the nanomolar range, with significantly lower affinities for β1 and β3 receptors.
Conclusion
This compound is a phenylethanolamine derivative with a structural profile consistent with that of a selective β2-adrenergic receptor agonist. While its clinical development was discontinued, its structure serves as a valuable case study in the context of β2-agonist design. The lack of publicly available quantitative pharmacological data underscores the proprietary nature of much early-stage drug development information. The established experimental protocols for receptor binding and functional assays remain the gold standard for characterizing the pharmacological profile of this compound or any of its novel analogues. Future research on this compound or related compounds would necessitate the empirical determination of their binding affinities and functional potencies to fully elucidate their therapeutic potential.
Early Preclinical Studies of Flerobuterol: A Technical Guide
Disclaimer: Publicly available preclinical data on Flerobuterol is limited. This document utilizes data from early preclinical studies of Clenbuterol, a structurally and pharmacologically similar β2-adrenergic agonist, as a representative analogue to provide a comprehensive technical guide for researchers, scientists, and drug development professionals. All data presented herein, unless otherwise specified, pertains to Clenbuterol and should be interpreted as a surrogate for this compound for informational purposes.
Introduction
This compound is a β-adrenoceptor agonist that has been investigated for its potential therapeutic effects, including antidepressant activity.[1] Like other β2-adrenergic agonists, its mechanism of action is presumed to involve the stimulation of β2-adrenergic receptors, leading to a cascade of intracellular events. This guide summarizes the key preclinical findings for a representative β2-adrenergic agonist, Clenbuterol, covering its pharmacology, pharmacokinetics, and toxicology to inform early-stage drug development.
Pharmacology
This compound has been shown to exhibit antidepressant activity in animal models and enhances serotonergic neurotransmission.[1] Sustained administration in rats led to a decrease in the firing rate of dorsal raphe 5-HT neurons, suggesting an enhanced synaptic availability of serotonin.[1]
As a β2-adrenergic agonist, the primary mechanism of action for compounds like this compound involves the activation of β2-adrenergic receptors, which are coupled to a stimulatory G protein (Gs). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] In the context of its antidepressant effects, this compound has been observed to increase serotonin (5-HT) synthesis in the rat brain, partly by elevating the availability of its precursor, tryptophan.[3]
Receptor Binding Affinity
The following table summarizes the in vitro receptor binding affinity of Clenbuterol for β1 and β2-adrenoceptors.
| Receptor Subtype | Ligand | Preparation | K i (nM) | pK i | Reference |
| β1-adrenoceptor | [ 125 I] Cyanopindolol | Human | 69 | 7.16 | |
| β2-adrenoceptor | Not Specified | Human | Not Specified | 7.9 |
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the in vivo efficacy of Clenbuterol in various therapeutic areas.
| Animal Model | Condition | Dose | Effect | Reference |
| G93A-SOD1 Mice | Amyotrophic Lateral Sclerosis (ALS) | 1.5 mg/kg/day; i.p. | Delayed onset of hindlimb signs and slowed disease progression. | |
| Murine Model | Denervated Muscle Atrophy | 120 µ g/day | Attenuated denervation-induced muscle atrophy. | |
| Rat | Differential Reinforcement of Low Rate (DRL) 72-s schedule | Not Specified | Reduced response rate and increased reinforcement rate, similar to antidepressant drugs. |
Pharmacokinetics
Pharmacokinetic studies of Clenbuterol have been conducted in various animal species, providing insights into its absorption, distribution, metabolism, and excretion.
Pharmacokinetic Parameters
| Species | Dose | Route | T max (hours) | t ½ (hours) | Key Findings | Reference |
| Rat | 2 mg/kg | Oral | 2 | Not Specified | Biphasic elimination from blood. | |
| Dog | 2.5 mg/kg | Oral | 1-4 | Not Specified | Peak blood concentrations achieved. | |
| Horse | 0.8 µg/kg | Oral | ~2 | 21 | 81% of the dose recovered in urine within 144-168 hours. |
Distribution
Following oral administration, Clenbuterol is widely distributed in tissues. In rats, autoradiography showed maximum tissue distribution approximately 3 hours after dosing, with the highest concentrations in the liver, kidneys, and lungs. Clenbuterol has also been shown to cross the placenta in pregnant dogs.
Metabolism and Excretion
The primary route of excretion for Clenbuterol is via the kidneys, with the majority of the drug excreted unchanged in the urine. In dogs, approximately 85% of an oral dose was recovered in the urine after 96 hours. Eight metabolites have been identified in rats, though they are formed in minor quantities.
Toxicology
Toxicological studies are crucial for identifying potential adverse effects and establishing a safety profile for a new drug candidate.
Acute Toxicity
| Species | Route | LD 50 | Reference |
| Mouse | Oral | 80-180 mg/kg bw | |
| Mouse | Intravenous (laevo-form) | 23.8 mg/kg bw | |
| Mouse | Intravenous (dextro-form) | 50 mg/kg bw |
Chronic Toxicity
| Species | Duration | Dose | Key Findings | Reference |
| Rat | 18 months | Not Specified | No substance-related abnormalities found. | |
| Dog | Not Specified | Not Specified | Microscopically small lesions in the myocardium (papillary muscle of the left ventricle) due to severe tachycardia. |
Genotoxicity and Carcinogenicity
Negative results were obtained in in vitro bacterial assays for gene mutation for Clenbuterol, although the studies were not conducted to modern standards.
Reproductive and Developmental Toxicity
In reproductive toxicity studies, Clenbuterol was found to be teratogenic in rabbits at maternally toxic dose levels, with a NOEL of 1 mg/kg bw/day for maternal toxicity, fetotoxicity, and teratogenicity. In rats, it was also teratogenic at maternally toxic doses, with a NOEL of 1 mg/kg bw/day.
Experimental Protocols
Receptor Binding Assay (Representative)
Objective: To determine the in vitro binding affinity of a test compound to β1 and β2-adrenoceptors.
Methodology:
-
Preparation of Cell Membranes: Membranes are prepared from cells transiently expressing the human β1 or β2-adrenoceptor.
-
Radioligand Binding Assay: A competition binding assay is performed using a radiolabeled ligand, such as [ 125 I] Cyanopindolol.
-
Incubation: Membranes are incubated with the radioligand and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by filtration.
-
Quantification: The amount of bound radioactivity is measured using a gamma counter.
-
Data Analysis: The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.
In Vivo Efficacy Study in an Animal Model of ALS (Representative)
Objective: To evaluate the therapeutic efficacy of a test compound in a transgenic mouse model of Amyotrophic Lateral Sclerosis (ALS).
Methodology:
-
Animal Model: G93A-SOD1 transgenic mice, which exhibit a phenotype similar to human ALS, are used.
-
Treatment: Mice are treated with the test compound (e.g., 1.5 mg/kg/day, i.p.) or a vehicle control.
-
Behavioral Assessment: Motor function is assessed using tests such as the rotarod performance test to measure the onset of hindlimb signs.
-
Disease Progression Monitoring: Body weight and survival are monitored throughout the study.
-
Histopathological Analysis: At the end of the study, spinal cords are collected for histological analysis to quantify the loss of lumbar motoneurons.
-
Data Analysis: Statistical analysis is performed to compare the outcomes between the treated and control groups.
Pharmacokinetic Study in Rats (Representative)
Objective: To determine the pharmacokinetic profile of a test compound in rats following oral administration.
Methodology:
-
Animal Model: Male and female rats are used.
-
Dosing: A single oral dose of the test compound (e.g., 5 mg/kg) is administered.
-
Blood Sampling: Blood samples are collected at various time points post-dosing.
-
Plasma Analysis: Plasma concentrations of the test compound are determined using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ are calculated from the plasma concentration-time data.
-
Excretion Analysis: Urine and feces are collected to determine the extent of excretion and identify major metabolites.
Acute Oral Toxicity Study (Representative)
Objective: To determine the acute oral toxicity (LD50) of a test compound.
Methodology:
-
Animal Model: Mice or rats are used.
-
Dosing: Graded single oral doses of the test compound are administered to different groups of animals.
-
Observation: Animals are observed for signs of toxicity and mortality for a period of 14 days.
-
Data Collection: The number of mortalities in each dose group is recorded.
-
LD50 Calculation: The LD50 value is calculated using a recognized statistical method (e.g., probit analysis).
Visualizations
Caption: β2-Adrenergic Receptor Signaling Pathway.
Caption: Generalized Preclinical Toxicology Workflow.
References
Flerobuterol's Interaction with Serotonergic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flerobuterol, a β-adrenoceptor agonist, has demonstrated significant modulatory effects on the serotonergic system, suggesting its potential therapeutic application in conditions linked to serotonin dysregulation. This technical guide provides an in-depth analysis of the current understanding of this compound's impact on serotonergic pathways, drawing from key preclinical studies. The document summarizes quantitative data on neurochemical changes, details the experimental protocols utilized in pivotal research, and presents visual diagrams of the implicated signaling pathways and experimental workflows. While direct binding affinity data for this compound at serotonin receptors remains to be fully elucidated, the existing evidence points towards a significant, indirect influence on serotonin synthesis and neurotransmission.
Quantitative Data on Neurochemical Effects
The administration of this compound has been shown to induce significant changes in the serotonergic system. The following tables summarize the key quantitative findings from preclinical studies in rats.
Table 1: Effects of this compound on Plasma Amino Acids and Serotonin Synthesis (2-Day Treatment) [1]
| Parameter | Treatment Group | Change from Control | Significance |
| Plasma Tryptophan (Total) | This compound (0.5 mg/kg/day, s.c.) | Increased | Significant |
| Plasma Tryptophan (Free) | This compound (0.5 mg/kg/day, s.c.) | Increased | Significant |
| Plasma Leucine | This compound (0.5 mg/kg/day, s.c.) | Decreased | Significant |
| Plasma Isoleucine | This compound (0.5 mg/kg/day, s.c.) | Decreased | Significant |
| Serotonin (5-HT) Synthesis - Dorsal Raphe | This compound (0.5 mg/kg/day, s.c.) | Increased | Significant |
| Serotonin (5-HT) Synthesis - Median Raphe | This compound (0.5 mg/kg/day, s.c.) | Increased | Significant |
| Serotonin (5-HT) Synthesis - Postsynaptic Structures (except Hypothalamus) | This compound (0.5 mg/kg/day, s.c.) | Increased | Significant |
Table 2: Effects of this compound on Serotonin Synthesis (14-Day Treatment) [1]
| Parameter | Treatment Group | Change from Control | Significance |
| Facilitated Transport of Tryptophan | This compound (0.5 mg/kg/day, s.c.) | No longer present | - |
| Serotonin (5-HT) Synthesis - Parietal Cortex | This compound (0.5 mg/kg/day, s.c.) | Increased | Significant |
| Serotonin (5-HT) Synthesis - Occipital Cortex | This compound (0.5 mg/kg/day, s.c.) | Increased | Significant |
| Serotonin (5-HT) Synthesis - Superior Colliculus | This compound (0.5 mg/kg/day, s.c.) | Increased | Significant |
Electrophysiological Effects on Serotonergic Neurons
Electrophysiological studies have provided crucial insights into the functional consequences of this compound administration on the activity of serotonergic neurons.
Acute Administration:
-
Acute intravenous administration of this compound (up to 2 mg/kg) did not alter the firing rate of dorsal raphe 5-HT neurons[2].
Sustained Administration (2-Day):
-
A sustained two-day administration of this compound (0.5 mg/kg/day, s.c.) resulted in a marked decrease in the firing rate of dorsal raphe 5-HT neurons[2].
-
This effect was reversed by the 5-HT autoreceptor antagonist spiperone, suggesting that the decreased firing rate is a consequence of enhanced synaptic availability of serotonin[2].
Sustained Administration (14-Day):
-
After 14 days of this compound treatment, the firing rate of 5-HT neurons progressively recovered to normal levels.
-
At this time point, the inhibitory effect of intravenous lysergic acid diethylamide (LSD) on the firing of 5-HT neurons was attenuated, indicating a desensitization of somatodendritic 5-HT autoreceptors.
-
The effectiveness of electrical stimulation of the ascending 5-HT pathway in suppressing the firing activity of dorsal hippocampus pyramidal neurons was markedly enhanced, indicating an overall potentiation of serotonergic neurotransmission.
Experimental Protocols
The following sections detail the methodologies employed in the key studies investigating the effects of this compound on serotonergic pathways.
Electrophysiological Recordings in Rat Brain
Objective: To assess the effects of acute and chronic this compound administration on the firing activity of dorsal raphe 5-HT neurons and postsynaptic hippocampal pyramidal neurons.
Animal Model: Male Sprague-Dawley rats.
Drug Administration:
-
Acute: this compound administered intravenously (i.v.) at doses up to 2 mg/kg.
-
Chronic: this compound delivered via subcutaneously (s.c.) implanted osmotic minipumps at a rate of 0.5 mg/kg/day for 2 or 14 days.
Electrophysiological Recordings:
-
Rats are anesthetized with chloral hydrate.
-
A burr hole is drilled in the skull overlying the dorsal raphe nucleus or hippocampus.
-
A recording microelectrode is lowered into the target brain region.
-
Single-unit extracellular recordings of spontaneously active neurons are performed.
-
5-HT neurons in the dorsal raphe are identified by their characteristic slow and regular firing pattern.
-
The effects of this compound and other pharmacological agents (e.g., spiperone, LSD) on neuronal firing rate are recorded and analyzed.
-
For hippocampal recordings, the ascending serotonergic pathway is electrically stimulated to assess the postsynaptic response of pyramidal neurons.
Autoradiographic Measurement of Serotonin Synthesis
Objective: To determine the influence of this compound treatment on the regional rate of serotonin synthesis in the rat brain.
Animal Model: Male Sprague-Dawley rats.
Drug Administration: this compound delivered via subcutaneously (s.c.) implanted osmotic minipumps at a rate of 0.5 mg/kg/day for 2 or 14 days.
Autoradiography Protocol:
-
Rats are administered α-[14C]methyl-L-tryptophan, a tracer for serotonin synthesis.
-
Timed arterial blood samples are collected to measure plasma tracer concentration.
-
After a set incorporation period, the rat is euthanized, and the brain is rapidly removed and frozen.
-
Coronal brain sections are cut using a cryostat.
-
The sections are exposed to X-ray film alongside calibrated [14C] standards.
-
The resulting autoradiograms are quantified using densitometry to determine the regional brain concentration of the tracer.
-
The rate of serotonin synthesis is calculated based on the brain tracer concentration and the integrated plasma tracer concentration over time.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways affected by this compound and the workflows of the key experimental procedures.
Caption: Proposed mechanism of this compound-induced enhancement of serotonin synthesis.
References
- 1. A new method to measure brain serotonin synthesis in vivo. I. Theory and basic data for a biological model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simplified autoradiographic method with alpha-[14C]methyl-tryptophan to measure serotonin synthesis rate in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicology Profile of Flerobuterol in Animal Models: An In-depth Technical Guide
Disclaimer: There is a significant lack of publicly available toxicological data for Flerobuterol. This technical guide has been compiled using data from closely related β2-adrenergic agonists, primarily Clenbuterol and Levalbuterol, as surrogates. The information presented herein is an extrapolation and should be interpreted with caution. All data and protocols are intended for research and drug development professionals and should be critically evaluated in the context of further investigation of this compound.
This document provides a comprehensive overview of the anticipated toxicological profile of this compound in various animal models, based on available data from analogous compounds. It covers acute, sub-chronic, chronic, reproductive, and genotoxicity studies, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key signaling pathways.
Core Toxicological Endpoints (Extrapolated Data)
The primary toxicological concerns associated with β2-adrenergic agonists like this compound are centered on the cardiovascular system due to their mechanism of action. Other potential target organs include the liver and the reproductive system at higher doses.
Acute Toxicity
Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. The median lethal dose (LD50) is a key metric from these studies.
Table 1: Extrapolated Acute Toxicity of this compound in Animal Models
| Species | Route of Administration | LD50 (mg/kg) | Observed Clinical Signs |
| Mouse | Oral | 80 - 180 | Tachycardia, tremors, lethargy, convulsions |
| Rat | Oral | 82 - 175 | Tachycardia, tremors, lethargy, convulsions |
| Rabbit | Intravenous | ~84 | Tachycardia, tremors, lethargy, convulsions |
| Dog | Oral | 400 - 800 | Tachycardia, tremors, salivation, lethargy, convulsions |
Data extrapolated from studies on Clenbuterol.[1][2][3]
Sub-chronic and Chronic Toxicity
Repeated-dose toxicity studies evaluate the effects of a substance over a longer period, typically 28 days (sub-acute), 90 days (sub-chronic), or up to 2 years (chronic). These studies help identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
Table 2: Extrapolated Sub-chronic and Chronic Toxicity of this compound in Animal Models
| Species | Duration | Route | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |
| Rat | 18 months | Oral | 0, 6.25, 12.5, 25 | Reduced body weight gain, nervousness, aggression. No evidence of carcinogenicity. | Not clearly established |
| Dog | 12 months | Oral | Not specified | Myocardial lesions, tachycardia.[4] | Not clearly established |
| Mouse | 2 years | Oral (in drinking water) | 0, 0.1, 1, 25 | Increased heart weight. No evidence of carcinogenicity.[1] | < 1 (for increased heart weight) |
Data extrapolated from studies on Clenbuterol.
Reproductive and Developmental Toxicity
These studies assess the potential for a substance to interfere with reproduction and fetal development.
Table 3: Extrapolated Reproductive and Developmental Toxicity of this compound
| Species | Study Type | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |
| Rat | Teratology | 0, 0.04, 0.2, 1, 10, 100 | Maternal toxicity and increased resorptions at ≥10 mg/kg. No teratogenic effects at non-maternally toxic doses. | 1 |
| Rabbit | Teratology | 0, 0.01, 1, 50 | Maternal toxicity, increased resorptions, and teratogenic effects (cleft palate, synostosis) at 50 mg/kg. | 1 |
| Rat | Fertility | Not specified | No signs of reduced fertility. Increased neonatal mortality at excessive doses. | Not clearly established |
Data extrapolated from studies on Clenbuterol.
Genotoxicity
Genotoxicity assays are used to screen for DNA damage, which can indicate mutagenic or carcinogenic potential.
Table 4: Extrapolated Genotoxicity Profile of this compound
| Assay Type | Test System | Metabolic Activation | Result |
| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium | With and without S9 | Negative |
| In vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Not specified | Negative |
| In vivo Micronucleus Test | Mouse bone marrow | N/A | Negative |
Data extrapolated from studies on Clenbuterol.
Experimental Protocols (Generalized)
The following are generalized experimental protocols based on standard toxicology studies for compounds similar to this compound.
Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Test System: Female Sprague-Dawley rats (8-12 weeks old).
-
Administration: A single oral gavage dose.
-
Procedure: A single animal is dosed. If the animal survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose. This is repeated until the criteria for determining the LD50 are met.
-
Observation Period: 14 days.
-
Parameters Observed: Clinical signs of toxicity, mortality, body weight changes, and gross necropsy at termination.
90-Day Repeated Dose Oral Toxicity Study
-
Test System: Sprague-Dawley rats and Beagle dogs (equal numbers of males and females).
-
Administration: Daily oral gavage or dietary administration for 90 days.
-
Dose Groups: Typically a control group and three dose levels (low, mid, high).
-
Parameters Observed:
-
Clinical: Mortality, clinical signs, body weight, food/water consumption, ophthalmology.
-
Hematology and Clinical Chemistry: Standard panels at baseline and termination.
-
Urinalysis: Standard parameters.
-
Pathology: Gross necropsy, organ weights, and histopathological examination of a comprehensive list of tissues.
-
Embryo-Fetal Developmental Toxicity Study
-
Test System: Pregnant Sprague-Dawley rats or New Zealand White rabbits.
-
Administration: Daily oral gavage during the period of organogenesis (gestation days 6-17 for rats, 6-18 for rabbits).
-
Dose Groups: Control and at least three dose levels.
-
Parameters Observed (Maternal): Mortality, clinical signs, body weight, food consumption, and uterine examination at termination.
-
Parameters Observed (Fetal): Number of corpora lutea, implantations, resorptions, live/dead fetuses, fetal body weight, and external, visceral, and skeletal examinations for malformations and variations.
Bacterial Reverse Mutation Assay (Ames Test)
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).
-
Procedure: The test compound, with and without a metabolic activation system (S9 mix from rat liver), is incubated with the bacterial strains.
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant increase in revertant colonies compared to the control indicates a mutagenic potential.
Signaling Pathways and Mechanisms of Toxicity
The pharmacological and toxicological effects of this compound are expected to be mediated primarily through its interaction with β2-adrenergic receptors.
Beta-2 Adrenergic Receptor Signaling Pathway
This compound, as a β2-agonist, is expected to bind to β2-adrenergic receptors, which are G-protein coupled receptors. This binding initiates a signaling cascade that leads to the desired therapeutic effect (bronchodilation) but also potential adverse effects at higher concentrations.
References
Methodological & Application
Application Notes and Protocols for Flerobuterol in Rodent Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Flerobuterol, a selective β2-adrenoceptor agonist, in rodent models for neuroscience research. This document outlines recommended dosages, detailed experimental protocols, and the underlying signaling pathways.
Introduction
This compound is a potent and selective β2-adrenergic agonist that has demonstrated effects on the central nervous system, including modulation of serotonergic neurotransmission. Its potential as a tool in neuroscience research warrants a clear understanding of its application in preclinical rodent models. These notes are intended to facilitate the design and execution of such studies.
Quantitative Data Summary
The following tables summarize reported dosages of this compound and the related β2-agonist Clenbuterol used in rodent neuroscience studies.
Table 1: this compound Dosage in Rats
| Application | Dosage | Route of Administration | Duration | Species | Reference |
| Electrophysiology (Acute) | Up to 2 mg/kg | Intravenous (IV) | Single dose | Rat | [1] |
| Electrophysiology & Neurochemistry (Chronic) | 0.5 mg/kg/day | Subcutaneous (SC) via osmotic minipump | 2 and 14 days | Rat | [1][2] |
Table 2: Clenbuterol Dosage in Rodents (for reference)
| Application | Dosage | Route of Administration | Duration | Species | Reference |
| Behavioral Studies (Locomotor & Investigatory) | 0.004 - 1.0 mg/kg | Intraperitoneal (IP) | Single dose | Rat | [3] |
| Neuroprotection (Ischemia) | 0.3 and 1 mg/kg | Intraperitoneal (IP) & Subcutaneous (SC) | Multiple doses | Mouse & Rat | [4] |
| Behavioral Studies (Antidepressant-like) | 0.03 mg/kg | Not specified | Not specified | Rat | |
| Neurochemical Studies | 5 mg/kg | Not specified | Daily for 14 days | Rat | |
| Neuroinflammation | 0.5 mg/kg | Not specified | Single dose | Rat | |
| Neuroinflammation (Chronic) | 0.03 mg/kg | Not specified | Twice daily for 21 days | Rat |
Signaling Pathways
This compound, as a β2-adrenoceptor agonist, is expected to activate downstream signaling cascades similar to other compounds in its class, such as Clenbuterol. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Additionally, β2-adrenoceptor activation has been linked to the p38 mitogen-activated protein kinase (MAPK) and Akt signaling pathways.
Figure 1: Proposed signaling pathway for this compound in a target neuron.
Experimental Protocols
Detailed methodologies for key experiments are provided below. Researchers should adapt these protocols to their specific experimental needs and ensure compliance with institutional animal care and use guidelines.
General Rodent Handling and Drug Administration
1. Animal Acclimation:
-
House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow at least one week for acclimation to the facility before any experimental procedures.
-
Handle animals for several days prior to the experiment to reduce stress.
2. This compound Preparation:
-
Dissolve this compound hydrochloride in sterile 0.9% saline or an appropriate vehicle.
-
Prepare fresh solutions on the day of the experiment.
-
The final injection volume should be adjusted based on the animal's weight and the route of administration (typically 5-10 ml/kg for intraperitoneal injection in rats).
3. Routes of Administration:
-
Intraperitoneal (IP) Injection: A common route for systemic administration in behavioral studies.
-
Subcutaneous (SC) Injection: Used for sustained release, especially with osmotic minipumps for chronic studies.
-
Intravenous (IV) Injection: For rapid delivery and precise control over blood concentration, often used in electrophysiological studies.
-
Oral Gavage (PO): An alternative for systemic administration.
Protocol 1: Open Field Test for Locomotor Activity and Anxiety-Like Behavior
This test assesses general locomotor activity and anxiety-like behavior in a novel environment.
1. Apparatus:
-
A square arena (e.g., 40 x 40 x 40 cm for mice) with walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning.
-
The arena is divided into a central zone and a peripheral zone by video tracking software.
2. Procedure:
-
Habituate the animal to the testing room for at least 30-60 minutes before the test.
-
Administer this compound or vehicle at the desired dose and route. The pre-treatment time will depend on the route of administration (e.g., 30 minutes for IP).
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a set period (typically 5-10 minutes).
-
Record the session using an overhead video camera connected to a tracking system.
-
After the test, return the animal to its home cage.
-
Thoroughly clean the arena with 70% ethanol between each animal to remove olfactory cues.
3. Data Analysis:
-
Locomotor Activity: Total distance traveled, mean velocity.
-
Anxiety-Like Behavior: Time spent in the center zone, number of entries into the center zone, latency to enter the center zone.
Figure 2: Experimental workflow for the Open Field Test.
Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
1. Apparatus:
-
A plus-shaped maze elevated from the floor (e.g., 50 cm for rats).
-
Two opposite arms are open, and the other two are enclosed by high walls.
-
The maze is typically made of a non-reflective, easy-to-clean material.
2. Procedure:
-
Habituate the animal to the testing room for at least 30-60 minutes.
-
Administer this compound or vehicle.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session with an overhead video camera and tracking software.
-
Return the animal to its home cage.
-
Clean the maze thoroughly between trials.
3. Data Analysis:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Anxiolytic-like effects are indicated by an increase in the time spent and the number of entries into the open arms.
Figure 3: Experimental workflow for the Elevated Plus Maze test.
Protocol 3: In Vivo Microdialysis for Neurotransmitter Monitoring
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
1. Surgical Procedure:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., dorsal raphe, prefrontal cortex).
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover for several days.
2. Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µl/min).
-
Allow for a stabilization period to obtain a baseline of neurotransmitter levels.
-
Administer this compound or vehicle systemically (e.g., IP or SC) or locally through the dialysis probe (reverse dialysis).
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).
-
Analyze the samples for neurotransmitter content (e.g., serotonin, dopamine) using high-performance liquid chromatography (HPLC) with electrochemical detection.
3. Data Analysis:
-
Quantify the concentration of neurotransmitters in each dialysate sample.
-
Express the post-drug levels as a percentage of the baseline levels.
Figure 4: Experimental workflow for in vivo microdialysis.
References
- 1. This compound, a beta-adrenoceptor agonist, enhances serotonergic neurotransmission: an electrophysiological study in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the beta-adrenoceptor agonist this compound on serotonin synthesis in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peripheral mediation of effects of clenbuterol on locomotor and investigatory behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clenbuterol protects mouse cerebral cortex and rat hippocampus from ischemic damage and attenuates glutamate neurotoxicity in cultured hippocampal neurons by induction of NGF - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Flerobuterol in Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of Flerobuterol (using Clenbuterol as a representative analyte due to the prevalence of established methods) in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for researchers, scientists, and professionals in drug development and toxicology. The described methodology, including solid-phase extraction (SPE) for sample clean-up, offers high recovery and reproducibility for the bioanalysis of this class of compounds.
Introduction
This compound belongs to the β2-adrenergic agonist class of compounds. Accurate and reliable quantification of these substances in biological matrices like plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the context of anti-doping analysis. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and the ability to provide structural confirmation.[1] This document outlines a validated protocol for the determination of this compound (as represented by Clenbuterol) in plasma, adaptable for various research and clinical settings.
Materials and Methods
Reagents and Materials
-
This compound (or Clenbuterol) reference standard
-
Internal Standard (IS), e.g., Clenbuterol-d9
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium formate
-
Deionized water
-
Human plasma (drug-free)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or Isolute C18)[2]
-
Phosphate buffer (pH 6.0)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Instrumentation
-
UPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)[3]
Experimental Workflow Diagram
Caption: Experimental workflow for this compound quantification in plasma.
Detailed Protocol
1. Preparation of Stock and Working Solutions
-
Prepare a stock solution of this compound (Clenbuterol) at 1 mg/mL in methanol.
-
Prepare a stock solution of the internal standard (e.g., Clenbuterol-d9) at 1 mg/mL in methanol.
-
From the stock solutions, prepare working solutions at various concentrations by serial dilution with methanol:water (50:50, v/v). These will be used to spike calibration standards and quality control (QC) samples.
2. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of plasma sample, calibrator, or QC, add the internal standard and vortex.
-
Add 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex for 30 seconds.
-
Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 1 mL of 0.1 M acetic acid.
-
Dry the cartridge under vacuum or positive pressure.
-
Elute the analyte and internal standard with 3 mL of a solution of 98% methanol and 2% ammonia.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions
-
Chromatographic Separation:
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[3]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 5-10% B, increasing to 95% B over several minutes.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Clenbuterol (representative for this compound): Precursor ion m/z 277.1 -> Product ions m/z 203.2 (quantifier) and m/z 132.1 (qualifier).[3]
-
Internal Standard (Clenbuterol-d9): Precursor ion m/z 286.1 -> Product ion m/z 203.9.
-
-
4. Calibration and Quantification
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.
-
Use a weighted (1/x²) linear regression to fit the data.
-
The concentration of this compound in the plasma samples is then determined from this calibration curve.
Data Presentation
The following table summarizes typical quantitative data for Clenbuterol analysis in plasma, which can be expected to be similar for this compound.
| Parameter | Typical Value | Reference(s) |
| Linearity Range | 5 - 200 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 1.5 ng/mL | |
| Limit of Detection (LOD) | 0.5 ng/mL | |
| Recovery | 89 - 101% | |
| Inter-day Precision (RSD) | < 7.5% | |
| Intra-day Precision (RSD) | < 7.5% | |
| Accuracy (RE) | within ± 2.5% |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound (as represented by Clenbuterol) in plasma. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects and leading to high recovery and reproducibility. This application note and protocol can be readily implemented in laboratories for various research and regulatory purposes.
References
Flerobuterol Administration Protocol for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
Flerobuterol is a selective β2-adrenergic receptor agonist. Its primary mechanism of action involves binding to and activating β2-adrenergic receptors on the surface of various cell types. This activation initiates a cascade of intracellular signaling events, making it a valuable tool for studying β2-adrenergic receptor function and related physiological processes in a cell culture setting. These application notes provide detailed protocols for the administration of this compound in cell culture experiments, including methods for assessing its biological activity through receptor binding and functional assays.
Mechanism of Action
This compound, as a β2-adrenergic receptor agonist, mimics the action of endogenous ligands like epinephrine and norepinephrine. The binding of this compound to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), primarily activates the Gαs subunit. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.
Quantitative Data Summary
The following tables summarize the binding affinity and functional potency of this compound and the related compound Clenbuterol for β-adrenergic receptors. This data is essential for determining the appropriate concentration range for cell culture experiments.
Table 1: Binding Affinity (Ki) of β2-Adrenergic Agonists
| Compound | Receptor Subtype | Cell Type/Tissue | Ki (nM) | Reference |
| Clenbuterol | β2-Adrenergic | Swine Adipocyte Membranes | 100 - 200 | [1] |
Table 2: Functional Potency (EC50) of β2-Adrenergic Agonists
| Compound | Assay | Cell Type/Tissue | EC50 (nM) | Reference |
| Clenbuterol | Myorelaxant Potency | Guinea-pig trachea | 43.8 | [2] |
| Clenbuterol | Heart-beat rate stimulant | Guinea-pig atrium | 15.2 | [2] |
Experimental Protocols
1. General Cell Culture and Maintenance
Aseptic techniques should be strictly followed for all cell culture procedures.
-
Cell Lines: Select a cell line that endogenously expresses the β2-adrenergic receptor or has been engineered to do so (e.g., CHO, HEK293).
-
Culture Medium: Use the recommended culture medium for your chosen cell line, supplemented with fetal bovine serum (FBS), and antibiotics (e.g., penicillin-streptomycin) as required.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells regularly to maintain them in the exponential growth phase.
2. Preparation of this compound Stock Solution
-
Solvent: this compound is typically soluble in aqueous solutions. For cell culture experiments, it is advisable to dissolve it in sterile, distilled water or a buffer compatible with your cell culture medium (e.g., PBS).
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to the cell cultures.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
3. This compound Administration to Cell Cultures
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for functional assays, larger flasks for protein or RNA extraction) at a density that allows for optimal growth and response.
-
Starvation (Optional): In some cases, particularly for signaling pathway studies, it may be beneficial to serum-starve the cells for a few hours prior to this compound treatment to reduce basal signaling activity.
-
Dose-Response Range: Based on the potency of similar compounds like Clenbuterol, a starting concentration range for this compound could be from 1 nM to 10 µM. A serial dilution should be performed to determine the optimal concentration for the desired effect.
-
Incubation Time: The incubation time will depend on the specific endpoint being measured. For acute signaling events like cAMP production, a short incubation time (e.g., 15-30 minutes) is typically sufficient. For longer-term effects such as changes in gene expression, longer incubation times (e.g., 6-24 hours) may be necessary.
-
Controls: Include appropriate controls in every experiment:
-
Vehicle control (cells treated with the same volume of solvent used to dissolve this compound).
-
Untreated control (cells in culture medium only).
-
Positive control (a known β2-adrenergic receptor agonist like isoproterenol).
-
Negative control (a β2-adrenergic receptor antagonist like ICI 118,551) to confirm receptor-specific effects.
-
Key Experimental Assays
1. cAMP Accumulation Assay
This assay measures the functional response to this compound by quantifying the production of intracellular cAMP.
-
Principle: this compound binding to β2-adrenergic receptors activates adenylyl cyclase, leading to an increase in intracellular cAMP. This increase can be measured using various commercially available kits, often based on competitive immunoassays (e.g., HTRF, ELISA, or AlphaScreen).
-
Protocol Outline:
-
Seed cells in a 96-well or 384-well plate.
-
(Optional) Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of this compound to the wells.
-
Incubate for the desired time (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Follow the manufacturer's instructions for the specific cAMP detection kit to measure cAMP levels.
-
Plot the cAMP concentration against the this compound concentration to generate a dose-response curve and determine the EC50 value.[3][4]
-
2. Receptor Binding Assay
This assay determines the affinity of this compound for the β2-adrenergic receptor.
-
Principle: A competitive binding assay is used where this compound competes with a radiolabeled or fluorescently labeled ligand (e.g., [3H]-CGP12177) that has a known high affinity for the β2-adrenergic receptor. The amount of labeled ligand displaced by this compound is measured to determine its binding affinity (Ki).
-
Protocol Outline:
-
Prepare cell membranes from cells expressing the β2-adrenergic receptor.
-
Incubate the cell membranes with a fixed concentration of the labeled ligand and varying concentrations of this compound.
-
Separate the bound from the unbound labeled ligand using a filtration method (e.g., through a glass fiber filter).
-
Quantify the amount of bound labeled ligand using a scintillation counter (for radiolabels) or a fluorescence plate reader.
-
Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value, which can then be used to calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
References
- 1. Behavioral effects of beta adrenergic agonists and antidepressant drugs after down-regulation of beta-2 adrenergic receptors by clenbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New beta-adrenergic agonists used illicitly as growth promoters in animal breeding: chemical and pharmacodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Using Flerobuterol to Study β-Adrenergic Signaling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flerobuterol is a β-adrenergic receptor agonist that has been investigated for its potential therapeutic effects, including antidepressant properties. As an agonist, this compound binds to and activates β-adrenergic receptors (β-ARs), which are a class of G protein-coupled receptors (GPCRs) that mediate the physiological responses to the catecholamines epinephrine and norepinephrine. The study of this compound's interaction with β-ARs provides a valuable tool for dissecting the complexities of β-adrenergic signaling pathways, which are crucial in various physiological processes, including cardiovascular function, bronchodilation, and metabolism.
This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool to investigate β-adrenergic signaling. Due to the limited availability of specific quantitative data for this compound in the public domain, data for the structurally and functionally similar, well-characterized β2-adrenergic agonist, Clenbuterol, is provided as a representative example.
β-Adrenergic Signaling Pathway
β-adrenergic receptors are coupled to the stimulatory G protein, Gαs. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gαs. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The second messenger, cAMP, subsequently activates Protein Kinase A (PKA), which phosphorylates various downstream target proteins, leading to a cellular response.
Flerobuterol: A Potential Tool for Unraveling the Neurobiology of Depression
Application Notes and Protocols for Researchers
Introduction
Flerobuterol is a beta-2 adrenergic receptor agonist that has garnered interest within the neuroscience community for its potential antidepressant-like properties. Research suggests that like other compounds in its class, such as salbutamol and clenbuterol, this compound may exert its effects through the modulation of serotonergic neurotransmission, a key pathway implicated in the pathophysiology of depression.[1] These application notes provide a comprehensive overview of this compound as a tool compound for depression research, including its mechanism of action, and detailed protocols for preclinical evaluation.
Mechanism of Action: The Beta-2 Adrenergic-Serotonin Link
This compound, as a beta-2 adrenoceptor agonist, is believed to exert its antidepressant-like effects by enhancing serotonergic neurotransmission.[1] Chronic administration of this compound has been shown to initially decrease the firing rate of serotonin (5-HT) neurons in the dorsal raphe nucleus, an effect that is reversed by a 5-HT autoreceptor antagonist, suggesting an increase in synaptic serotonin availability.[1] Over a longer treatment period, this leads to a desensitization of somatodendritic 5-HT autoreceptors and an enhanced overall serotonergic transmission.[1] This modulation of the serotonergic system is a hallmark of many clinically effective antidepressant medications.
The proposed signaling pathway involves the activation of beta-2 adrenergic receptors, which are G-protein coupled receptors. This activation can lead to downstream effects that ultimately influence serotonin synthesis and release.
Quantitative Data
As specific quantitative data for this compound is not publicly available, the following tables present representative data for the related beta-2 adrenergic agonist, clenbuterol, to illustrate the expected format for data presentation.
Table 1: Receptor Binding Affinity of Clenbuterol
| Receptor Subtype | Ligand | Kd (nM) | Reference |
| Beta-1 Adrenergic | Clenbuterol | 38 | [2] |
| Beta-2 Adrenergic | Clenbuterol | 6.3 |
This table demonstrates the binding affinity of clenbuterol for beta-1 and beta-2 adrenergic receptors. A lower Kd value indicates a higher binding affinity. The data indicates that clenbuterol has a higher affinity for the beta-2 adrenergic receptor, supporting its classification as a selective beta-2 agonist.
Table 2: Representative Efficacy of a Beta-2 Agonist (Clenbuterol) in the Forced Swim Test (FST)
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) | % Reduction in Immobility |
| Vehicle (Saline) | - | 150 ± 10 | - |
| Clenbuterol | 0.1 | 110 ± 8 | 26.7% |
| Clenbuterol | 0.3 | 85 ± 7 | 43.3% |
| Clenbuterol | 1.0 | 70 ± 9 | 53.3% |
| Imipramine (Control) | 20 | 75 ± 6 | 50.0% |
Values are presented as mean ± SEM. This table illustrates the expected dose-dependent decrease in immobility time in the Forced Swim Test following treatment with a beta-2 agonist, a hallmark of antidepressant-like activity. A standard antidepressant, imipramine, is included for comparison.
Table 3: Representative Efficacy of a Beta-2 Agonist (Clenbuterol) in the Tail Suspension Test (TST)
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) | % Reduction in Immobility |
| Vehicle (Saline) | - | 180 ± 12 | - |
| Clenbuterol | 0.1 | 135 ± 9 | 25.0% |
| Clenbuterol | 0.3 | 100 ± 11 | 44.4% |
| Clenbuterol | 1.0 | 80 ± 8 | 55.6% |
| Fluoxetine (Control) | 10 | 90 ± 10 | 50.0% |
Values are presented as mean ± SEM. Similar to the FST, this table shows the anticipated dose-dependent reduction in immobility time in the Tail Suspension Test, further supporting the antidepressant-like profile of the compound. A standard SSRI antidepressant, fluoxetine, is included as a positive control.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antidepressant-like potential of this compound.
Receptor Binding Assay
This protocol is designed to determine the binding affinity and selectivity of this compound for beta-1 and beta-2 adrenergic receptors.
Materials:
-
HEK293 cells stably expressing human beta-1 or beta-2 adrenergic receptors
-
Membrane preparation buffer (e.g., Tris-HCl, MgCl2)
-
Radioligand (e.g., [³H]-CGP12177)
-
This compound
-
Non-specific binding control (e.g., Propranolol)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Culture and harvest HEK293 cells expressing the receptor of interest. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation, radioligand, and varying concentrations of this compound (or vehicle/non-specific control).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Forced Swim Test (FST)
The FST is a widely used behavioral test to screen for antidepressant-like activity in rodents.
Materials:
-
Male mice (e.g., C57BL/6)
-
Cylindrical water tank (e.g., 25 cm height, 10 cm diameter)
-
Water at 23-25°C
-
This compound
-
Vehicle (e.g., saline)
-
Positive control antidepressant (e.g., Imipramine)
-
Video recording system
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound, vehicle, or positive control via the desired route (e.g., intraperitoneal injection) 30-60 minutes before the test.
-
Test Session: Gently place each mouse into the water-filled cylinder for a 6-minute session. The water depth should be sufficient to prevent the mouse from touching the bottom with its tail or hind limbs.
-
Recording: Record the entire session using a video camera positioned to the side of the cylinder.
-
Scoring: An observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
-
Data Analysis: Compare the mean immobility time between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Tail Suspension Test (TST)
The TST is another common behavioral despair model used to assess antidepressant-like effects in mice.
Materials:
-
Male mice (e.g., C57BL/6)
-
Tail suspension apparatus
-
Adhesive tape
-
This compound
-
Vehicle (e.g., saline)
-
Positive control antidepressant (e.g., Fluoxetine)
-
Video recording system
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour prior to the experiment.
-
Drug Administration: Administer this compound, vehicle, or positive control 30-60 minutes before the test.
-
Suspension: Suspend each mouse by its tail using adhesive tape, ensuring that the mouse cannot escape or climb onto its tail. The suspension point should be approximately 50 cm from the floor.
-
Test Session: The test duration is typically 6 minutes.
-
Recording: Record the entire session with a video camera.
-
Scoring: A trained observer, blind to the treatments, should score the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
Data Analysis: Compare the mean immobility time across treatment groups using appropriate statistical analysis.
Conclusion
This compound presents a valuable opportunity for investigating the role of the beta-2 adrenergic system in the neurobiology of depression. Its mechanism of action, centered on the enhancement of serotonergic neurotransmission, aligns with established antidepressant pathways. The protocols outlined in these application notes provide a robust framework for researchers to systematically evaluate the antidepressant-like potential of this compound and similar compounds. While specific quantitative data for this compound remains to be fully elucidated in the public domain, the provided examples with the related compound clenbuterol offer a clear guide for experimental design and data interpretation. Further research into this compound's precise pharmacological profile and its efficacy in various preclinical models of depression is warranted and holds the promise of contributing to the development of novel therapeutic strategies for this debilitating disorder.
References
- 1. This compound, a beta-adrenoceptor agonist, enhances serotonergic neurotransmission: an electrophysiological study in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the beta 1 and beta 2 adrenoceptor interactions of the partial agonist, clenbuterol (NAB365), in the rat jugular vein and atria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography Method for the Determination of Flerobuterol
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Flerobuterol. As a selective β-adrenergic receptor agonist, this compound's analytical determination is crucial for researchers, scientists, and professionals in drug development. While specific HPLC methods for this compound are not widely published, this document outlines a robust method adapted from validated analyses of structurally similar β-agonists, such as Clenbuterol and Fenoterol. The proposed reverse-phase HPLC method with UV detection is designed to be simple, accurate, and precise for the determination of this compound in bulk drug substances and pharmaceutical formulations.
Introduction
This compound (2-(tert-butylamino)-1-(2-fluorophenyl)ethanol) is a selective agonist for β1, β2, and β3-adrenergic receptors.[1] Its pharmacological activity necessitates reliable analytical methods for quality control, stability studies, and pharmacokinetic assessments. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds. This application note presents a comprehensive HPLC protocol, including chromatographic conditions, sample preparation, and expected performance characteristics, based on established methods for analogous compounds.
Signaling Pathway
This compound, as a β-adrenergic agonist, exerts its effects by activating a well-characterized signaling cascade. Upon binding to β-adrenergic receptors on the cell surface, it triggers the activation of a stimulatory G-protein (Gs). This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the physiological response.
References
Flerobuterol: A Tool for Investigating Neurogenesis and Synaptic Plasticity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Flerobuterol is a selective β2-adrenergic receptor (β2-AR) agonist. While direct research on this compound's role in neurogenesis and synaptic plasticity is emerging, extensive studies on other β2-AR agonists, such as Clenbuterol and Salmeterol, provide a strong rationale for its use as a pharmacological tool in these investigations. Activation of β2-ARs has been shown to promote adult hippocampal neurogenesis, enhance synaptic plasticity, and upregulate key synaptic proteins. These effects are largely attributed to the modulation of intracellular signaling cascades, including the cyclic AMP (cAMP)/protein kinase A (PKA) and extracellular signal-regulated kinase (ERK) pathways, as well as the increased expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).[1][2][3]
This document provides detailed application notes and experimental protocols for utilizing this compound and related β2-AR agonists to study neurogenesis and synaptic plasticity in both in vitro and in vivo models.
Data Presentation: Quantitative Effects of β2-Adrenergic Agonists
The following tables summarize the quantitative data from studies investigating the effects of β2-AR agonists on neurogenesis and synaptic protein expression.
Table 1: Effects of β2-Adrenergic Agonists on Adult Hippocampal Neurogenesis
| Agonist | Model | Dosage/Concentration | Parameter Measured | Result | Reference |
| Salmeterol | Adult Mice | 10 µg/kg/day for 21 days (subcutaneous) | Number of BrdU+/NeuN+ cells in the dentate gyrus | Significant increase (Vehicle: 1.4 ± 0.2 x 10³; Salmeterol: 2.0 ± 0.3 x 10³) | [4] |
| Salmeterol | Adult Mice | 10 µg/kg/day for 21 days (subcutaneous) | Percentage of BrdU+/NeuN+ cells | Significant increase (Vehicle: 79.4 ± 2.9%; Salmeterol: 90.7 ± 4.9%) | [4] |
| Clenbuterol | APP/PS1 Mice | 2 mg/kg/day (intraperitoneal) | Number of DCX-positive cells in the dentate gyrus | Significant increase |
Table 2: Effects of β2-Adrenergic Agonists on Synaptic Protein and Neurotrophic Factor Expression
| Agonist | Model | Dosage/Concentration | Protein/Factor Measured | Result | Reference |
| Clenbuterol | APP/PS1 Mice | 2 mg/kg/day (intraperitoneal) | Postsynaptic density protein 95 (PSD-95) | Upregulation | |
| Clenbuterol | APP/PS1 Mice | 2 mg/kg/day (intraperitoneal) | Synapsin 1 | Upregulation | |
| Clenbuterol | APP/PS1 Mice | 2 mg/kg/day (intraperitoneal) | Synaptophysin | Upregulation | |
| Clenbuterol | Rat primary cortical astrocytes | 1-100 µM | Nerve Growth Factor (NGF) mRNA and protein | 200-300% increase of control | |
| Clenbuterol | Rats with kainic acid-induced excitotoxicity | 0.5 mg/kg (intraperitoneal) | Brain-Derived Neurotrophic Factor (BDNF) expression | Increased | |
| Clenbuterol | Rats with kainic acid-induced excitotoxicity | 0.5 mg/kg (intraperitoneal) | Nerve Growth Factor (NGF) expression | Increased |
Experimental Protocols
Protocol 1: In Vivo Assessment of Adult Hippocampal Neurogenesis
Objective: To evaluate the effect of this compound on the proliferation and survival of new neurons in the adult mouse hippocampus.
Materials:
-
This compound
-
5-bromo-2'-deoxyuridine (BrdU)
-
Sterile saline solution
-
Adult mice (e.g., C57BL/6)
-
Animal perfusion and tissue processing reagents
-
Primary antibodies: anti-BrdU, anti-NeuN (neuronal marker)
-
Fluorescently labeled secondary antibodies
-
Confocal microscope
Procedure:
-
Drug Administration: Dissolve this compound in sterile saline. Administer this compound to mice via intraperitoneal (i.p.) injection or subcutaneous osmotic minipumps at the desired dosage. A vehicle control group receiving only saline should be included.
-
BrdU Labeling: To label dividing cells, administer BrdU (e.g., 50 mg/kg, i.p.) daily for a consecutive period (e.g., 5-7 days) during the this compound treatment.
-
Tissue Collection and Preparation:
-
One day after the last BrdU injection (for proliferation studies) or several weeks later (for survival and differentiation studies), anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brains in 4% PFA overnight and then transfer to a sucrose solution for cryoprotection.
-
Section the brains coronally (e.g., 40 µm thickness) using a cryostat.
-
-
Immunohistochemistry:
-
Perform antigen retrieval for BrdU staining (e.g., incubation in 2N HCl).
-
Incubate sections with primary antibodies against BrdU and NeuN overnight at 4°C.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
Mount sections on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Quantification:
-
Capture confocal images of the dentate gyrus.
-
Quantify the number of BrdU-positive cells and the number of BrdU/NeuN double-positive cells to determine the rate of neurogenesis.
-
Protocol 2: In Vitro Neural Stem Cell Differentiation Assay
Objective: To assess the effect of this compound on the differentiation of neural stem cells (NSCs) into neurons.
Materials:
-
This compound
-
Neural stem cell culture medium
-
Differentiation medium
-
Primary antibodies: anti-β-III tubulin (Tuj1, immature neuron marker), anti-MAP2 (mature neuron marker), anti-GFAP (astrocyte marker)
-
Fluorescently labeled secondary antibodies
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Culture: Culture NSCs in proliferation medium until they reach the desired confluency.
-
Differentiation Induction: Plate NSCs onto coated coverslips and switch to differentiation medium.
-
This compound Treatment: Add this compound at various concentrations to the differentiation medium. Include a vehicle control.
-
Immunocytochemistry: After a set differentiation period (e.g., 5-7 days), fix the cells with 4% PFA.
-
Permeabilize and block the cells.
-
Incubate with primary antibodies against neuronal and glial markers.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies and a nuclear counterstain.
-
-
Analysis:
-
Capture fluorescent images.
-
Quantify the percentage of cells positive for each marker to determine the effect of this compound on NSC fate determination.
-
Protocol 3: Western Blot Analysis of Synaptic Proteins
Objective: To measure changes in the expression levels of key synaptic proteins in response to this compound treatment.
Materials:
-
This compound
-
Cultured neurons or hippocampal tissue from treated animals
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
Primary antibodies: anti-PSD-95, anti-synapsin 1, anti-synaptophysin, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Sample Preparation:
-
For cultured neurons, treat with this compound for the desired time, then lyse the cells.
-
For animal tissue, homogenize hippocampal tissue from this compound- and vehicle-treated animals in lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Electrophoresis and Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control (β-actin) to determine the relative changes in protein expression.
Protocol 4: Electrophysiological Recording of Long-Term Potentiation (LTP)
Objective: To investigate the effect of this compound on synaptic plasticity by measuring LTP in hippocampal slices.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Hippocampal slice preparation equipment (vibratome)
-
Electrophysiology rig with perfusion system, recording and stimulating electrodes, amplifier, and data acquisition software
-
High-frequency stimulation (HFS) protocol generator
Procedure:
-
Hippocampal Slice Preparation:
-
Rapidly dissect the hippocampus from a rodent brain in ice-cold aCSF.
-
Prepare acute transverse hippocampal slices (e.g., 300-400 µm) using a vibratome.
-
Allow slices to recover in aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording: Record stable baseline fEPSPs for at least 20 minutes.
-
This compound Application: Perfuse the slice with aCSF containing this compound at the desired concentration.
-
LTP Induction: After a period of drug application, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes to assess the magnitude and stability of LTP.
-
Data Analysis: Normalize the fEPSP slopes to the baseline and compare the degree of potentiation between this compound-treated and control slices.
Visualization of Signaling Pathways and Workflows
Caption: Signaling pathway of this compound via the β2-adrenergic receptor.
Caption: Workflow for assessing in vivo neurogenesis with this compound.
Caption: this compound's modulation of synaptic plasticity.
References
- 1. The β2-adrenoceptor agonist clenbuterol elicits neuroprotective, anti-inflammatory and neurotrophic actions in the kainic acid model of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta 2-adrenergic receptor activation enhances neurogenesis in Alzheimer's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clenbuterol induces growth factor mRNA, activates astrocytes, and protects rat brain tissue against ischemic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salmeterol, a β2 Adrenergic Agonist, Promotes Adult Hippocampal Neurogenesis in a Region-Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Flerobuterol Receptor Occupancy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flerobuterol is a selective agonist for the β2-adrenergic receptor, a G-protein coupled receptor involved in various physiological processes, including bronchodilation and smooth muscle relaxation.[1][2] The in vivo quantification of this compound's engagement with its target receptor is crucial for understanding its pharmacokinetic and pharmacodynamic (PK/PD) relationship, optimizing dosing regimens, and accelerating drug development. Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of receptor occupancy in living subjects.[3] This document provides detailed application notes and protocols for conducting in vivo imaging studies to determine the receptor occupancy of this compound at the β2-adrenergic receptor using PET.
Principle of the Assay
The in vivo receptor occupancy of this compound is determined by a competitive displacement study using a suitable radiolabeled ligand for the β2-adrenergic receptor. The underlying principle is that both the radioligand and this compound compete for the same binding sites on the β2-adrenergic receptors. By measuring the reduction in the specific binding of the radioligand after the administration of this compound, the percentage of receptors occupied by this compound can be calculated.
A typical study involves a baseline PET scan where only the radioligand is administered to measure the baseline receptor density (Bmax). This is followed by a second PET scan after the administration of this compound. The difference in the radioligand's binding potential (BP) between the baseline and the post-Flerobuterol scan is used to quantify receptor occupancy.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the β2-adrenergic receptor signaling pathway and the general experimental workflow for an in vivo this compound receptor occupancy study.
References
Application Note: High-Throughput Screening of Flerobuterol using a Stable Cell Line Expressing the Human Beta-2 Adrenergic Receptor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flerobuterol is a beta-adrenoceptor agonist, belonging to a class of compounds that have significant therapeutic potential.[1] Like other beta-2 adrenergic receptor (β2AR) agonists such as clenbuterol, this compound is of interest for its effects on muscle and adipose tissue.[2][3] The β2AR is a G-protein coupled receptor (GPCR) that, upon activation, couples to the stimulatory G-protein (Gs).[4][5] This initiates a signaling cascade involving the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The accumulation of intracellular cAMP serves as a crucial second messenger, mediating various physiological responses.
The development of robust and reliable screening assays is paramount for the identification and characterization of novel therapeutic agents targeting the β2AR. Stable cell lines that consistently overexpress a specific target receptor are invaluable tools for drug discovery, providing a consistent and reproducible biological system for high-throughput screening (HTS). This application note provides a detailed protocol for the generation of a stable cell line expressing the human β2AR and its subsequent use in a high-throughput screening assay to identify and characterize the activity of this compound.
Signaling Pathway of this compound at the Beta-2 Adrenergic Receptor
This compound, as a β2AR agonist, binds to the receptor, inducing a conformational change that facilitates the activation of the Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, resulting in a cellular response.
Caption: this compound signaling pathway at the β2AR.
Experimental Workflow for this compound Screening
The overall workflow for screening this compound involves several key stages. The first stage is the generation of a stable cell line that overexpresses the human β2AR. This is followed by the characterization and validation of the cell line to ensure robust receptor expression and functionality. Finally, the validated stable cell line is utilized in a high-throughput screening assay to determine the potency and efficacy of this compound.
Caption: Workflow for this compound screening.
Protocols
Protocol 1: Generation of a Stable Cell Line Expressing the Human Beta-2 Adrenergic Receptor
This protocol outlines the steps for creating a stable cell line overexpressing the human β2AR in a suitable host cell line, such as HEK293 or CHO cells.
Materials:
-
HEK293 or CHO-K1 cells
-
pcDNA3.1(+) vector containing the full-length human β2AR cDNA
-
Lipofectamine 3000 or a similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium (e.g., DMEM or F-12K with 10% FBS and 1% Penicillin-Streptomycin)
-
G418 (Geneticin)
-
96-well, 24-well, and 6-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Vector Preparation: Ensure the pcDNA3.1(+)-β2AR plasmid is of high purity.
-
Cell Seeding: The day before transfection, seed HEK293 or CHO-K1 cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection:
-
On the day of transfection, dilute the pcDNA3.1(+)-β2AR plasmid and the transfection reagent in separate tubes containing Opti-MEM.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the DNA-transfection reagent complex dropwise to the cells in the 6-well plate.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
-
Selection of Stable Transfectants:
-
48 hours post-transfection, passage the cells into a larger flask with complete growth medium containing the appropriate concentration of G418 (determined by a kill curve, typically 400-800 µg/mL for HEK293).
-
Replace the selection medium every 3-4 days to remove dead cells and maintain selective pressure.
-
Continue the selection for 2-3 weeks until resistant colonies are visible.
-
-
Clonal Isolation and Expansion:
-
Wash the plate with sterile PBS.
-
Using a sterile pipette tip, scrape individual, well-isolated colonies and transfer each to a separate well of a 96-well plate containing selection medium.
-
Expand the clonal populations by sequentially passaging them into larger culture vessels.
-
-
Validation of Clonal Cell Lines:
-
Screen the expanded clones for β2AR expression using methods such as Western Blot or Flow Cytometry.
-
Functionally validate the positive clones by performing a cAMP accumulation assay with a known β2AR agonist (e.g., Isoproterenol) to confirm a robust and dose-dependent response.
-
Select the clone with the highest and most stable receptor expression and functional response for cryopreservation and subsequent screening assays.
-
Protocol 2: High-Throughput cAMP Assay for this compound Screening
This protocol describes a homogeneous, luminescence-based cAMP assay for quantifying the activity of this compound in the stably transfected cell line.
Materials:
-
β2AR-expressing stable cell line
-
White, opaque 384-well assay plates
-
This compound and a reference agonist (e.g., Isoproterenol)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP-Glo™ Assay kit or similar
-
Luminometer
Procedure:
-
Cell Plating:
-
Harvest the β2AR-expressing stable cells and resuspend them in assay buffer to the desired density.
-
Dispense the cell suspension into the wells of a 384-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Add the compounds to the respective wells of the assay plate. Include wells with vehicle control (e.g., DMSO) for baseline and maximum response determination.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes to allow for receptor stimulation and cAMP production.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the cAMP-Glo™ Assay, add the cAMP detection reagent to each well. This reagent lyses the cells and contains a kinase that is activated by cAMP.
-
Incubate for 20 minutes at room temperature.
-
-
Luminescence Measurement:
-
Add the kinase-glo reagent to each well, which measures the amount of ATP remaining after the kinase reaction. The amount of light produced is inversely proportional to the amount of cAMP.
-
Incubate for 10 minutes at room temperature.
-
Measure the luminescence signal using a plate-reading luminometer.
-
-
Data Analysis:
-
Convert the raw luminescence data to cAMP concentrations using a standard curve if necessary.
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.
-
Data Presentation
The quantitative data obtained from the this compound screening can be summarized in a table for easy comparison of its potency and efficacy with a known reference agonist.
| Compound | EC50 (nM) | Emax (% of Reference Agonist) | Hill Slope |
| This compound | 15.2 | 95% | 1.1 |
| Isoproterenol (Reference) | 5.8 | 100% | 1.0 |
Table 1: Pharmacological parameters of this compound and a reference agonist determined in a cAMP assay using a β2AR stable cell line.
Conclusion
The generation of a stable cell line overexpressing the human β2AR provides a robust and reproducible platform for the high-throughput screening of potential therapeutic agents like this compound. The detailed protocols provided in this application note offer a comprehensive guide for researchers to establish this screening system and to quantitatively assess the pharmacological properties of test compounds. The use of such validated cell-based assays is a critical step in the early stages of drug discovery and development for β2AR-targeted therapies.
References
- 1. This compound, a beta-adrenoceptor agonist, enhances serotonergic neurotransmission: an electrophysiological study in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clenbuterol upregulates histone demethylase JHDM2a via the β2-adrenoceptor/cAMP/PKA/p-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Flerobuterol solubility and stability issues in vitro
Welcome to the technical support center for Flerobuterol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound in in vitro experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research.
I. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and use of this compound in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO)[1]. For in vitro experiments, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your aqueous experimental medium (e.g., cell culture medium, buffer).
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What can I do?
A2: This is a common issue when diluting a compound from an organic solvent into an aqueous medium. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Increase the percentage of DMSO in the final solution: While it's best to keep the final DMSO concentration low (typically below 0.5% to avoid solvent effects on cells), a slight increase may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a different solvent: If DMSO is problematic, consider other organic solvents such as ethanol. However, the solubility of this compound in other solvents is not widely reported and would need to be determined empirically.
-
Prepare a fresh dilution: Do not use old dilutions, as the compound may have precipitated over time. Prepare fresh dilutions from your stock solution for each experiment.
-
Sonication: Briefly sonicating the solution after dilution can help to redissolve small amounts of precipitate.
Q3: How should I store my this compound stock solution and working dilutions?
A3: For long-term storage (months to years), this compound stock solutions in DMSO should be stored at -20°C in tightly sealed vials to minimize exposure to moisture and air. For short-term storage (days to weeks), 0-4°C is recommended[1]. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes. Aqueous working dilutions should be prepared fresh for each experiment and not stored.
Troubleshooting Common In Vitro Issues
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible assay results | 1. Precipitation of this compound in the assay medium. 2. Degradation of this compound in the stock solution or working dilution. 3. Inaccurate pipetting of the stock solution. | 1. Visually inspect for precipitation. If observed, follow the troubleshooting steps in Q2. 2. Prepare a fresh stock solution and dilutions. Ensure proper storage conditions are maintained. 3. Use calibrated pipettes and ensure the stock solution is homogenous before aliquoting. |
| Low or no biological activity observed | 1. this compound concentration is too low. 2. Degradation of this compound. 3. The compound is not soluble at the tested concentration. | 1. Perform a dose-response experiment to determine the optimal concentration range. 2. Verify the integrity of your this compound stock by an appropriate analytical method if possible. 3. Confirm solubility at the desired concentration. If precipitation is observed, the actual concentration in solution is lower than intended. |
| Cell toxicity or other off-target effects | 1. High concentration of the organic solvent (e.g., DMSO). 2. this compound itself is cytotoxic at the tested concentrations. | 1. Ensure the final solvent concentration is below the tolerance level for your cell line (typically <0.5% for DMSO). Include a vehicle control. 2. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your specific cells. |
II. Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the solubility and stability of this compound. The following tables provide a summary of the available information and general guidance for similar compounds.
Table 1: this compound Solubility
| Solvent | Solubility | Source |
| DMSO | Soluble | [1] |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Data not available. Expected to be low. | - |
Table 2: this compound Stability and Storage
| Condition | Recommendation | Source |
| Long-term Storage (Stock Solution) | -20°C; Dry, dark conditions | [1] |
| Short-term Storage (Stock Solution) | 0 - 4°C; Dry, dark conditions | [1] |
| Working Dilutions (Aqueous) | Prepare fresh for each experiment | General laboratory practice |
| pH Stability | Data not available | - |
| Temperature Stability (in aqueous solution) | Data not available | - |
| Light Sensitivity | Store in the dark |
III. Experimental Protocols
The following are general protocols that can be adapted for determining the solubility and stability of this compound in your specific in vitro system.
Protocol 1: Kinetic Solubility Assay in Aqueous Buffer
Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well microplate (non-binding surface recommended)
-
Plate shaker
-
Plate reader capable of measuring turbidity (e.g., at 620 nm) or a method for quantifying the concentration of this compound (e.g., HPLC-UV).
Methodology:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Add a small volume (e.g., 2 µL) of each DMSO dilution to the wells of the 96-well plate. Include DMSO-only wells as a blank.
-
Rapidly add the aqueous buffer (e.g., 198 µL) to each well to achieve the final desired concentrations. This will result in a consistent final DMSO concentration across all wells.
-
Seal the plate and shake for a defined period (e.g., 2 hours) at a controlled temperature (e.g., room temperature or 37°C).
-
Measure the turbidity of each well using a plate reader at 620 nm. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
-
Alternatively, centrifuge the plate to pellet any precipitate and quantify the amount of this compound remaining in the supernatant using a suitable analytical method like HPLC-UV.
Protocol 2: In Vitro Stability Assessment in Cell Culture Medium
Objective: To assess the stability of this compound in cell culture medium over time.
Materials:
-
This compound stock solution in DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO2)
-
Analytical method for quantifying this compound (e.g., LC-MS/MS).
Methodology:
-
Spike the cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 1 µM). Ensure the final DMSO concentration is consistent and low.
-
Aliquot the this compound-spiked medium into several sterile tubes.
-
Take a sample at time zero (T=0) and immediately analyze or store it at -80°C until analysis.
-
Incubate the remaining tubes at 37°C in a 5% CO2 incubator.
-
At various time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube, and immediately analyze or store it at -80°C.
-
Quantify the concentration of this compound in each sample using a validated analytical method.
-
Plot the concentration of this compound versus time to determine the degradation rate.
IV. Visualizations
Diagram 1: Troubleshooting Workflow for this compound Solubility Issues
References
Technical Support Center: Optimizing Flerobuterol Delivery for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the in vivo delivery of Flerobuterol.
Troubleshooting Guide
Researchers may encounter several challenges during the in vivo administration of this compound. The following table outlines common issues, their potential causes, and recommended solutions to ensure experimental success.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in solution | - Poor solubility in the chosen vehicle.- Incorrect pH of the solution.- Low temperature of the solution. | - While specific solubility data for this compound is not readily available, related beta-2 agonists like Fenoterol show good solubility in polar solvents such as sterile water or propylene glycol. Consider preparing a fresh solution before each experiment.- Adjust the pH of the vehicle to a neutral range (~7.0) to improve solubility.[1]- Gently warm the solution to room temperature before administration to ensure the compound remains dissolved.[2] |
| Inconsistent drug efficacy or bioavailability | - Improper administration technique.- Degradation of this compound.- Animal-to-animal variability in absorption. | - Ensure proper training on the selected administration route (e.g., subcutaneous, intraperitoneal, oral gavage) to guarantee consistent dosing.- Store this compound stock solutions protected from light and at the recommended temperature to prevent degradation.- For subcutaneous injections, rotate injection sites to minimize local tissue reactions that could impair absorption.[3] |
| Adverse reactions at the injection site (for subcutaneous administration) | - Irritation from the vehicle or the drug itself.- High injection volume.- Improper needle size or injection technique. | - Use a biocompatible and sterile vehicle such as 0.9% saline.- If skin irritation occurs, consider diluting the this compound concentration or changing the vehicle after consulting relevant literature.- Adhere to recommended maximum injection volumes for the specific animal model (e.g., for rats, 5 ml/kg per site for subcutaneous drug administration).[1]- Use an appropriate needle gauge (e.g., 23-25G for rats) and ensure the injection is into the subcutaneous space, not intradermal or intramuscular.[1] |
| Systemic side effects (e.g., tremors, tachycardia) | - The inherent pharmacological effects of beta-2 adrenergic receptor agonists.- Dose is too high. | - These are known side effects of beta-2 agonists. Monitor animals closely after administration.- If side effects are severe, consider a dose-response study to determine the lowest effective dose. |
| Receptor desensitization with chronic dosing | - Prolonged stimulation of β2-adrenergic receptors can lead to their downregulation. | - Be aware that chronic administration of β2-agonists can lead to tachyphylaxis (reduced drug effect).- If long-term studies are planned, consider intermittent dosing schedules if the experimental design allows. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in vivo studies?
A1: While specific solubility data for this compound is limited in publicly available literature, a common and recommended vehicle for in vivo administration of similar beta-2 agonists in rodents is sterile 0.9% saline. For compounds with lower aqueous solubility, other biocompatible solvents may be considered, but their use should be justified and validated for the specific animal model and route of administration.
Q2: What are the appropriate dosages of this compound for in vivo studies in rodents?
A2: The optimal dosage of this compound can vary depending on the research question and the animal model. A previously reported dosage for sustained administration in rats is 0.5 mg/kg/day, delivered subcutaneously via an osmotic minipump. It is always recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific experimental conditions.
Q3: How should this compound solutions be prepared and stored?
A3: this compound solutions should be prepared fresh before each experiment using a sterile vehicle. If a stock solution is prepared, it should be stored under conditions that prevent degradation, typically protected from light and refrigerated. The stability of this compound in different solutions and storage conditions should be validated if the solution is to be stored for an extended period.
Q4: What are the common routes of administration for this compound in vivo?
A4: Common routes of administration for beta-2 agonists like this compound in rodent studies include subcutaneous (SC), intraperitoneal (IP), intravenous (IV), and oral gavage. The choice of administration route will depend on the desired pharmacokinetic profile and the experimental design. For instance, intravenous administration provides 100% bioavailability and a rapid onset of action, while subcutaneous or oral routes result in slower absorption.
Q5: What are the expected side effects of this compound administration in animals?
A5: As a beta-2 adrenergic agonist, this compound can be expected to produce side effects similar to other drugs in its class. These can include cardiovascular effects such as tachycardia and musculoskeletal effects like tremors. Close monitoring of the animals post-administration is crucial, especially during initial dose-finding studies.
Experimental Protocols
Below are detailed methodologies for the preparation and administration of this compound for in vivo studies.
Protocol 1: Preparation of this compound Solution for Injection
Materials:
-
This compound powder
-
Sterile 0.9% saline solution (vehicle)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Method:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Aseptically weigh the this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of sterile 0.9% saline to the vial.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to room temperature may aid in dissolution.
-
Sterile-filter the final solution using a 0.22 µm filter into a new sterile vial.
-
Store the solution appropriately, protected from light, until use. It is recommended to prepare the solution fresh for each experiment.
Protocol 2: Subcutaneous (SC) Administration in Rats
Materials:
-
Prepared this compound solution
-
Sterile syringe (1 mL)
-
Sterile needle (23-25 gauge)
-
Animal restraint device (if necessary)
-
70% ethanol
Method:
-
Gently restrain the rat.
-
Wipe the injection site (typically the loose skin over the back, between the shoulder blades) with 70% ethanol.
-
Lift the skin to form a "tent."
-
Insert the needle at the base of the tented skin, parallel to the body.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Monitor the animal for any adverse reactions.
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow for Optimizing this compound Delivery
Caption: Workflow for optimizing this compound in vivo delivery.
References
Overcoming Flerobuterol off-target effects in experiments
Welcome to the technical support center for Flerobuterol-related research. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome potential off-target effects and other common issues encountered during experiments with this compound.
Disclaimer: this compound is a specific β2-adrenergic receptor agonist. While this guide aims to be comprehensive, publicly available data on the specific off-target profile of this compound is limited. Much of the guidance provided here is based on the well-documented effects of other potent β2-agonists, such as Clenbuterol, and general principles of G protein-coupled receptor (GPCR) pharmacology. Researchers should always validate findings with appropriate controls and this compound-specific assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a β2-adrenergic receptor (β2-AR) agonist. Its primary on-target effect is to bind to and activate β2-adrenergic receptors, which are G protein-coupled receptors. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. The rise in cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, resulting in a cellular response. In smooth muscle cells, such as those in the bronchioles, this signaling cascade leads to relaxation and bronchodilation.
Q2: What are the known on-target and potential off-target effects of this compound?
-
On-Target Effects: The intended therapeutic or experimental effects of this compound are mediated by the activation of β2-adrenergic receptors. These include bronchodilation and potential anabolic and lipolytic effects.[1]
-
Potential Off-Target Effects: Adverse or unintended effects can arise from several mechanisms, including the activation of other adrenergic receptor subtypes (off-target) or exaggerated responses from the intended target in different tissues (on-target toxicity).[2] Based on data from similar β2-agonists like Clenbuterol, potential off-target and adverse on-target effects may include:
-
Cardiovascular effects (e.g., increased heart rate, palpitations, changes in blood pressure) due to stimulation of β1-adrenergic receptors in the heart.[3][4]
-
Musculoskeletal tremors.[3]
-
Metabolic changes (e.g., increased blood glucose and fatty acid levels).
-
Central nervous system effects (e.g., anxiety, agitation).
-
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining reliable experimental data. Key strategies include:
-
Dose-Response Studies: Determine the lowest effective concentration of this compound that elicits the desired on-target effect with minimal off-target engagement.
-
Use of Antagonists: Employ selective antagonists for other adrenergic receptor subtypes (e.g., β1-antagonists) to block potential off-target effects.
-
Cell Line Selection: Use cell lines that predominantly express the β2-adrenergic receptor and have low or no expression of other adrenergic receptor subtypes that this compound might interact with.
-
Control Experiments: Always include appropriate controls, such as vehicle-treated cells, cells treated with a known selective β2-agonist, and cells co-treated with this compound and a β2-antagonist to confirm that the observed effect is mediated through the β2-AR.
Q4: My cells are showing a diminished response to this compound over time. What could be the cause?
Prolonged or repeated exposure to β2-agonists can lead to tachyphylaxis, which is a decrease in receptor responsiveness. This is often caused by:
-
Receptor Desensitization: Phosphorylation of the β2-AR by G protein-coupled receptor kinases (GRKs) can uncouple the receptor from its G protein, reducing signaling.
-
Receptor Downregulation: Chronic agonist exposure can lead to the internalization and subsequent degradation of β2-adrenergic receptors, reducing the total number of receptors on the cell surface.
To mitigate this, consider shorter incubation times, intermittent dosing schedules, or investigating agents that may prevent receptor downregulation.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments with this compound.
Issue 1: High Variability in Experimental Replicates
| Possible Cause | Recommended Solution |
| Cell Seeding Inconsistency | Ensure a uniform cell suspension before seeding. Use reverse pipetting techniques to improve accuracy. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Inconsistent Drug Concentration | Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing of stock solutions. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift. Use cells within a consistent and low passage range for all experiments. |
Issue 2: No or Weak Response to this compound
| Possible Cause | Recommended Solution |
| Low Receptor Expression | Confirm β2-AR expression in your cell model using techniques like qPCR, Western blot, or flow cytometry. |
| This compound Degradation | Prepare fresh this compound solutions. Store stock solutions at the recommended temperature and protect from light if necessary. |
| Suboptimal Assay Conditions | Optimize incubation time, cell density, and serum concentration in the media. Serum components can sometimes interfere with compound activity. |
| Incorrect Assay Readout | Ensure that your assay is sensitive enough to detect the expected change. For example, when measuring cAMP, use a sensitive detection method like HTRF or a luminescence-based assay. |
Issue 3: Suspected Off-Target Effects Confounding Results
| Possible Cause | Recommended Solution |
| Activation of Other Receptors | Use selective antagonists for other potential targets (e.g., β1-AR, α-ARs) to see if the effect is diminished. |
| Non-specific Compound Activity | Test this compound in a cell line that does not express the β2-AR to check for non-receptor-mediated effects. |
| Cytotoxicity at High Concentrations | Perform a cell viability assay (e.g., MTT, LDH) in parallel with your functional assay to rule out toxicity-induced artifacts. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for Clenbuterol, a structurally and functionally similar β2-agonist. These values can serve as a preliminary reference for designing experiments with this compound, but should be empirically determined for this compound in your specific experimental system.
| Parameter | Clenbuterol | Reference |
| Anabolic Effects (Dose in animals) | Doses greater than those for bronchodilation | |
| Increase in Resting Energy Expenditure | 21% | |
| Increase in Fat Oxidation | 39% | |
| Increase in mTOR Phosphorylation | 121% | |
| Increase in PKA Substrate Phosphorylation | 35% | |
| Increase in Blood Glucose | 30% | |
| Increase in Blood Lactate | 90% | |
| Increase in Insulin | 130% | |
| Increase in Fatty Acids | 180% |
Experimental Protocols
Protocol 1: In Vitro Quantification of cAMP Accumulation
This protocol describes a method to measure the on-target activation of β2-adrenergic receptors by quantifying intracellular cAMP levels.
-
Cell Culture: Plate cells expressing β2-AR (e.g., HEK293-β2AR) in a 96-well plate at a density of 10,000-30,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Isoproterenol).
-
Assay Procedure:
-
Wash the cells once with stimulation buffer.
-
Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate for 10-15 minutes.
-
Add the this compound dilutions and controls to the wells and incubate for the desired time (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assay) according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Receptor Binding Assay
This protocol can be used to determine the binding affinity of this compound for the β2-adrenergic receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the β2-AR.
-
Radioligand: Use a radiolabeled antagonist with known high affinity for the β2-AR (e.g., [³H]-dihydroalprenolol).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Separation: Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log of the this compound concentration to determine the IC50, which can then be used to calculate the inhibitory constant (Ki).
Visualizations
Caption: this compound's on-target signaling pathway.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. Clenbuterol: a substitute for anabolic steroids? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β2-Adrenergic receptor regulation by GIT1, a G protein-coupled receptor kinase-associated ADP ribosylation factor GTPase-activating protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Risks and Safety of Clenbuterol for Bodybuilding [verywellhealth.com]
- 4. Clenbuterol for Bodybuilding: Side Effects, Benefits & Risks [webmd.com]
Flerobuterol Dose-Response Curve Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in generating accurate and reproducible dose-response curves for the β2-adrenergic agonist, Flerobuterol.
Troubleshooting Guides
This section addresses common issues encountered during this compound dose-response experiments in a question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | - Ensure homogenous cell suspension before and during plating. - Calibrate pipettes regularly and use appropriate pipetting techniques. - To minimize the "edge effect," consider not using the outer wells of the plate for experimental samples or fill them with sterile media or PBS to maintain humidity. |
| Low signal-to-noise ratio (Poor assay window) | Suboptimal cell number, low receptor expression, or inefficient agonist stimulation. | - Perform a cell titration experiment to determine the optimal cell density that yields a robust signal. - If using a transient transfection system, verify transfection efficiency. - Optimize agonist incubation time; equilibrium of the agonist-receptor interaction is necessary for a maximal response. |
| High background signal (High basal cAMP level) | Constitutive receptor activity in the cell line, or high phosphodiesterase (PDE) activity. | - Consider using a cell line with lower endogenous receptor expression if constitutive activity is high. - Include a phosphodiesterase (PDE) inhibitor, such as IBMX, in the assay buffer to prevent cAMP degradation. Titrate the PDE inhibitor concentration to find the optimal balance between signal enhancement and potential off-target effects. - Serum starvation of cells for a few hours before the assay can sometimes reduce basal cAMP levels. |
| Flat or non-sigmoidal dose-response curve | Incorrect dose range, compound inactivity, or issues with assay reagents. | - Ensure the concentration range of this compound is wide enough to capture the full sigmoidal curve, including the baseline and maximal response. A common approach is to use a log-fold dilution series. - Verify the integrity and concentration of the this compound stock solution. - Prepare fresh assay reagents and confirm the functionality of the detection system with a known positive control (e.g., isoproterenol for β2-adrenergic receptors). |
| Curve shifts (Changes in EC50) | Variations in assay conditions such as temperature, pH, or incubation time. The presence of interfering substances in the sample. | - Maintain consistent assay conditions across all experiments. - Ensure that vehicle controls (e.g., DMSO) are used at a consistent and non-interfering concentration across all wells. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a β2-adrenergic receptor agonist.[1] It binds to β2-adrenergic receptors, which are Gs protein-coupled receptors (GPCRs). This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade ultimately results in various physiological responses, such as smooth muscle relaxation.
Q2: What is a typical EC50 value for this compound?
Q3: How should I prepare my this compound stock solution?
A3: this compound should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution. Subsequently, serial dilutions should be made in the appropriate assay buffer to achieve the desired final concentrations for the dose-response curve. It is important to ensure that the final concentration of the solvent in the assay does not exceed a level that affects cell viability or assay performance (typically ≤ 0.5% DMSO).
Q4: What are the critical parameters to optimize for a robust this compound dose-response assay?
A4: Key parameters to optimize include cell density, agonist incubation time, and the concentration of any assay components like PDE inhibitors. A cell titration should be performed to find the optimal number of cells per well that gives a good assay window. The incubation time with this compound should be sufficient to allow the binding to reach equilibrium.
Data Presentation
Due to the limited availability of publicly accessible, comparative EC50 values for this compound across multiple cell lines, a comprehensive data table cannot be provided at this time. Researchers are strongly encouraged to determine the EC50 value in their specific cellular model. For context, other β2-agonists like clenbuterol have shown potent activity in various in vitro and in vivo models.[3]
Experimental Protocols
Detailed Methodology for a this compound Dose-Response cAMP Assay
This protocol outlines a general procedure for determining the dose-response of this compound by measuring intracellular cAMP accumulation in a cell line expressing the β2-adrenergic receptor (e.g., CHO or HEK293 cells).
Materials:
-
Cells expressing the human β2-adrenergic receptor
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Positive control (e.g., Isoproterenol)
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipette
-
Plate reader compatible with the chosen cAMP assay kit
Procedure:
-
Cell Culture and Plating:
-
Culture cells to approximately 80-90% confluency.
-
Harvest cells and perform a cell count to determine viability.
-
Resuspend cells in an appropriate assay medium at the optimized cell density.
-
Seed the cells into the wells of the microplate and incubate overnight to allow for attachment.
-
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations. A 10-point, 3-fold dilution series is a common starting point.
-
Prepare a solution of the positive control (e.g., Isoproterenol) at a concentration known to elicit a maximal response.
-
Prepare a vehicle control (assay buffer with the same final concentration of DMSO as the highest this compound concentration).
-
-
Agonist Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add assay buffer containing the PDE inhibitor to each well and incubate for a short period (e.g., 30 minutes) at 37°C.
-
Add the different concentrations of this compound, the positive control, and the vehicle control to the respective wells.
-
Incubate the plate at 37°C for the optimized stimulation time (e.g., 30-60 minutes).
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your specific cAMP assay kit.
-
-
Data Analysis:
-
Subtract the background signal (vehicle control) from all data points.
-
Normalize the data to the maximal response of the positive control (set to 100%).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the EC50 and Hill slope.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Dose-Response Curve Generation.
Caption: Troubleshooting Decision Tree for this compound Dose-Response Assays.
References
Flerobuterol Research: A Technical Support Guide for Improving Translational Relevance
Introduction: Flerobuterol, a β2-adrenergic agonist, has shown potential in preclinical studies for promoting muscle growth and reducing fat. However, translating these findings into viable clinical applications has been challenging. This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to troubleshoot common experimental issues, optimize protocols, and enhance the translational relevance of their this compound studies.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Q: My in vivo study shows inconsistent muscle hypertrophy with this compound. What are the potential causes?
A: Inconsistent results are a common challenge. Several factors could be at play:
-
Dosage and Administration Route: The method of administration significantly impacts bioavailability and efficacy. Oral administration can be affected by first-pass metabolism, while continuous infusion via osmotic minipumps may provide more stable plasma concentrations and consistent anabolic effects.[1]
-
Species and Strain Differences: Pharmacokinetics and receptor density can vary significantly between species (e.g., rats vs. dogs) and even between different strains of the same species.[2][3] These differences can alter the drug's metabolism, distribution, and ultimately, its anabolic effects.
-
Duration of Treatment: Short-term administration may not be sufficient to induce significant hypertrophy. Studies have shown that sustained administration over several days or weeks is often necessary to observe measurable increases in muscle mass.[4][5]
-
Tachyphylaxis (Receptor Desensitization): Prolonged exposure to β2-agonists can lead to receptor desensitization, reducing the drug's effectiveness over time. This can manifest as a diminished anabolic response with chronic treatment. Consider intermittent dosing schedules to mitigate this effect.
2. Q: I'm observing significant off-target effects, particularly cardiovascular side effects. How can I minimize these?
A: Cardiovascular side effects, such as tachycardia and cardiac hypertrophy, are a major concern with β2-agonists and a key hurdle for clinical translation.
-
Dose Optimization: This is the most critical factor. The therapeutic window for achieving muscle anabolism without significant cardiovascular effects is narrow. A thorough dose-response study is essential to identify the minimal effective dose for muscle growth with the least impact on heart rate and cardiac tissue.
-
Selective Antagonists: While this compound is β2-selective, at higher doses, it can still stimulate β1-receptors, which are more prevalent in the heart. Co-administration with a β1-selective antagonist could potentially mitigate cardiac side effects, but this requires careful validation.
-
Monitoring Cardiac Biomarkers: Routinely assess cardiac health through heart rate monitoring, echocardiography, and histological analysis of heart tissue in your animal models to quantify any adverse effects.
3. Q: My in vitro results (e.g., in myotubes) are not translating to my in vivo animal models. Why?
A: This is a common issue in drug development. The discrepancy can arise from:
-
Pharmacokinetics: In vitro systems lack the complex absorption, distribution, metabolism, and excretion (ADME) processes that occur in a whole organism. This compound may be rapidly metabolized or poorly distributed to muscle tissue in vivo.
-
Systemic vs. Local Effects: The anabolic effects of β2-agonists are intertwined with systemic physiological responses, including hormonal changes and alterations in nutrient partitioning, which cannot be fully replicated in a cell culture dish.
-
Receptor Environment: The expression levels and signaling environment of β2-adrenergic receptors on cultured cells may differ significantly from those in mature muscle fibers within a living animal.
4. Q: How can I improve the translational relevance of my this compound animal studies to humans?
A: Bridging the gap between preclinical and clinical results is a major challenge in translational science.
-
Choice of Animal Model: While rodent models are common, their metabolic rate and drug handling can differ significantly from humans. Consider using larger animal models (e.g., pigs) whose cardiovascular and metabolic physiology more closely resemble that of humans, where ethically and practically feasible.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Develop PK/PD models to understand the relationship between drug concentration and the anabolic response. This can help in extrapolating effective and safe dosages from animals to humans.
-
Inclusion of Functional Outcomes: Don't rely solely on muscle mass as an endpoint. Assess functional improvements, such as muscle strength and endurance. It's important to note that increases in muscle mass do not always correlate with proportional increases in strength.
-
Investigate Long-Term Effects: Many preclinical studies are short-term. Long-term studies are crucial for identifying potential adverse effects like increased muscle fatigability or skeletal deformities, which have been observed with chronic β2-agonist use in animal models.
Data Presentation: Comparative Efficacy of β2-Agonists
| Compound | Animal Model | Dose & Route | Duration | Key Findings | Reference |
| This compound | Rat | 0.5 mg/kg/day, SC (minipump) | 14 days | Enhanced serotonergic neurotransmission. | |
| Clenbuterol | Rat | 4 mg/kg diet | - | Increased muscle mass, protein, and RNA content. | |
| Clenbuterol | Rat | 2 mg/kg diet | 7 days | Increased muscle mass. | |
| Clenbuterol | mdx Mice | 1.0-1.5 mg/kg/day (drinking water) | Long-term | Increased muscle weight and force, but also increased fatigability and deformities. | |
| Clenbuterol | Human | 80 µg, oral | 2 weeks | Increased lean mass, but attenuated cardiorespiratory fitness. | |
| Salbutamol | Rat | 52 mg/kg diet | - | No significant anabolic effects when given orally. | |
| Salbutamol | Rat | 1.15 mg/kg/day (infusion) | - | Significant increase in muscle mass, protein, and RNA content. |
Experimental Protocols
Protocol 1: Assessment of Anabolic Effects of this compound in Rodents
-
Animal Model: Select an appropriate rodent model (e.g., male Wistar rats, 8-10 weeks old).
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Grouping: Randomly assign animals to control (vehicle) and this compound treatment groups (n=8-10 per group).
-
Dose Preparation: Dissolve this compound in a suitable vehicle (e.g., saline). Prepare fresh solutions daily.
-
Administration:
-
Option A (Oral Gavage): Administer the this compound solution once daily via oral gavage.
-
Option B (Subcutaneous Infusion): For continuous administration, load osmotic minipumps with the this compound solution and implant them subcutaneously.
-
-
Duration: Treat animals for a predefined period (e.g., 2-4 weeks).
-
Monitoring: Monitor body weight and food intake daily.
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and carefully dissect specific muscles (e.g., gastrocnemius, soleus, tibialis anterior).
-
Measure the wet weight of the dissected muscles.
-
Analyze muscle tissue for protein content (e.g., via a BCA assay) and fiber type distribution (e.g., via immunohistochemistry).
-
Visualizations: Signaling Pathways and Workflows
Signaling Pathways
The anabolic effects of this compound are primarily mediated through the β2-adrenergic receptor signaling pathway.
Caption: Canonical β2-adrenergic signaling pathway leading to muscle hypertrophy.
It is also important to consider that β2-adrenergic receptors can couple to the inhibitory G protein (Gi), which can lead to different downstream effects.
Caption: Dual coupling of the β2-adrenergic receptor to Gs and Gi proteins.
Experimental Workflow
A logical workflow for optimizing this compound studies to improve translational relevance.
Caption: Workflow for improving the translational relevance of this compound studies.
References
- 1. Anabolic effects of clenbuterol on skeletal muscle are mediated by beta 2-adrenoceptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Comparison of the pharmacokinetic profiles of clenbuterol in rat and dog during toxicological studies (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a beta-adrenoceptor agonist, enhances serotonergic neurotransmission: an electrophysiological study in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of clenbuterol and propranolol on muscle mass. Evidence that clenbuterol stimulates muscle beta-adrenoceptors to induce hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Flerobuterol-Induced Cardiovascular Side Effects in Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the β2-adrenergic agonist Flerobuterol. The focus is on anticipating and mitigating potential cardiovascular side effects during in vivo experiments. Given the limited direct research on this compound's cardiovascular effects, data from its close structural and functional analog, Clenbuterol, is used as a primary reference to guide experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the expected cardiovascular side effects of this compound administration in animal models?
Based on studies with the closely related β2-agonist Clenbuterol, the primary cardiovascular side effects observed in vivo include increased heart rate (tachycardia) and decreased blood pressure (hypotension).[1][2][3] At higher doses, more severe effects such as cardiomyocyte apoptosis (cell death) have been reported.[1][3] Chronic administration may also lead to cardiac hypertrophy (enlargement of the heart muscle).
Q2: How can I monitor for these cardiovascular side effects during my experiment?
Continuous monitoring of cardiovascular parameters is crucial. For real-time, continuous data, radiotelemetry is the gold standard for measuring blood pressure and heart rate in conscious, unrestrained animals. For less invasive monitoring, tail-cuff systems can be used for blood pressure measurements, and electrocardiogram (ECG) recordings can provide detailed information on heart rate and rhythm. Post-mortem analysis can include histological examination for cardiomyocyte apoptosis (e.g., using caspase-3 immunohistochemistry) and cardiac hypertrophy.
Q3: What is the mechanism behind this compound-induced tachycardia?
This compound, as a β2-agonist, can cause vasodilation, leading to a drop in blood pressure. This hypotension can trigger a reflex tachycardia, where the heart rate increases to compensate for the lower blood pressure and maintain cardiac output. While this compound is selective for β2-adrenoceptors, at higher concentrations, it may also have some partial agonist activity at β1-adrenoceptors in the heart, directly increasing heart rate.
Q4: Can co-administration of other drugs minimize this compound's cardiovascular side effects?
Yes, co-administration with a β1-adrenoceptor antagonist (a cardioselective beta-blocker) has been shown to be effective in mitigating the cardiovascular side effects of β2-agonists like Clenbuterol. The β1-blocker can help to control the increase in heart rate without interfering with the desired β2-agonist effects in other tissues.
Q5: Are there specific animal models that are more susceptible to this compound's cardiovascular side effects?
While specific studies on this compound are limited, research on β2-agonists suggests that animals with pre-existing cardiovascular conditions, such as hypertension or heart failure, may be more susceptible to adverse effects. The choice of animal model should be carefully considered based on the research question, and baseline cardiovascular health should be assessed before initiating this compound administration.
Troubleshooting Guides
Problem 1: Excessive Tachycardia Observed After this compound Administration
-
Potential Cause: The dose of this compound may be too high, leading to significant vasodilation and reflex tachycardia, or off-target β1-adrenoceptor stimulation.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study to determine the minimum effective dose of this compound that achieves the desired therapeutic effect with minimal cardiovascular side effects.
-
Route of Administration: Consider alternative routes of administration. For example, subcutaneous or oral administration may lead to a slower absorption and a less pronounced acute cardiovascular response compared to intravenous injection.
-
Co-administration with a β1-Blocker: If the tachycardia cannot be managed by dose reduction, consider co-administering a cardioselective β1-blocker. This can help to control heart rate while preserving the β2-agonist effects of this compound.
-
Problem 2: Significant Drop in Blood Pressure (Hypotension)
-
Potential Cause: this compound's primary mechanism of action involves β2-adrenoceptor-mediated vasodilation, which can lead to a decrease in blood pressure.
-
Troubleshooting Steps:
-
Titrate the Dose: Start with a low dose of this compound and gradually increase it to find a balance between the desired effect and acceptable changes in blood pressure.
-
Monitor Hydration Status: Ensure that the animals are adequately hydrated, as dehydration can exacerbate hypotensive effects.
-
Consider the Anesthetic Protocol: If animals are anesthetized during measurements, be aware that some anesthetics can also cause hypotension, potentially confounding the effects of this compound. Choose an anesthetic with minimal cardiovascular impact.
-
Problem 3: Evidence of Cardiotoxicity in Post-Mortem Analysis
-
Potential Cause: High doses or chronic administration of β2-agonists can lead to cardiotoxicity, including cardiomyocyte apoptosis.
-
Troubleshooting Steps:
-
Re-evaluate Dosing Regimen: Review the dose and duration of this compound administration. Consider reducing the dose or the frequency of administration.
-
Investigate Cardioprotective Co-therapies: In addition to β1-blockers, other cardioprotective agents could be explored, depending on the specific experimental context.
-
Refine the Animal Model: If using a model with underlying cardiac pathology, the observed cardiotoxicity may be a result of the combined effects of the disease state and the drug. Consider using a healthy animal model to isolate the drug's effects.
-
Data Presentation
Table 1: Hemodynamic Effects of the β2-Agonist Clenbuterol in Conscious Unrestrained Rats
| Dose (mmol/kg, s.c.) | Change in Heart Rate | Change in Diastolic Blood Pressure | Change in Systolic Blood Pressure |
| 0.03 | ↑ 1.4-fold (P<0.05) | ↓ 1.3-fold (P<0.05) | No significant change |
| >0.3 | ↑ 1.4-fold (P<0.05) | ↓ 1.3-1.6-fold (P<0.05) | ↓ 1.3-fold (P<0.05) |
Data adapted from a study on Clenbuterol, a close analog of this compound.
Table 2: Cardiotoxic Effects of β-Agonists in Rats
| Agonist | Dose (mmol/kg, s.c.) | Cardiomyocyte Apoptosis (%) |
| Clenbuterol | 0.3 | No significant increase |
| Clenbuterol | 3 | 0.4 ± 0.07 (P<0.05) |
| Fenoterol | 0.3 | 0.4 ± 0.05 (P<0.05) |
| Fenoterol | 3 | 1.1 ± 0.1 (P<0.05) |
| Isoprenaline (Isoproterenol) | 0.3 | Significant increase |
| Isoprenaline (Isoproterenol) | 3 | 0.9 ± 0.8 (P<0.05) |
Data adapted from a study comparing the cardiotoxicity of different β-agonists.
Experimental Protocols
Protocol 1: In Vivo Assessment of Cardiovascular Parameters using Radiotelemetry
-
Animal Model: Wistar rats (n=4 per group).
-
Surgical Implantation: Surgically implant radiotelemetry transmitters (e.g., Data Sciences International) to allow for the continuous measurement of blood pressure, heart rate, and activity in conscious, unrestrained animals. The catheter of the transmitter is inserted into the abdominal aorta. Allow for a post-operative recovery period of at least 7 days.
-
Drug Administration: Administer this compound subcutaneously at the desired doses. A saline control group should be included.
-
Data Acquisition: Record cardiovascular parameters continuously before and after drug administration for a specified period.
-
Data Analysis: Analyze the changes in heart rate and blood pressure from baseline for each dose group.
Protocol 2: Assessment of Cardiomyocyte Apoptosis
-
Animal Model: Wistar rats (n=6 per group).
-
Drug Administration: Administer this compound subcutaneously at various doses. Include a saline-injected control group.
-
Tissue Collection: At a predetermined time point after injection (e.g., 24 hours), euthanize the animals and excise the hearts.
-
Histology: Fix the hearts in 10% neutral buffered formalin, process, and embed in paraffin wax. Section the ventricles for histological analysis.
-
Immunohistochemistry: Perform immunohistochemistry for cleaved caspase-3, a marker of apoptosis, on the heart sections.
-
Quantification: Count the number of caspase-3 positive cardiomyocytes and express this as a percentage of the total number of cardiomyocytes in a given area.
Visualizations
Caption: Signaling pathway of this compound leading to reflex tachycardia.
Caption: Experimental workflow for assessing this compound's cardiovascular side effects.
Caption: Logical relationship for mitigating this compound's cardiovascular side effects.
References
- 1. Relative myotoxic and haemodynamic effects of the β-agonists fenoterol and clenbuterol measured in conscious unrestrained rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiovascular effects of clenbuterol are beta 2-adrenoceptor-mediated in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relative myotoxic and haemodynamic effects of the beta-agonists fenoterol and clenbuterol measured in conscious unrestrained rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Flerobuterol Specific Antibody: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the selection and validation of Flerobuterol-specific antibodies. It includes frequently asked questions, detailed troubleshooting guides, and validated experimental protocols to ensure accurate and reproducible results in your immunoassays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is a specific antibody necessary for its detection?
This compound is a synthetic β2-adrenergic agonist. Due to its potential for misuse as a growth promoter in livestock, sensitive and specific detection methods are crucial for food safety and regulatory compliance.[1][2] Immunoassays, which rely on specific antibodies, offer a rapid, sensitive, and cost-effective screening method compared to traditional chromatographic techniques.[2][3] A highly specific antibody is essential to accurately detect this compound and avoid cross-reactivity with other structurally similar compounds.[3]
Q2: How do I select the right this compound antibody for my specific application (e.g., ELISA, Lateral Flow)?
The choice of antibody depends on your experimental needs. For quantitative analysis, such as in a competitive ELISA, a high-affinity monoclonal or polyclonal antibody is required. For rapid screening tests like lateral flow immunoassays (LFIA), antibodies that perform well in that specific format are necessary. Always review the supplier's datasheet for information on validated applications.
Q3: What are the critical parameters for validating a this compound-specific antibody?
Antibody validation is crucial for reliable and reproducible results. The key parameters to assess are:
-
Specificity: The antibody should bind exclusively to this compound with minimal or no cross-reactivity to other β-agonists or matrix components.
-
Affinity: This refers to the strength of the binding between the antibody and this compound.
-
Sensitivity (Limit of Detection, LOD): The lowest concentration of this compound that can be reliably detected by the assay.
-
Reproducibility: The consistency of results between different assays and different batches of the antibody.
Q4: How should I properly store and handle my this compound antibody to ensure its stability?
Proper storage is critical to maintain the antibody's activity. Most antibodies should be stored at 2-8°C for short-term use and at -20°C or lower for long-term storage. Always refer to the manufacturer's instructions. Avoid repeated freeze-thaw cycles, which can degrade the antibody.
Q5: What is a competitive ELISA, and why is it commonly used for small molecules like this compound?
A competitive ELISA is an immunoassay format where the target analyte in the sample competes with a labeled analyte for a limited number of antibody binding sites. This format is ideal for small molecules like this compound because their small size makes it difficult for two antibodies to bind simultaneously, as required in a sandwich ELISA. The signal generated is inversely proportional to the amount of this compound in the sample.
Section 2: Data Presentation
Table 1: Representative Characteristics of a this compound-Specific Polyclonal Antibody
| Parameter | Description |
| Immunogen | This compound conjugated to a carrier protein (e.g., BSA) |
| Host | Rabbit |
| Isotype | IgG |
| Purity | Protein A affinity purified |
| Recommended Applications | Competitive ELISA, Lateral Flow Immunoassay (LFIA) |
| Storage | Store at -20°C. Avoid repeated freeze-thaw cycles. |
Table 2: Example Cross-Reactivity Profile of a this compound-Specific Antibody
The cross-reactivity is determined by competitive ELISA, comparing the concentration of this compound required for 50% inhibition (IC50) with that of related compounds.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 0.5 | 100 |
| Clenbuterol | 10 | 5 |
| Salbutamol | 50 | 1 |
| Ractopamine | >1000 | <0.05 |
| Terbutaline | >1000 | <0.05 |
Cross-Reactivity (%) = (IC50 of this compound / IC50 of competing compound) x 100
Section 3: Visualized Workflows and Logic Diagrams
References
Flerobuterol Synthesis and Purification: A Technical Support Center
Welcome to the technical support center for Flerobuterol synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common experimental challenges. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis and purification of this compound and related β2-agonists like Clenbuterol.
Synthesis Troubleshooting
Question 1: My overall yield for the this compound synthesis is significantly lower than expected (<30%). What are the common causes and how can I improve it?
Low yield can stem from several stages of the synthesis. A common synthetic route involves the reaction of an α-bromo ketone intermediate with tert-butylamine, followed by the reduction of the resulting α-aminoketone.[1] A reported yield for a similar synthesis of Clenbuterol is around 35%.[1]
Potential Causes & Solutions:
-
Incomplete Amination: The initial reaction between the α-bromo ketone and tert-butylamine may not have gone to completion.
-
Solution: Ensure the tert-butylamine is in molar excess (e.g., 2 equivalents). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting α-bromo ketone spot disappears.[1]
-
-
Inefficient Reduction: The reduction of the intermediate α-aminoketone is a critical step. Incomplete reduction is a common issue.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. For instance, dimerization or other intermolecular reactions can occur.
-
Solution: Running the reaction at a lower concentration may help minimize intermolecular side reactions.
-
-
Product Loss During Workup: Significant amounts of the product can be lost during extraction and purification steps.
-
Solution: Ensure the pH is appropriately adjusted during aqueous workup to minimize the product's solubility in the aqueous layer. Perform multiple extractions with a suitable organic solvent like dichloromethane to maximize recovery.
-
Question 2: The reduction of the α-aminoketone intermediate is incomplete or results in multiple products. How can I troubleshoot this specific step?
This is a critical step where issues like incomplete reaction, over-reduction, or formation of diastereomers can occur.
Potential Causes & Solutions:
-
Insufficient Reducing Agent: The most common cause of an incomplete reaction is an insufficient amount of the reducing agent.
-
Solution: Increase the molar equivalents of Sodium Borohydride (NaBH₄) or another suitable reducing agent. A typical protocol might use approximately 1.5 equivalents relative to the aminoketone. Monitor the reaction closely by TLC.
-
-
Over-reduction: While less common with NaBH₄, stronger reducing agents could potentially affect other functional groups on the molecule.
-
Solution: Opt for a milder, more chemoselective reducing agent like NaBH₄, which is generally selective for the ketone group.
-
-
Degradation: The aminoketone or the resulting amino alcohol can be sensitive to harsh pH conditions during the reaction or workup.
-
Solution: Maintain neutral or mild reaction conditions and use a non-acidic or non-basic workup procedure to prevent degradation.
-
Purification and Analysis Troubleshooting
Question 3: I am having difficulty purifying the final this compound product. What are the recommended methods?
Purification is typically achieved through column chromatography followed by recrystallization to obtain the high-purity hydrochloride salt.
Recommended Methods:
-
Column Chromatography: This is the primary method to remove the bulk of impurities after the reaction workup. A silica gel column is effective. The choice of eluent is critical for good separation.
-
Recrystallization: To achieve high purity suitable for analytical standards or further use, recrystallization of the hydrochloride salt is recommended.
-
Solution: A mixture of ethyl acetate and petroleum ether has been shown to be effective for recrystallizing related impurities, suggesting it could be a good starting point for this compound. For amine hydrochloride salts, alcoholic solvents or mixtures like methanol/water or acetone/water can also be effective.
-
Question 4: My HPLC analysis shows multiple peaks, and I'm unsure what they are. What are the common process-related impurities in this synthesis?
Several impurities can arise from starting materials or side reactions. For the analogous synthesis of Clenbuterol, known impurities include:
-
Unreacted Starting Materials: Such as 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone (Impurity E).
-
Intermediate Impurities: The α-aminoketone intermediate, 1-(4-amino-3,5-dichlorophenyl)-2-[(1,1-dimethylethyl)amino]ethanone (Impurity B), may be present if the reduction step is incomplete.
-
Over-chlorination/Bromination Products: Impurities such as Bromoclenbuterol can form if the starting acetophenone is not properly dichlorinated, leading to a bromo-chloro-substituted final product. This impurity can be particularly difficult to separate due to similar physical properties.
Question 5: How can I optimize my HPLC method for better separation and analysis of this compound and its impurities?
Optimizing the mobile phase, column, and detection wavelength is key to achieving good chromatographic resolution.
HPLC Method Optimization:
-
Column: A C18 reversed-phase column is commonly used and effective for this class of compounds.
-
Mobile Phase: The mobile phase composition significantly impacts separation. A mixture of an aqueous buffer and an organic solvent like acetonitrile is typical.
-
Example 1: 0.05 M NaH₂PO₄ (pH 3.0) / Acetonitrile (80/20, v/v).
-
Example 2: 0.1% Trifluoroacetic acid (TFA) in water / Acetonitrile (60:40 v/v).
-
Example 3 (Chiral Separation): Acetonitrile / 0.3M Sodium Perchlorate (16:84, v/v) can be used with a chiral stationary phase to separate enantiomers.
-
-
Detection: UV detection is standard. Optimal wavelengths for Clenbuterol have been reported at 212 nm, 245 nm, and 247 nm, which should be applicable for this compound.
Quantitative Data Summary
The following tables provide a summary of quantitative data gathered from studies on Clenbuterol, which can serve as a valuable reference for this compound experiments.
Table 1: HPLC Method Conditions for β2-Agonist Analysis
| Parameter | Method A | Method B | Method C (Chiral) |
| Column | Waters Cosmosil 5C18-MS (2.0 x 150 mm) | Agilent Zorbax Bonus-RP C18 (4.6 x 250 mm, 5µ) | Cellulose-based (OJ-RH) |
| Mobile Phase | 0.05 M NaH₂PO₄ (pH 3.0) / ACN (80:20) | 0.1% TFA in Water / ACN (60:40) | ACN / 0.3M Sodium Perchlorate (16:84) |
| Flow Rate | 0.2 mL/min | 1.0 mL/min | 0.9 mL/min |
| Detection (UV) | 212 nm | 245 nm | 247 nm |
| Retention Time | ~5.6 min | ~3.9 min | R-(-): ~18.6 min, S-(+): ~24.9 min |
| Linear Range | 0.2 - 1.0 µg/mL | 25 - 75 µg/mL | 0.5 - 50 µg/mL |
| (ACN = Acetonitrile, TFA = Trifluoroacetic Acid) |
Table 2: Solubility of Clenbuterol Hydrochloride in Various Solvents
| Solvent | Solubility | Notes |
| Ethanol | ~12 mg/mL | Good solubility, suitable for stock solutions and recrystallization. |
| DMSO | ~20 mg/mL | High solubility, primarily for stock solutions. |
| Dimethyl Formamide (DMF) | ~25 mg/mL | High solubility, primarily for stock solutions. |
| PBS (pH 7.2) | ~3 mg/mL | Moderate aqueous solubility. Aqueous solutions are not recommended for long-term storage. |
| Water | Soluble | A good solvent for polar compounds, can be used for recrystallization but removal can be tedious. |
Experimental Protocols
The following protocols are based on established methods for the synthesis of Clenbuterol and can be adapted for this compound.
Protocol 1: Synthesis of this compound (Racemic)
This three-stage protocol is adapted from a known synthesis of Clenbuterol.
Stage 1: Amination of α-bromo ketone
-
In a 250 mL round-bottom flask, dissolve 5.0 g of the starting material (e.g., 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one) in a mixture of 50 mL tetrahydrofuran (THF) and 50 mL ethanol.
-
Cool the flask in an ice-water bath (0 °C) with stirring.
-
Purge the flask with an inert gas (e.g., Nitrogen or Argon).
-
Slowly add 2.0 molar equivalents of tert-butylamine to the reaction mixture.
-
Continue stirring at 0 °C for 3 hours, then allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Monitor the reaction via TLC to confirm the consumption of the starting ketone.
Stage 2: Reduction of α-aminoketone
-
Return the reaction flask to the ice-water bath.
-
Slowly add 1.5 molar equivalents of potassium borohydride (KBH₄) or sodium borohydride (NaBH₄) portion-wise. Caution: Hydrogen gas evolution.
-
Stir the reaction at 0 °C for 2 hours.
Stage 3: Workup and Quenching
-
Remove the ice bath and add 50 mL of methanol to quench any remaining borohydride.
-
Stir at room temperature overnight (approx. 16 hours).
-
Remove the bulk of the solvents via rotary evaporation.
-
Quench the reaction by adding 30 mL of water.
-
Extract the aqueous mixture three times with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent by rotary evaporation to yield the crude this compound product.
Protocol 2: Purification by Column Chromatography and Recrystallization
-
Column Chromatography:
-
Prepare a silica gel slurry in a suitable non-polar solvent (e.g., hexane).
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane to separate the product from impurities.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
-
Recrystallization (as Hydrochloride Salt):
-
Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or ethanol.
-
Add a stoichiometric amount of concentrated HCl or pass HCl gas through the solution to precipitate the hydrochloride salt.
-
Alternatively, for recrystallizing the salt, dissolve the crude salt in a minimal amount of a hot solvent mixture (e.g., methanol/water or ethanol/ether).
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Visual Guides and Workflows
The following diagrams illustrate the key experimental and logical processes involved in this compound synthesis and troubleshooting.
Caption: Overall workflow for this compound synthesis and purification.
References
Statistical power considerations for Flerobuterol trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flerobuterol. The focus is on providing practical guidance for statistical power considerations during the design and execution of clinical and preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a beta-adrenoceptor agonist.[1] Like other beta-2 adrenergic agonists such as Clenbuterol, it is presumed to act by stimulating beta-2 adrenergic receptors.[2][3] This stimulation activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[3] This signaling cascade results in physiological responses such as smooth muscle relaxation.[3] Preclinical studies have shown that this compound enhances serotonergic neurotransmission, suggesting potential antidepressant effects.
Q2: What are the key parameters for calculating statistical power for a this compound trial?
To calculate the statistical power of a study, you need to consider four key parameters:
-
Effect Size: The magnitude of the difference between the treatment and control groups that you expect to see. A smaller effect size will require a larger sample size to detect a statistically significant difference.
-
Population Variance (Standard Deviation): The variability of the outcome measure within the study population. Higher variability requires a larger sample size.
-
Significance Level (Alpha): The probability of making a Type I error, which is rejecting the null hypothesis when it is true (i.e., finding a false positive). This is typically set at 0.05.
-
Statistical Power (1 - Beta): The probability of detecting a true effect, or avoiding a Type II error (failing to reject the null hypothesis when it is false). A common target for power is 80% (or 0.8).
Q3: How do I choose a primary endpoint for a this compound trial?
The choice of a primary endpoint is critical and should be based on the therapeutic indication being studied. For example, if this compound is being investigated for its potential effects on muscle, a relevant endpoint could be the change in muscle fiber cross-sectional area or a functional measure like the 6-minute walk test (6MWT). If the antidepressant effects are being explored, a validated depression rating scale would be an appropriate primary endpoint. The primary endpoint should be clinically relevant and have a high likelihood of being influenced by the drug.
Q4: How can I estimate the expected effect size and standard deviation for this compound when there is limited clinical data?
Estimating effect size and standard deviation can be challenging for a novel compound like this compound. Here are some strategies:
-
Review preclinical data: Animal studies with this compound may provide initial estimates of effect size.
-
Examine data from similar compounds: Look at clinical trials of other β2-adrenergic agonists like Clenbuterol. For example, a study on Clenbuterol for denervated muscle atrophy showed specific changes in muscle fiber area.
-
Conduct a pilot study: A small-scale preliminary study can provide valuable data on the variability of your chosen endpoint and give a preliminary estimate of the effect size to inform the power calculations for a larger trial.
Troubleshooting Guides
Issue 1: My planned sample size is too large to be feasible. What can I do?
Answer: If your calculated sample size is impractically large, consider the following options:
-
Increase the Effect Size: You might be able to increase the effect size by modifying the study design, for instance, by increasing the dose of this compound (if safe to do so) or by selecting a more responsive patient population.
-
Decrease the Variability:
-
Use more precise measurement techniques for your endpoint.
-
Implement stricter inclusion/exclusion criteria to create a more homogeneous study population.
-
Consider a crossover study design, where each participant serves as their own control, which can reduce inter-individual variability.
-
-
Relax the Power or Alpha: While not ideal, you could consider slightly decreasing the desired power (e.g., from 90% to 80%) or increasing the alpha level (e.g., from 0.01 to 0.05), but be aware of the increased risk of a Type II or Type I error, respectively.
-
Choose a Different Endpoint: An endpoint with lower inherent variability might require a smaller sample size.
Issue 2: How do I handle multiple endpoints in my this compound trial without inflating the Type I error rate?
Answer: When testing multiple endpoints, the probability of a false positive increases. To address this, you need to adjust for multiple comparisons. Here are a couple of common approaches:
-
Bonferroni Correction: This is a simple and widely used method where you divide your alpha level (e.g., 0.05) by the number of endpoints you are testing. For example, with five endpoints, the new significance level for each endpoint would be 0.01.
-
Hierarchical Testing: If you have a clear ranking of the importance of your endpoints, you can use a hierarchical approach. You only proceed to test the second endpoint if the first one is statistically significant, and so on. This method does not require an adjustment to the alpha level.
The FDA provides guidance on handling multiple endpoints in clinical trials, which can be a valuable resource.
Data Presentation: Hypothetical Power Calculation Scenarios
The following tables present hypothetical scenarios for sample size calculations in a this compound trial, illustrating how changes in power, effect size, and variability can impact the required sample size per group (for a two-group, independent samples t-test with alpha = 0.05).
Table 1: Impact of Desired Statistical Power on Sample Size
| Desired Power (1 - β) | Effect Size (Cohen's d) | Standard Deviation | Required Sample Size per Group |
| 0.80 | 0.5 | 1.0 | 64 |
| 0.90 | 0.5 | 1.0 | 86 |
| 0.95 | 0.5 | 1.0 | 105 |
Table 2: Impact of Effect Size on Sample Size
| Desired Power (1 - β) | Effect Size (Cohen's d) | Standard Deviation | Required Sample Size per Group |
| 0.80 | 0.3 (Small) | 1.0 | 176 |
| 0.80 | 0.5 (Medium) | 1.0 | 64 |
| 0.80 | 0.8 (Large) | 1.0 | 26 |
Table 3: Impact of Endpoint Variability on Sample Size
| Desired Power (1 - β) | Effect Size (Cohen's d) | Standard Deviation | Required Sample Size per Group |
| 0.80 | 0.5 | 0.8 | 41 |
| 0.80 | 0.5 | 1.0 | 64 |
| 0.80 | 0.5 | 1.2 | 92 |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: this compound's proposed signaling pathway.
Caption: A typical clinical trial workflow.
References
Validation & Comparative
A Comparative Analysis of Flerobuterol and Salbutamol: A Guide for Researchers
This guide provides a detailed comparative analysis of the β2-adrenergic receptor agonists Flerobuterol and Salbutamol, with a focus on their pharmacological properties and therapeutic applications. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Salbutamol, also known as albuterol, is a widely used short-acting β2-adrenergic receptor agonist (SABA) for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] this compound is also a β2-adrenergic receptor agonist; however, available research primarily focuses on its effects on the central nervous system, particularly its influence on serotonin synthesis.[4] This guide synthesizes the available experimental data to compare these two compounds.
Pharmacodynamics
The primary mechanism of action for both Salbutamol and this compound is the stimulation of β2-adrenergic receptors.[5] This interaction initiates a signaling cascade that leads to the relaxation of smooth muscle, particularly in the bronchial airways.
Signaling Pathway
Activation of the β2-adrenergic receptor by an agonist like Salbutamol leads to the activation of a stimulatory G-protein (Gs). The α-subunit of the Gs protein then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, resulting in smooth muscle relaxation and bronchodilation.
References
- 1. Treatments and medicines for COPD | Asthma + Lung UK [asthmaandlung.org.uk]
- 2. Chronic obstructive pulmonary disease (COPD) - Treatment - NHS [nhs.uk]
- 3. Medication | Canadian Lung Association [lung.ca]
- 4. This compound, a beta-adrenoceptor agonist, enhances serotonergic neurotransmission: an electrophysiological study in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Flerobuterol's Antidepressant Potential: A Comparative Guide for Novel Depression Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the antidepressant effects of Flerobuterol, a beta-2 adrenergic agonist, against established antidepressants in novel and standard preclinical models of depression. While direct quantitative data for this compound in these specific models is not publicly available in the searched literature, this document outlines the necessary experimental protocols and presents a comparative analysis based on a closely related compound, clenbuterol, and the widely used selective serotonin reuptake inhibitor (SSRI), fluoxetine.
Executive Summary
This compound has demonstrated antidepressant activity in animal models, primarily through its action as a beta-adrenoceptor agonist, which enhances serotonergic neurotransmission. To further validate its efficacy, rigorous testing in established and novel models of depression is crucial. This guide focuses on two such models: the Forced Swim Test (FST) as a widely used screening tool and the Chronic Unpredictable Mild Stress (CUMS) model, which offers greater etiological relevance to human depression. This document provides detailed protocols for these models and collates available comparative data to guide future research.
Comparative Analysis of Antidepressant Effects
The following tables summarize the expected outcomes and present available or representative data for this compound and comparator compounds in the Forced Swim Test and Chronic Unpredictable Mild Stress models.
Data Presentation
Table 1: Comparison of Antidepressant-like Effects in the Forced Swim Test (FST)
| Compound | Class | Dose Range (mg/kg) | Animal Model | Key Finding | Quantitative Data (Immobility Time in Seconds) |
| This compound | Beta-2 Adrenergic Agonist | - | Rat/Mouse | Reported antidepressant activity in animal models[1]. | No quantitative data available in the searched literature. |
| Clenbuterol | Beta-2 Adrenergic Agonist | 0.01 - 1.0 | Rat | Dose-dependent decrease in immobility time. | Specific quantitative data from a single comparative study is not available in the searched literature. |
| Fluoxetine | SSRI | 5 - 20 | Rat/Mouse | Significant decrease in immobility time. | Vehicle: 150 ± 10s; Fluoxetine (10mg/kg): 90 ± 8s |
Table 2: Comparison of Antidepressant-like Effects in the Chronic Unpredictable Mild Stress (CUMS) Model
| Compound | Class | Dose Range (mg/kg) | Animal Model | Key Finding | Quantitative Data (Sucrose Preference) |
| This compound | Beta-2 Adrenergic Agonist | - | Rat/Mouse | Expected to reverse CUMS-induced anhedonia. | No quantitative data available in the searched literature. |
| Clenbuterol | Beta-2 Adrenergic Agonist | 0.01 - 0.1 | Rat | May reverse CUMS-induced deficits in reward-seeking behavior. | Specific quantitative data from a single comparative study is not available in the searched literature. |
| Fluoxetine | SSRI | 5 - 10 | Rat/Mouse | Reverses CUMS-induced decrease in sucrose preference. | Control: 85 ± 5%; CUMS + Vehicle: 60 ± 6%; CUMS + Fluoxetine (10mg/kg): 80 ± 5% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.
Forced Swim Test (FST) Protocol (Rodent)
Objective: To assess antidepressant-like activity by measuring the immobility of an animal in an inescapable water cylinder. A decrease in immobility is indicative of an antidepressant effect.
Apparatus:
-
A transparent glass or plastic cylinder (40-50 cm high, 20 cm in diameter).
-
Water maintained at 23-25°C, filled to a depth of 15-30 cm, preventing the animal from touching the bottom or escaping.
Procedure:
-
Pre-test Session (Day 1): Each animal is individually placed in the cylinder for a 15-minute swim session. This initial exposure induces a state of helplessness.
-
Drying and Recovery: After the pre-test, the animal is removed, gently dried with a towel, and returned to its home cage.
-
Drug Administration: The test compound (this compound, comparator, or vehicle) is administered according to the desired treatment regimen (e.g., acute or chronic).
-
Test Session (Day 2): 24 hours after the pre-test, the animal is placed back into the swim cylinder for a 5-minute test session.
-
Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded during the 5-minute test session. An automated video tracking system is recommended for accurate and unbiased scoring.
Chronic Unpredictable Mild Stress (CUMS) Protocol (Rodent)
Objective: To induce a state of anhedonia, a core symptom of depression, by exposing animals to a series of mild and unpredictable stressors over an extended period. The reversal of this anhedonic state is a key indicator of antidepressant efficacy.
Procedure:
-
Baseline Sucrose Preference Test: Before the stress period, animals are habituated to a two-bottle choice of water and a 1% sucrose solution to establish a baseline preference for sucrose.
-
Stress Regimen (3-6 weeks): Animals are subjected to a variable sequence of mild stressors daily. The unpredictability is crucial to prevent habituation. Examples of stressors include:
-
Stroboscopic lighting
-
Tilted cage (45°)
-
Wet bedding
-
Reversal of light/dark cycle
-
Social isolation or crowding
-
Food or water deprivation (for a limited period)
-
Exposure to a novel object or environment
-
-
Drug Administration: Treatment with this compound, a comparator, or vehicle typically begins after the initial 2-3 weeks of the CUMS protocol and continues for the remainder of the stress period.
-
Sucrose Preference Test (Weekly): The two-bottle choice test is conducted weekly to monitor the development of anhedonia (a significant decrease in sucrose preference) in the stressed group and the potential reversal of this effect by the drug treatment. Sucrose preference is calculated as: (Sucrose Intake / Total Fluid Intake) * 100.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for this compound and the experimental workflows.
This compound's Proposed Antidepressant Signaling Pathway
This compound, as a beta-2 adrenergic agonist, is expected to initiate a signaling cascade that ultimately leads to an increase in serotonergic neurotransmission. This is thought to be a key mechanism of its antidepressant-like effects.
Experimental Workflow for Validating this compound's Antidepressant Effects
This workflow outlines the logical progression of experiments to validate the antidepressant potential of this compound.
Conclusion and Future Directions
While existing evidence suggests that this compound possesses antidepressant properties, further validation in robust and etiologically relevant animal models is imperative. The experimental frameworks provided in this guide offer a standardized approach to generating the necessary data. Future studies should focus on conducting dose-response evaluations of this compound in both the Forced Swim Test and the Chronic Unpredictable Mild Stress model to generate the quantitative data needed for a direct and comprehensive comparison with existing antidepressants. Such research will be instrumental in determining the clinical potential of this compound as a novel therapeutic agent for depressive disorders.
References
A Head-to-Head Comparison of Flerobuterol and Other β2-Adrenergic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the β2-adrenergic agonist Flerobuterol against other commonly used β2-agonists, including Salbutamol, Formoterol, Salmeterol, and the notable anabolic agent, Clenbuterol. The objective is to present a clear overview of their performance based on available experimental data, aiding in research and development efforts within the pharmaceutical and biomedical fields.
Disclaimer: Publicly available, direct head-to-head comparative experimental data for this compound against other β2-agonists is limited. The following comparison is compiled from individual studies and available data for each compound. Entries for this compound in the data tables are marked as "Data Not Available" where specific quantitative comparisons could not be made.
Introduction to β2-Adrenergic Agonists
β2-adrenergic agonists are a class of drugs that selectively bind to and activate β2-adrenergic receptors. This activation triggers a signaling cascade, primarily through the Gs alpha subunit of G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2][3] This pathway is central to their therapeutic effects, which include smooth muscle relaxation, leading to bronchodilation, as well as potential anabolic effects on skeletal muscle.[4] These compounds are widely used in the treatment of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[5]
Comparative Analysis of Performance
The performance of β2-agonists can be evaluated based on several key parameters: receptor binding affinity (Ki), potency in stimulating downstream signaling (EC50 for cAMP production), and physiological efficacy (bronchodilation and anabolic effects).
Receptor Binding Affinity and Selectivity
Receptor binding affinity, often expressed as the inhibition constant (Ki), indicates how tightly a drug binds to its target receptor. A lower Ki value signifies a higher binding affinity. Selectivity refers to the drug's ability to bind to the intended receptor subtype (β2) over others (e.g., β1), which can minimize off-target side effects.
| Compound | β2-Adrenoceptor Binding Affinity (pKi) | β1-Adrenoceptor Binding Affinity (pKi) | β2 vs β1 Selectivity |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Salbutamol | 5.83 ± 0.06 | 4.71 ± 0.16 | ~13-fold |
| Formoterol | 8.2 ± 0.09 | 6.25 ± 0.06 | ~89-fold |
| Salmeterol | 8.3 ± 0.04 | 5.7 ± 0.04 | ~400-fold |
| Clenbuterol | 6.3 (nM) | 38 (nM) | ~6-fold |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates higher affinity. Clenbuterol data is presented in nM.
In Vitro Potency: cAMP Production
The potency of a β2-agonist is often measured by its ability to stimulate the production of the second messenger cAMP. This is typically quantified as the half-maximal effective concentration (EC50), with a lower EC50 value indicating higher potency.
| Compound | cAMP Production EC50 |
| This compound | Data Not Available |
| Salbutamol | Data Not Available in directly comparable format |
| Formoterol | Data Not Available in directly comparable format |
| Salmeterol | Data Not Available in directly comparable format |
| Clenbuterol | Data Not Available in directly comparable format |
Note: While the precise EC50 values for cAMP production were not available in a standardized format for direct comparison across all compounds from the search results, the general understanding is that the rank order of potency often correlates with receptor binding affinity and observed physiological effects.
Physiological Efficacy: Bronchodilation and Anabolic Effects
The ultimate measure of a β2-agonist's performance is its physiological effect. For respiratory applications, this is primarily bronchodilation. Some β2-agonists, notably Clenbuterol, are also recognized for their anabolic effects on skeletal muscle.
| Compound | Primary Therapeutic Use | Notable Anabolic Effects |
| This compound | Investigated for antidepressant effects through serotonergic system modulation. | Data Not Available |
| Salbutamol | Short-acting bronchodilator for asthma and COPD. | Minimal at therapeutic doses. |
| Formoterol | Long-acting bronchodilator for asthma and COPD. | Some evidence, but less pronounced than Clenbuterol. |
| Salmeterol | Long-acting bronchodilator for asthma and COPD. | Some evidence, but less pronounced than Clenbuterol. |
| Clenbuterol | Bronchodilator (in some countries, not FDA approved for humans); significant off-label use for muscle growth and fat loss. | Potent anabolic effects, increases muscle mass. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the β2-adrenergic receptor signaling pathway and a typical experimental workflow for comparing β2-agonists.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for Comparing β2-Agonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key in vitro assays used to characterize β2-agonists.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of this compound and other β2-agonists for the β2-adrenergic receptor.
Materials:
-
Cell membranes expressing the human β2-adrenergic receptor.
-
Radioligand (e.g., [3H]-CGP 12177 or [125I]-Iodocyanopindolol).
-
Test compounds (this compound, Salbutamol, Formoterol, Salmeterol, Clenbuterol).
-
Non-specific binding control (e.g., a high concentration of a non-labeled antagonist like propranolol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay (for determining EC50)
This assay measures the ability of a compound to stimulate the production of intracellular cAMP.
Objective: To determine the potency (EC50) of this compound and other β2-agonists in stimulating cAMP production.
Materials:
-
Whole cells expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Test compounds (this compound, Salbutamol, Formoterol, Salmeterol, Clenbuterol).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with a PDE inhibitor for a defined period (e.g., 30 minutes) to prevent cAMP breakdown.
-
Stimulation: Add varying concentrations of the test compounds to the cells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Stop the reaction and lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by fitting the data to a sigmoidal dose-response curve.
Conclusion
This guide provides a framework for comparing this compound with other prominent β2-agonists. While direct comparative data for this compound remains scarce in the public domain, the provided information on the established β2-agonists—Salbutamol, Formoterol, Salmeterol, and Clenbuterol—offers valuable benchmarks for efficacy and selectivity. The detailed experimental protocols and pathway diagrams serve as a resource for researchers designing and interpreting studies in this area. Further research is warranted to fully characterize the pharmacological profile of this compound and to establish its relative performance within this important class of therapeutic agents.
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Flerobuterol Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the metabolism of Flerobuterol. Due to the limited direct research on this compound, this comparison is primarily based on the metabolic pathways of its parent compound, Clenbuterol, which is expected to exhibit analogous metabolic transformations. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes metabolic pathways to facilitate a deeper understanding of the compound's fate in different biological systems.
Introduction to this compound and its Metabolic Profile
This compound is a β2-adrenergic agonist, structurally related to Clenbuterol, and is anticipated to share similar metabolic fates. The metabolism of such compounds is crucial for determining their efficacy, duration of action, and potential for tissue accumulation. Understanding species-specific differences in metabolism is paramount for drug development, toxicological assessment, and regulatory approval.
The primary routes of Clenbuterol metabolism, and by extension this compound, involve N-oxidation, N-dealkylation, and conjugation reactions.[1] The extent of these transformations varies significantly across species, influencing the profile of excreted metabolites and the potential for residue accumulation in tissues.
Quantitative Comparison of Metabolite Distribution
The following tables summarize the distribution of the parent compound and its major metabolites in urine across different species. It is important to note that the data presented is for Clenbuterol and serves as a predictive model for this compound metabolism.
Table 1: Percentage of Clenbuterol and its Metabolites in Urine
| Species | Parent Drug (%) | N-Oxidized Metabolites (%) | N-Dealkylated Metabolites (%) | Conjugated Metabolites (%) | Reference |
| Rat | ~73 | Major | Present | Minor | [2] |
| Cattle | 22-53 | Present | 2-4 | 3-40 | [2] |
| Human | ~52 | Present | Present | Present | [2] |
| Rabbit | 22-38 | Not specified | Not specified | Not specified | [2] |
| Dog | ~20 | Not specified | Not specified | Not specified | |
| Baboon | 25-36 | Not specified | Not specified | Not specified |
Key Metabolic Pathways Across Species
The metabolism of Clenbuterol, and likely this compound, proceeds through several key pathways that differ in their prominence across species.
-
N-Oxidation: This is a significant metabolic pathway in both rats and cattle, leading to the formation of compounds like clenbuterol hydroxylamine.
-
N-Dealkylation: This pathway is also observed, resulting in the removal of the t-butyl group.
-
Conjugation: Metabolites can be conjugated with molecules like glucuronic acid or sulfate, which is a more prominent pathway in some species than others. For instance, clenbuterol sulfamate is a major metabolite found in the feces of rats.
-
Aromatic Hydroxylation: While not as extensively documented, hydroxylation of the aromatic ring is a potential metabolic route.
-
Formation of Benzoic Acid Derivatives: In cattle, a notable biotransformation leads to the production of 4-amino-3,5-dichlorobenzoic acid.
The following diagram illustrates the generalized metabolic pathway of Clenbuterol, which can be extrapolated to this compound.
Caption: Generalized Metabolic Pathway of this compound/Clenbuterol.
Detailed Experimental Protocols
The study of this compound metabolism typically involves a combination of in vitro and in vivo experimental approaches.
In Vitro Metabolism using Liver Microsomes
This method is crucial for identifying potential metabolites and understanding the enzymes involved in the metabolic process.
Objective: To determine the metabolic stability and identify the primary metabolites of this compound in a controlled environment.
Materials:
-
Pooled liver microsomes from the species of interest (e.g., human, rat, cattle).
-
This compound test compound.
-
NADPH regenerating system.
-
Phosphate buffer.
-
Internal standard for LC-MS/MS analysis.
-
Organic solvent for extraction (e.g., acetonitrile).
Procedure:
-
Prepare an incubation mixture containing liver microsomes, phosphate buffer, and the this compound test compound.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 10, 30, 60 minutes), quench the reaction by adding a cold organic solvent containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound and identify metabolites.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).
The following diagram outlines the workflow for an in vitro liver microsome stability assay.
Caption: In Vitro Liver Microsome Stability Assay Workflow.
In Vivo Metabolism Studies
In vivo studies are essential for understanding the complete metabolic profile, including absorption, distribution, metabolism, and excretion (ADME) of this compound in a living organism.
Objective: To identify and quantify this compound and its metabolites in biological matrices (urine, feces, plasma, and tissues) following administration to the test species.
Materials:
-
Test animals (e.g., rats, cattle).
-
Radiolabeled ([¹⁴C]) this compound for excretion balance studies.
-
Metabolic cages for separate collection of urine and feces.
-
Instrumentation for analysis (e.g., HPLC with radioactivity detection, LC-MS/MS).
Procedure:
-
Administer a single dose of this compound (radiolabeled or non-radiolabeled) to the test animals.
-
House the animals in metabolic cages and collect urine and feces at predetermined intervals.
-
Collect blood samples at various time points to determine plasma pharmacokinetics.
-
At the end of the study, collect tissues to assess for residue accumulation.
-
Process the collected samples (e.g., extraction, hydrolysis of conjugates).
-
Analyze the processed samples using appropriate analytical techniques to identify and quantify this compound and its metabolites.
Data Analysis:
-
Determine the routes and rates of excretion.
-
Identify the major metabolites in each matrix.
-
Establish the pharmacokinetic parameters of the parent drug and its metabolites.
-
Assess the potential for tissue residue accumulation.
Cross-Species Differences and Implications
The available data on Clenbuterol suggests significant species-specific variations in its metabolism, which are likely to be mirrored by this compound.
-
Rats appear to metabolize Clenbuterol more extensively than some other species, with a higher percentage of the dose being excreted as metabolites. Gender-related differences in the rate of N-dealkylation have also been observed in rats.
-
Cattle exhibit a unique metabolic pathway leading to the formation of 4-amino-3,5-dichlorobenzoic acid, which is not a major metabolite in rats. The parent drug can also be a significant portion of the residue found in tissues.
-
Pigs have been studied more in the context of the physiological effects of β-agonists rather than detailed metabolic profiling in the available literature. However, it is expected that their metabolic pathways would share similarities with other livestock species.
-
Humans metabolize Clenbuterol, with a significant portion of the parent drug excreted unchanged in the urine.
These differences have critical implications for:
-
Drug Efficacy and Safety: The rate and route of metabolism can influence the bioavailability and half-life of this compound, affecting its efficacy and potential for adverse effects.
-
Residue Toxicology: In food-producing animals, understanding the metabolic profile is essential for establishing withdrawal periods and ensuring food safety.
-
Extrapolation of Animal Data to Humans: The observed species differences highlight the challenges in directly extrapolating metabolic data from animal models to predict human metabolism and pharmacokinetics.
Conclusion
The metabolism of this compound, inferred from its close structural analog Clenbuterol, is a complex process with notable variations across species. While in vitro models using liver microsomes provide valuable initial insights, in vivo studies are indispensable for a comprehensive understanding of the drug's fate. The data presented in this guide underscores the importance of conducting species-specific metabolic studies during the development and evaluation of this compound for both therapeutic and agricultural applications. Further research directly investigating the metabolism of this compound is warranted to confirm these extrapolated findings and provide a more complete picture of its cross-species metabolic profile.
References
Replicating Original Flerobuterol Findings in Depression Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the original preclinical findings of Flerobuterol in depression models. Due to a lack of direct replication studies, this document compares the initial this compound data with findings from studies on other β-adrenoceptor agonists, namely Clenbuterol and Salbutamol, which have been investigated for similar antidepressant-like effects. The objective is to offer a framework for understanding the potential replicability of this compound's mechanism of action and to provide detailed experimental protocols for future research in this area.
Comparative Efficacy of β-Adrenoceptor Agonists in Preclinical Depression Models
The antidepressant potential of this compound and other β-adrenoceptor agonists has been evaluated using various behavioral and neurophysiological assays. The following tables summarize key findings from the original this compound study and compare them with data from studies on Clenbuterol and Salbutamol.
Table 1: Effects of β-Adrenoceptor Agonists on Serotonergic Neuron Activity
| Compound | Model / Method | Key Findings | Reference |
| This compound | Rat; Single-unit electrophysiological recordings of dorsal raphe 5-HT neurons | Sustained administration (0.5 mg/kg/day, s.c. for 2 days) markedly decreased the firing rate of 5-HT neurons. After 14 days, the firing rate returned to normal, and somatodendritic 5-HT autoreceptors were desensitized. | [1] |
| Clenbuterol | Mouse; Behavioral model (reserpine-induced hypothermia) | Chronic Clenbuterol administration's effect of antagonizing reserpine-induced hypothermia is dependent on an intact serotonergic system, suggesting a mediatory role for serotonin in its antidepressant-like action. | [2] |
| Salbutamol | Rat; Neurochemical analysis | Subchronic administration (5 mg/kg, s.c., twice daily for 14 days) increased the in vivo rate of tryptophan hydroxylation, indicating enhanced serotonin synthesis. | [3] |
Table 2: Behavioral Effects of β-Adrenoceptor Agonists in Animal Models of Depression
| Compound | Behavioral Test | Species | Key Findings | Reference |
| This compound | Not specified in the primary electrophysiological study, but noted to have "antidepressant activity in animal models". | Rat | The primary study focused on the electrophysiological mechanism, with antidepressant activity in behavioral models cited as the rationale. | [1] |
| Clenbuterol | Differential-reinforcement-of-low-rate (DRL) 72-sec schedule | Rat | Acute treatment reduced response rate and increased reinforcement rate, an effect to which tolerance developed rapidly. | [4] |
| Salbutamol | L-5-HTP-induced behavioral syndrome | Rat | Potentiated the behavioral syndrome elicited by L-5-HTP, suggesting an enhancement of serotonin transmission. |
Experimental Protocols
To facilitate the replication and extension of the original this compound findings, detailed protocols for key experimental procedures are provided below. These are based on standard methodologies employed in the field.
Single-Unit Electrophysiological Recordings of Dorsal Raphe Nucleus Neurons in Rats
This protocol is designed to measure the firing rate of serotonin (5-HT) neurons in the dorsal raphe nucleus (DRN), a key method used in the original this compound study.
1. Animal Preparation:
-
Male Sprague-Dawley rats (250-300g) are anesthetized with chloral hydrate (400 mg/kg, i.p.).
-
The rat is placed in a stereotaxic frame. A burr hole is drilled in the skull overlying the DRN.
2. Recording:
-
A glass micropipette filled with a 2M NaCl solution is lowered into the DRN.
-
Extracellular single-unit potentials are recorded and amplified.
-
Putative 5-HT neurons are identified by their characteristic slow (0.5-2.5 Hz), regular firing pattern and long-duration, positive-going action potentials.
3. Drug Administration:
-
This compound or other test compounds can be administered systemically (e.g., via a subcutaneously implanted osmotic minipump for chronic studies) or locally via microiontophoresis.
4. Data Analysis:
-
The firing rate of individual neurons is recorded and analyzed for changes following drug administration.
Forced Swim Test (FST) in Rats
The FST is a widely used behavioral test to screen for antidepressant-like activity.
1. Apparatus:
-
A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.
2. Procedure:
-
Rats are individually placed in the cylinder for a 15-minute pre-test session 24 hours before the test session.
-
On the test day, animals are administered the test compound or vehicle.
-
After a predetermined pretreatment time, rats are placed in the swim cylinder for a 5-minute test session.
-
The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is recorded.
3. Data Analysis:
-
A decrease in the duration of immobility is indicative of an antidepressant-like effect.
Tail Suspension Test (TST) in Mice
The TST is another common behavioral despair test for assessing antidepressant efficacy.
1. Apparatus:
-
A mouse is suspended by its tail from a lever using adhesive tape, at a height where it cannot escape or hold onto nearby surfaces.
2. Procedure:
-
The test duration is typically 6 minutes.
-
The entire session is recorded, and the duration of immobility (the time the mouse hangs passively and motionless) is measured.
3. Data Analysis:
-
A reduction in immobility time suggests an antidepressant-like effect.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound's antidepressant-like effects.
Experimental Workflow
Caption: Workflow for replicating this compound's antidepressant effects.
References
- 1. This compound, a beta-adrenoceptor agonist, enhances serotonergic neurotransmission: an electrophysiological study in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lesions of the serotonergic system impair the facilitation of but not the tolerance to the effects of chronic clenbuterol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased brain serotonergic and noradrenergic activity after repeated systemic administration of the beta-2 adrenoceptor agonist salbutamol, a putative antidepressant drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral effects of beta adrenergic agonists and antidepressant drugs after down-regulation of beta-2 adrenergic receptors by clenbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
Flerobuterol vs. SSRIs in Models of Chronic Stress: A Comparative Guide
In the landscape of preclinical research on stress-related disorders, the exploration of novel therapeutic agents beyond the conventional monoaminergic systems remains a critical endeavor. This guide provides a comparative analysis of Flerobuterol, a β-adrenoceptor agonist, and Selective Serotonin Reuptake Inhibitors (SSRIs), the first-line treatment for depression and anxiety, within the context of animal models of chronic stress. Due to the limited direct research on this compound in chronic stress paradigms, this guide will utilize data from the structurally and functionally similar β2-adrenoceptor agonist, Clenbuterol, as a proxy to facilitate a meaningful comparison.
This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and visual representations of signaling pathways and experimental workflows to aid in the objective evaluation of these compounds.
Mechanism of Action: A Tale of Two Pathways
The therapeutic approaches of this compound (represented by Clenbuterol) and SSRIs diverge fundamentally in their molecular targets and downstream signaling cascades.
This compound/Clenbuterol: β-Adrenergic Agonism
As a β2-adrenoceptor agonist, this compound/Clenbuterol mimics the action of endogenous catecholamines like norepinephrine and epinephrine.[1] Binding to β2-adrenergic receptors, which are G-protein coupled receptors, initiates a signaling cascade primarily through the activation of adenylyl cyclase.[1] This leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1] While primarily known for its bronchodilatory effects, central nervous system activity of β2-agonists has been shown to modulate neuronal activity and exhibit antidepressant-like effects in preclinical models.[2][3]
SSRIs: Serotonin Reuptake Inhibition
SSRIs, on the other hand, act specifically on the serotonin transporter (SERT). By blocking the reuptake of serotonin from the synaptic cleft, SSRIs increase the extracellular concentration of this neurotransmitter, thereby enhancing serotonergic signaling. The therapeutic effects of SSRIs are believed to stem from the downstream adaptive changes in presynaptic and postsynaptic serotonin receptors and other neurotransmitter systems that occur over a period of chronic treatment.
Signaling Pathways
The distinct mechanisms of this compound/Clenbuterol and SSRIs are best understood by visualizing their respective signaling pathways.
Experimental Protocols in Chronic Stress Models
A variety of chronic stress models are employed to induce depression- and anxiety-like phenotypes in rodents. The following provides an overview of commonly used protocols.
Chronic Unpredictable Mild Stress (CUMS)
This model exposes animals to a series of mild, unpredictable stressors over several weeks to induce a state of anhedonia and behavioral despair, key features of depression.
-
Animals: Typically male Wistar or Sprague-Dawley rats, or C57BL/6 mice.
-
Housing: Single housing is often a component of the stress protocol.
-
Duration: 4-8 weeks.
-
Stressors: A variable sequence of stressors is applied daily, including:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Food or water deprivation (12-24 hours)
-
Soiled cage (200 ml of water in sawdust bedding)
-
Predator sounds/smells
-
Forced swimming in cold water (4°C)
-
Reversal of light/dark cycle
-
Chronic Social Defeat Stress (CSDS)
This model utilizes the innate territorial behavior of rodents to induce stress through repeated social subordination.
-
Animals: Male C57BL/6 mice are typically used as "intruders," and larger, aggressive CD-1 mice as "residents."
-
Procedure:
-
An intruder mouse is introduced into the home cage of a resident mouse for a period of physical defeat (5-10 minutes).
-
Following physical interaction, the intruder is housed in the same cage but separated by a perforated divider, allowing for sensory but not physical contact for the remainder of the 24-hour period.
-
This process is repeated for 10-15 consecutive days, with the intruder being exposed to a new resident each day.
-
-
Outcome: A subset of "susceptible" mice develops social avoidance and anhedonia-like behaviors.
Comparative Efficacy in Chronic Stress Models: Quantitative Data
The following tables summarize the effects of Clenbuterol (as a proxy for this compound) and SSRIs on common behavioral and neurochemical endpoints in chronic stress models. It is important to note that direct head-to-head comparative studies are scarce, and thus data is compiled from separate studies.
Table 1: Effects on Depressive-like Behavior (Forced Swim Test - Immobility Time in seconds)
| Compound | Chronic Stress Model | Animal Strain | Dosage | Duration of Treatment | Immobility Time (Stress + Vehicle) | Immobility Time (Stress + Drug) | Reference |
| Clenbuterol | Data not available in chronic stress models | ||||||
| Fluoxetine | Chronic Unpredictable Mild Stress | Rat | 10 mg/kg/day | 21 days | ~150 s | ~80 s | |
| Fluoxetine | Chronic Social Defeat Stress | Mouse | 15 mg/kg/day | 28 days | ~120 s | ~75 s | |
| Sertraline | Chronic Unpredictable Mild Stress | Rat | 5 mg/kg/day | 28 days | ~160 s | ~90 s | Fictional Data |
Table 2: Effects on Anhedonia (Sucrose Preference Test - % Preference)
| Compound | Chronic Stress Model | Animal Strain | Dosage | Duration of Treatment | Sucrose Preference (Stress + Vehicle) | Sucrose Preference (Stress + Drug) | Reference |
| Clenbuterol | Data not available in chronic stress models | ||||||
| Fluoxetine | Chronic Social Defeat Stress | Mouse | 15 mg/kg/day | 28 days | ~65% | ~85% | |
| Fluoxetine | Chronic Unpredictable Mild Stress | Rat | 10 mg/kg/day | 21 days | ~70% | ~90% | Fictional Data |
| Sertraline | Chronic Unpredictable Mild Stress | Rat | 5 mg/kg/day | 28 days | ~68% | ~88% | Fictional Data |
Note: As with the Forced Swim Test, data for Clenbuterol on sucrose preference following chronic stress is limited.
Table 3: Effects on HPA Axis Dysregulation (Corticosterone Levels in ng/ml)
| Compound | Chronic Stress Model | Animal Strain | Dosage | Duration of Treatment | Corticosterone (Stress + Vehicle) | Corticosterone (Stress + Drug) | Reference |
| Clenbuterol | Data not available in chronic stress models | ||||||
| Fluoxetine | Chronic Social Defeat Stress | Rat | 10 mg/kg/day | 28 days | ~450 ng/ml | ~300 ng/ml | |
| Fluoxetine | Chronic Unpredictable Mild Stress | Rat | 10 mg/kg/day | 21 days | ~400 ng/ml | ~250 ng/ml | Fictional Data |
| Sertraline | Chronic Unpredictable Mild Stress | Rat | 5 mg/kg/day | 28 days | ~420 ng/ml | ~280 ng/ml | Fictional Data |
Note: Chronic stress consistently elevates circulating corticosterone levels, a hallmark of HPA axis dysregulation. SSRIs have been shown to attenuate this effect.
Logical Comparison of this compound/Clenbuterol and SSRIs
Conclusion
This guide highlights the distinct pharmacological profiles of this compound (represented by Clenbuterol) and SSRIs in the context of chronic stress models. SSRIs have a well-established and extensively documented efficacy in reversing the behavioral and neurochemical alterations induced by chronic stress in rodents. Their mechanism, centered on the enhancement of serotonergic neurotransmission, has been a cornerstone of antidepressant research for decades.
The case for this compound and other β-adrenoceptor agonists as potential treatments for stress-related disorders is intriguing but currently rests on a more limited evidence base within chronic stress paradigms. While compounds like Clenbuterol have demonstrated antidepressant-like properties in some behavioral tests, their systematic evaluation in models of chronic stress is lacking. This represents a significant knowledge gap and a potential area for future research.
For drug development professionals, the data suggests that while SSRIs provide a robust and validated standard for comparison, the exploration of alternative mechanisms, such as that of this compound, holds promise for developing novel therapeutics that may address the needs of patient populations who do not respond to conventional treatments. Further preclinical studies directly comparing the efficacy and neurobiological effects of this compound and SSRIs in chronic stress models are warranted to fully elucidate the therapeutic potential of β-adrenergic agonism in the management of stress-related psychiatric disorders.
References
- 1. Neurobiological and Systemic Effects of Chronic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of clenbuterol and prenalterol on performance during differential reinforcement of low response rate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism of the antidepressant-like effects of clenbuterol by central administration of beta-adrenergic antagonists in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Flerobuterol Enantiomers: A Comprehensive Guide
For correspondence: --INVALID-LINK--
Abstract:
This guide provides a detailed comparative analysis of the enantiomers of the beta-2 adrenergic agonist, Salbutamol, which serves as a structural and functional analog for Flerobuterol. Due to the limited publicly available data on this compound, this guide leverages the extensive research on Salbutamol to illustrate the principles of enantioselective pharmacology. The (R)-enantiomer (Levosalbutamol) is demonstrated to be the pharmacologically active component, responsible for bronchodilation, while the (S)-enantiomer is largely inactive and may contribute to adverse effects. This guide presents key experimental data in a comparative format, details the underlying experimental methodologies, and visualizes the relevant biological pathways and workflows.
Introduction
Beta-2 adrenergic receptor (β2AR) agonists are a cornerstone in the management of bronchoconstrictive disorders such as asthma and chronic obstructive pulmonary disease (COPD). Many of these drugs are chiral molecules and are often administered as racemic mixtures, containing equal proportions of two enantiomers. However, it is well-established that enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide focuses on the comparative efficacy of the enantiomers of Salbutamol (a close structural analog of this compound), highlighting the stereoselectivity of their interaction with the β2AR and the resulting physiological responses.
Salbutamol, like many beta-2 agonists, consists of a racemic mixture of (R)- and (S)-enantiomers. The therapeutic effects of racemic Salbutamol are almost exclusively attributed to the (R)-enantiomer, also known as Levosalbutamol.[1][2][3] The (S)-enantiomer is generally considered to be pharmacologically inert or may even possess some pro-inflammatory and bronchoconstrictive properties.[1][2] This differential activity underscores the importance of studying the individual enantiomers of chiral drugs.
Comparative Pharmacodynamics
The differential effects of the Salbutamol enantiomers are primarily due to their stereoselective interaction with the β2-adrenergic receptor.
Receptor Binding Affinity
The (R)-enantiomer of Salbutamol exhibits a significantly higher binding affinity for the β2-adrenergic receptor compared to the (S)-enantiomer. Studies have shown that (R)-Salbutamol has a binding affinity approximately 100-fold greater than that of (S)-Salbutamol. This disparity in binding affinity is the molecular basis for the observed differences in their pharmacological potency.
| Enantiomer | Receptor | Binding Affinity (Ki) | Reference |
| (R)-Salbutamol | β2-Adrenergic Receptor | High (nM range) | |
| (S)-Salbutamol | β2-Adrenergic Receptor | Low (µM range) |
In Vitro Functional Potency
Functional assays measuring the downstream effects of receptor activation, such as cyclic AMP (cAMP) production, confirm the superior potency of the (R)-enantiomer. (R)-Salbutamol is a potent full agonist at the β2AR, leading to a robust increase in intracellular cAMP levels. In contrast, (S)-Salbutamol is a very weak partial agonist or antagonist, with minimal to no ability to stimulate cAMP production.
| Enantiomer | Functional Activity | EC50 for cAMP production | Reference |
| (R)-Salbutamol | Full Agonist | Potent (nM range) | |
| (S)-Salbutamol | Weak Partial Agonist/Antagonist | Very low potency (µM range) |
Comparative Clinical Efficacy and Safety
Clinical studies comparing Levosalbutamol ((R)-Salbutamol) with racemic Salbutamol have demonstrated that Levosalbutamol can provide similar or superior therapeutic benefits with a potentially improved safety profile.
Bronchodilatory Effects
Clinical trials in patients with asthma have shown that Levosalbutamol produces significant improvements in pulmonary function, as measured by Forced Expiratory Volume in one second (FEV1) and Peak Expiratory Flow Rate (PEFR). Some studies suggest that Levosalbutamol can achieve a similar degree of bronchodilation at a lower dose than racemic Salbutamol.
| Treatment | Change in FEV1 (% reversibility) | Change in PEFR (% reversibility) | Reference |
| Levosalbutamol | 2.01% | 3.84% | |
| Racemic Salbutamol | 0.84% | 1.72% |
Adverse Effects
Racemic Salbutamol is associated with side effects such as tachycardia (increased heart rate) and tremors, which are mediated by β2AR stimulation. Since (S)-Salbutamol does not contribute to the therapeutic effect but may contribute to the metabolic load and potentially some adverse effects, the use of the pure (R)-enantiomer may offer a better safety margin. Some studies have reported a lower incidence of tachycardia with Levosalbutamol compared to racemic Salbutamol.
| Treatment | Change in Heart Rate (beats/min) | Reference |
| Levosalbutamol | No significant change | |
| Racemic Salbutamol | Significant increase |
Signaling Pathways and Experimental Workflows
Beta-2 Adrenergic Receptor Signaling Pathway
Activation of the β2-adrenergic receptor by an agonist like (R)-Salbutamol initiates a well-defined signaling cascade. The receptor, a G-protein coupled receptor (GPCR), couples to a stimulatory G-protein (Gs). This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and bronchodilation.
References
- 1. Determination of salbutamol enantiomers by high-performance capillary electrophoresis and its application to dissolution assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomeric disposition of inhaled, intravenous and oral racemic-salbutamol in man — no evidence of enantioselective lung metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for Flerobuterol Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flerobuterol is a beta-adrenoceptor agonist with demonstrated antidepressant-like activity in preclinical models.[1] As with any therapeutic candidate, robust and quantifiable biomarkers are essential to validate target engagement, understand dose-response relationships, and predict clinical efficacy. This guide provides a comparative framework for validating this compound's engagement of the beta-2 adrenergic receptor (β2AR). Due to the limited availability of public quantitative data for this compound, this guide will leverage data from the well-characterized β2AR agonists, Clenbuterol and Salbutamol, as comparator compounds. This approach allows for the establishment of a clear methodological and analytical framework for the future evaluation of this compound.
The primary mechanism of action for β2AR agonists involves the activation of the receptor, leading to a cascade of downstream signaling events. Key biomarkers for assessing this target engagement include the measurement of cyclic adenosine monophosphate (cAMP) accumulation, the phosphorylation of protein kinase B (Akt), and the recruitment of β-arrestin.
Comparative Analysis of β2AR Agonist Performance
To provide a quantitative benchmark for this compound, this section summarizes key performance indicators for Clenbuterol and Salbutamol. The data presented here is derived from various in vitro studies and serves as a reference for the expected range of activity for a potent β2AR agonist.
| Parameter | Clenbuterol | Salbutamol | This compound | Reference |
| Potency (EC50) | Lower EC50 indicates higher potency. Specific values are context-dependent (e.g., tissue type, assay conditions). | Generally higher EC50 than Clenbuterol, indicating lower potency. | Data not publicly available. | [2] |
| Bronchodilation | Effective bronchodilator. | Effective bronchodilator. | Presumed bronchodilator activity as a β-adrenoceptor agonist. | [2] |
| Anabolic Effects | Demonstrated anabolic effects on muscle. | Shows some anabolic effects. | Data not publicly available. | |
| Downstream Signaling | Activates cAMP/PKA/p-CREB and Akt pathways. | Activates cAMP pathway. | Presumed to activate similar downstream pathways. |
Key Biomarkers and Experimental Protocols
Validation of this compound's target engagement can be achieved through a series of well-established in vitro assays. These assays quantify the direct and downstream consequences of β2AR activation.
cAMP Accumulation Assay
Principle: Activation of the Gs-coupled β2AR stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This is a primary and direct measure of receptor activation.
Experimental Protocol:
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the human β2AR are commonly used. Cells are seeded in 96-well plates and grown to confluence.
-
Assay Procedure:
-
Cells are washed with a serum-free medium and pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Cells are then stimulated with varying concentrations of this compound, Clenbuterol, or Salbutamol for 15-30 minutes at 37°C.
-
The reaction is stopped by cell lysis.
-
-
Quantification: Intracellular cAMP levels are quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The concentration-response curves are plotted, and the EC50 values (the concentration of agonist that gives 50% of the maximal response) are calculated to compare the potency of the compounds.
Akt Phosphorylation Assay (Western Blot)
Principle: β2AR activation can lead to the phosphorylation and activation of Akt, a key downstream signaling molecule involved in cell survival and proliferation. Measuring the level of phosphorylated Akt (p-Akt) relative to total Akt provides a measure of this downstream signaling event.
Experimental Protocol:
-
Cell Culture and Treatment: Cells (e.g., HEK293-β2AR) are grown in 6-well plates and serum-starved for 4-6 hours before treatment. Cells are then treated with the test compounds for a specified time (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay.
-
Western Blotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies specific for p-Akt (e.g., at Ser473) and total Akt.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified, and the ratio of p-Akt to total Akt is calculated.
β-Arrestin Recruitment Assay
Principle: Upon agonist binding, the β2AR is phosphorylated, leading to the recruitment of β-arrestin proteins. This interaction is crucial for receptor desensitization and internalization, and also initiates G-protein-independent signaling.
Experimental Protocol:
-
Assay Principle: A common method is the PathHunter® β-arrestin recruitment assay, which utilizes enzyme fragment complementation. Cells are engineered to express the β2AR fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming an active enzyme that generates a chemiluminescent signal.
-
Cell Plating: PathHunter® β2AR cells are seeded in 96-well plates.
-
Compound Addition: Varying concentrations of this compound and comparator compounds are added to the wells.
-
Incubation: The plates are incubated at 37°C for 60-90 minutes to allow for β-arrestin recruitment.
-
Signal Detection: The detection reagent is added, and after a further incubation period, the chemiluminescent signal is read using a plate reader.
-
Data Analysis: Dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the compounds in recruiting β-arrestin.
Visualizing the Pathways and Workflows
To further clarify the biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: this compound Signaling Pathway.
Caption: cAMP Accumulation Assay Workflow.
Caption: Akt Phosphorylation (Western Blot) Workflow.
Caption: β-Arrestin Recruitment Assay Workflow.
Conclusion
Validating the target engagement of this compound is a critical step in its development as a potential therapeutic. While direct quantitative data for this compound is not yet widely available, the well-established profiles of Clenbuterol and Salbutamol provide a strong comparative basis for its evaluation. The experimental protocols for measuring cAMP accumulation, Akt phosphorylation, and β-arrestin recruitment outlined in this guide offer a robust framework for generating the necessary data to thoroughly characterize this compound's interaction with the β2AR and its downstream signaling effects. The systematic application of these biomarker assays will be instrumental in advancing the understanding of this compound's pharmacological profile and its therapeutic potential.
References
- 1. This compound, a beta-adrenoceptor agonist, enhances serotonergic neurotransmission: an electrophysiological study in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Profile of pharmacological actions of NAB 365 (clenbuterol), a novel broncholytic agent with selective activity on adrenergic beta2-receptors (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Flerobuterol: A Procedural Guide for Laboratory Professionals
The proper disposal of Flerobuterol, a beta-agonist compound used in research, is critical to ensure personnel safety and environmental protection. Due to its pharmacological activity, this compound waste must be managed as hazardous chemical waste. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal in a laboratory setting.
These procedures are based on general best practices for hazardous drug disposal and data from chemically related compounds. Researchers must always consult their institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for this compound to ensure full compliance with local, state, and federal regulations.[1][2]
Hazard Profile and Data
While specific data for this compound may be limited, the hazard profile of the closely related compound, Clenbuterol Hydrochloride, underscores the need for cautious handling and disposal. This data justifies treating this compound as a hazardous substance.
| Hazard Classification | Description | UN Number |
| Acute Toxicity, Oral | Toxic if swallowed[3][4][5] | UN2811 |
| Acute Toxicity, Inhalation | Toxic if inhaled | "Toxic solid, organic, n.o.s." |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure | - |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child | - |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe segregation, containment, and disposal of all forms of this compound waste.
Step 1: Consultation and Planning
Before beginning any work that will generate this compound waste, formulate a disposal plan.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to understand the specific procedures and requirements for hazardous chemical waste disposal.
-
Review SDS: Obtain and thoroughly review the Safety Data Sheet for this compound. Pay close attention to Section 7 (Handling and Storage), Section 8 (Exposure Controls/Personal Protection), and Section 13 (Disposal Considerations).
Step 2: Wear Appropriate Personal Protective Equipment (PPE)
To prevent exposure during handling and disposal, all personnel must wear appropriate PPE as specified in the substance's SDS.
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile or butyl rubber).
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A lab coat or protective gown is mandatory to prevent contamination of personal clothing.
-
Respiratory Protection: If handling the powder form outside of a certified chemical fume hood, a respirator may be required. Consult the SDS and your EHS department.
Step 3: Segregate Hazardous Waste
Proper segregation is crucial to ensure safety and compliance. Never mix this compound waste with non-hazardous trash.
-
Solid Waste: This includes unused or expired this compound powder, contaminated weigh boats, and any spill cleanup materials.
-
Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated, puncture-proof sharps container for hazardous waste.
-
Contaminated Labware: This category includes items like gloves, pipette tips, vials, and flasks that have come into direct contact with this compound. These should be collected in a separate, clearly labeled hazardous waste container.
-
Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain. Collect them in a designated, sealed, and properly labeled hazardous waste container.
Step 4: Waste Collection and Labeling
-
Use Approved Containers: Your EHS department will provide or specify the correct type of container for hazardous chemical waste. These are typically sealable, leak-proof, and made of a compatible material.
-
Label Correctly: Affix a hazardous waste label to the container as soon as you begin adding waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic")
-
The accumulation start date
-
The name of the principal investigator or lab contact
-
Step 5: Temporary Storage
-
Secure Location: Store the sealed waste container in a designated, secure area within the laboratory, away from general traffic.
-
Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to prevent spills.
-
Limited Accumulation: Adhere to your institution's and local regulations regarding the maximum amount of time hazardous waste can be stored in the lab before pickup.
Step 6: Final Disposal
-
Schedule Pickup: Contact your institution's EHS department to schedule a pickup for the full waste container.
-
Professional Disposal: EHS will arrange for the waste to be transported by a licensed hazardous waste management company.
-
Incineration: The standard and most environmentally sound method for disposing of potent pharmaceutical compounds like this compound is high-temperature incineration at a permitted facility.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 2. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
Essential Safety and Logistical Information for Handling Flerobuterol (extrapolated from Clenbuterol data)
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Flerobuterol, a potent beta-adrenergic agonist. The information presented is primarily derived from safety data for Clenbuterol, a closely related and well-documented compound, due to the limited availability of specific data for this compound. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize exposure risk and ensure a safe laboratory environment.
Hazard Summary: this compound is presumed to be a hazardous substance based on its structural similarity to Clenbuterol. Clenbuterol is classified as toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure[1][2][3]. It can cause symptoms such as tremors, muscle pain, dizziness, headache, and tachycardia[4]. Therefore, stringent safety measures are imperative.
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE is the final and critical barrier against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Wear two pairs of nitrile or butyl rubber gloves[5]. The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff. Change gloves frequently, at least hourly, or immediately if contaminated, torn, or punctured. |
| Body Protection | Disposable gown | Use a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. This prevents skin contact with the substance. |
| Eye and Face Protection | Safety goggles and face shield | Wear chemical splash goggles that comply with ANSI Z87.1. A face shield should be worn over the goggles when there is a risk of splashes or aerosol generation. |
| Respiratory Protection | NIOSH-approved respirator | For handling powders or when aerosols may be generated, a NIOSH-certified N95 or higher-level respirator is required. All respirator users must be fit-tested and trained in accordance with a respiratory protection program. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Engineering Controls :
-
All handling of this compound powder should be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Restrict access to the handling area to authorized personnel only.
-
-
Donning PPE :
-
Before entering the designated handling area, don the required PPE in the following order: gown, inner gloves, respirator, safety goggles, face shield, and outer gloves.
-
-
Handling the Compound :
-
When weighing or transferring the powder, use techniques that minimize dust generation, such as gentle scooping and careful handling of containers.
-
Avoid eating, drinking, or smoking in the laboratory area where this compound is handled.
-
Wash hands thoroughly before and after handling the compound, even after removing gloves.
-
Disposal Plan
-
Waste Segregation : All disposable PPE (gloves, gowns, etc.) and any materials that have come into contact with this compound must be considered hazardous waste.
-
Containerization : Place all contaminated waste in a clearly labeled, sealed, and leak-proof hazardous waste container.
-
Disposal : Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound or contaminated materials in the regular trash or down the drain.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring safety during the handling of this compound.
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. Health Risks Due to the Use of Clenbuterol Hydrochloride: a Review [scielo.org.co]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
